molecular formula C18H32O2 B015010 10,12-Octadecadienoic acid CAS No. 22880-03-1

10,12-Octadecadienoic acid

Cat. No.: B015010
CAS No.: 22880-03-1
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-BLHCBFLLSA-N
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Description

10,12-Octadecadienoic acid, commonly referred to as the trans-10,cis-12 isomer of Conjugated Linoleic Acid (CLA), is a biologically active polyunsaturated fatty acid of significant interest in biochemical and physiological research . This compound is characterized by a conjugated double bond system, where the two double bonds at positions 10 and 12 are separated by a single carbon-carbon bond, altering its chemical properties and biological activity compared to its precursor, linoleic acid . Research Applications and Value: This specific CLA isomer is a critical tool for investigating lipid metabolism and cellular signaling. Studies utilize it to explore its distinct effects on body composition, insulin sensitivity, and blood lipid profiles, often with outcomes that differ from those of other isomers like cis-9,trans-11 CLA . A prominent area of investigation involves the role of this compound and its microbial metabolites in gut health and inflammation. Research indicates that metabolites like 10-hydroxy-cis-12-octadecenoic acid (HYA) can ameliorate intestinal epithelial barrier impairment by modulating TNFR2 expression via the GPR40-MEK-ERK signaling pathway, suggesting a potential role in managing tight junction-related disorders . Furthermore, it serves as a valuable standard in chromatography and mass spectrometry for identifying and quantifying CLA isomers in biological samples, food products, and microbial cultures . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10E,12E)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282338
Record name trans-10-trans-12-Octadecadienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-36-2
Record name trans-10-trans-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-10-trans-12-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources of 10,12-Octadecadienoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the natural plant-based sources of this specific fatty acid. It consolidates available quantitative data, details relevant experimental protocols for extraction and analysis, and illustrates the key biosynthetic pathway involved in its formation in plants. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and natural origins of this compound.

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds. Among these, the this compound isomer is of particular interest for its potential physiological effects. While much of the research on CLAs has focused on their presence in animal products, there is a growing body of evidence identifying their natural occurrence in the plant kingdom. Understanding the plant sources of this compound is crucial for its sustainable sourcing and for exploring its full therapeutic potential. This guide aims to provide a detailed technical overview of the current knowledge on this subject.

Plant Sources and Quantitative Data

The occurrence of this compound in the plant kingdom is not widespread, with specific isomers being found in the seed oils of a select number of plant species. The following table summarizes the available quantitative data for this compound and related conjugated fatty acids in various plant sources. It is important to note that the concentration of these fatty acids can vary depending on the plant variety, growing conditions, and extraction methods.

Plant SpeciesCommon NameFamilyFatty AcidIsomerConcentration (% of total fatty acids)Reference
Chilopsis linearisDesert WillowBignoniaceaeThis compound10E,12ENot explicitly quantified, but identified as a component.[1]
Chrysobalanus icacoCocoplumChrysobalanaceaeConjugated octadecadienoic acidNot specified~0.1[2]
Calendula officinalisPot MarigoldAsteraceaeCalendic acid8E,10E,12Z-Octadecatrienoic acid38.9 - 62.8[3]
Momordica charantiaBitter GourdCucurbitaceaeα-Eleostearic acid9Z,11E,13E-Octadecatrienoic acid56 - 62[4]

Biosynthesis in Plants: The Lipoxygenase Pathway

The biosynthesis of this compound and other conjugated fatty acids in plants is primarily initiated by the lipoxygenase (LOX) pathway. This pathway involves the oxidation of polyunsaturated fatty acids, such as linoleic acid. Specifically, the 9-LOX enzyme catalyzes the introduction of a hydroperoxy group at the 9th carbon of linoleic acid, leading to the formation of 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE), a direct precursor. This hydroperoxide can then be further metabolized to various oxylipins, including the corresponding keto- or hydroxy-derivatives, or potentially reduced to the conjugated dienoic acid.[5]

Lipoxygenase_Pathway Linoleic_Acid Linoleic Acid (9Z,12Z-Octadecadienoic Acid) HPODE_9 9-hydroperoxy-10(E),12(Z)- octadecadienoic acid (9-HPODE) Linoleic_Acid->HPODE_9 9-Lipoxygenase (9-LOX) + O2 Keto_ODA 9-keto-10(E),12(Z)- octadecadienoic acid HPODE_9->Keto_ODA Dehydratase Hydroxy_ODA 9-hydroxy-10(E),12(Z)- octadecadienoic acid HPODE_9->Hydroxy_ODA Peroxidase / Reductase CLA_10_12 This compound HPODE_9->CLA_10_12 Reductase (hypothetical)

Biosynthesis of this compound via the 9-Lipoxygenase Pathway.

Experimental Protocols

The accurate quantification and identification of this compound in plant materials require robust experimental protocols. The following sections detail standardized methodologies for lipid extraction, fatty acid derivatization, and analysis.

Lipid Extraction: Soxhlet Method

Soxhlet extraction is a classical and exhaustive method for extracting lipids from solid plant materials.

Materials:

  • Dried and finely ground plant seed material

  • Soxhlet extractor apparatus (including reflux condenser, thimble holder, and boiling flask)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • n-Hexane (or petroleum ether)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 5-10 g of the dried, ground plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the boiling flask to about two-thirds of its volume with n-hexane.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the boiling flask using a heating mantle to a temperature that allows for gentle reflux.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.

  • After extraction, allow the apparatus to cool.

  • Remove the boiling flask and concentrate the extract by evaporating the solvent using a rotary evaporator.

  • The resulting crude oil is then ready for further analysis.

Soxhlet_Extraction_Workflow Start Start: Dried & Ground Plant Material Thimble Place sample in cellulose thimble Start->Thimble Soxhlet Assemble Soxhlet apparatus with n-Hexane Thimble->Soxhlet Extraction Heat and reflux for 6-8 hours Soxhlet->Extraction Cooling Cool the apparatus Extraction->Cooling Evaporation Concentrate extract using rotary evaporator Cooling->Evaporation End End: Crude Lipid Extract Evaporation->End

Workflow for Lipid Extraction using the Soxhlet Method.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the fatty acids in the extracted oil must be converted to their corresponding methyl esters (FAMEs). Base-catalyzed transesterification is recommended to avoid isomerization of conjugated double bonds.

Materials:

Procedure:

  • Dissolve up to 50 mg of the crude lipid extract in 1 mL of dry toluene in a test tube.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Incubate the mixture at 50°C for 10 minutes.

  • Stop the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 5 mL of water and extract the FAMEs by adding 5 mL of n-hexane and vortexing.

  • Allow the layers to separate and carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Filter or centrifuge to remove the sodium sulfate.

  • The resulting FAME solution is ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm)

  • Autosampler

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min

    • Ramp to 240°C at 4°C/min

    • Hold at 240°C for 20 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-550

Quantification: Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak area of the target compound with the peak area of an internal standard.

GCMS_Analysis_Workflow Start Start: FAMEs in Hexane Injection Inject sample into GC-MS Start->Injection Separation Separation of FAMEs in capillary column Injection->Separation Ionization Ionization of FAMEs in MS source Separation->Ionization Detection Detection of ions by mass analyzer Ionization->Detection Data_Analysis Data Analysis: - Retention Time - Mass Spectra Detection->Data_Analysis Identification Identification against standards Data_Analysis->Identification Quantification Quantification using internal standard Data_Analysis->Quantification End End: Fatty Acid Profile Identification->End Quantification->End

General Workflow for the Analysis of FAMEs by GC-MS.

Conclusion

While this compound is not as ubiquitously distributed in the plant kingdom as other fatty acids, this guide has highlighted its presence in specific plant species, notably Chilopsis linearis and potentially in Chrysobalanus icaco. The biosynthesis of this conjugated fatty acid is intricately linked to the lipoxygenase pathway, a key metabolic route in plant physiology. The provided experimental protocols for extraction and analysis offer a robust framework for researchers to accurately identify and quantify this compound in various plant matrices. Further research is warranted to screen a wider range of plant species for the presence of this compound and to fully elucidate the enzymatic steps and regulatory mechanisms governing its biosynthesis. Such knowledge will be invaluable for the development of natural sources for this promising bioactive compound for applications in the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 10,12-Octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the geometric isomers of 10,12-octadecadienoic acid, a key member of the conjugated linoleic acid (CLA) family. This document synthesizes critical data from various sources, details the experimental methodologies used for their determination, and illustrates relevant biological and analytical pathways.

Introduction to this compound Isomers

This compound is a polyunsaturated omega-6 fatty acid and a positional isomer of linoleic acid.[1][2] Its two double bonds at the 10th and 12th carbon positions are conjugated, meaning they are separated by a single bond. This conjugation gives rise to distinct geometric isomers—cis (Z) and trans (E)—which exhibit unique physical, chemical, and biological properties. The most studied isomers are (10E, 12Z)-octadecadienoic acid and (10E, 12E)-octadecadienoic acid. These isomers have garnered significant scientific interest for their roles in various biological processes, including the regulation of lipid metabolism and inflammation.[3][4][5] Understanding their physicochemical properties is crucial for research into their therapeutic potential and for the development of analytical methods for their detection and quantification.

Quantitative Physicochemical Data

The distinct spatial arrangement of the double bonds in each isomer directly influences its physical properties, such as melting point and solubility. The following tables summarize key quantitative data for prominent isomers of this compound.

Table 1: General and Computed Properties of this compound Isomers

Property(10E, 12Z)-Isomer(10E, 12E)-IsomerGeneral (Unspecified Isomer)Reference
Molecular Formula C₁₈H₃₂O₂C₁₈H₃₂O₂C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol 280.45 g/mol 280.45 g/mol
Exact Mass 280.24023 Da280.24023 Da280.24023 Da
XLogP3 7.17.17.1
PSA (Polar Surface Area) 37.30 Ų37.30 Ų37.30 Ų

Table 2: Physical and Spectral Properties of this compound Isomers

Property(10E, 12Z)-Isomer(10E, 12E)-IsomerOther Isomers/MixturesReference
Physical State LiquidSolid-
Melting Point Not specified (Liquid at room temp)Not specifiedGeneral principle: trans isomers have higher melting points than cis isomers due to better molecular packing.
Boiling Point --229-230 °C (at 16 mmHg) for (9Z,12Z)-isomer
Solubility ≥ 2.5 mg/mL in 10% DMSO/90% corn oil; Soluble in ethanol, DMSONot specifiedSparingly soluble in aqueous buffers. Solubility in PBS (pH 7.2) is approx. 100 µg/mL for 9Z,11E-CLA.
UV/Vis (λmax) --233-234 nm (characteristic of conjugated dienes)

Experimental Protocols & Methodologies

The accurate determination of the physicochemical properties of this compound isomers relies on a suite of sophisticated analytical techniques.

Separation and Quantification

High-Performance Liquid Chromatography (HPLC): Silver ion HPLC (Ag+-HPLC) is a powerful method for separating CLA isomers. The protocol typically involves:

  • Sample Preparation: Biological samples (e.g., tissues, milk) are often hydrolyzed using a base (like 2M NaOH), followed by acidification (e.g., 4M HCl) to free the fatty acids. The free isomers are then extracted with an organic solvent such as dichloromethane.

  • Chromatographic System: Two silver ion-exchange columns (e.g., ChromSpher 5 µm Lipids) are often used in series to achieve sufficient resolution.

  • Mobile Phase: An optimized mobile phase, such as a mixture of n-hexane with small percentages of acetic acid and acetonitrile, is used for isocratic elution.

  • Detection: A photodiode array (PDA) detector is set to the characteristic maximum absorbance of conjugated dienes (~234 nm) for quantification.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguously determining the position and geometry (cis/trans) of the double bonds.

  • ¹H NMR (Proton NMR): The chemical shifts of olefinic protons in the conjugated system are key. Protons on the "inner" carbons of the conjugated system (e.g., H11, H12) are typically deshielded and appear further downfield (higher ppm) compared to the "outer" protons (e.g., H10, H13). Allylic protons adjacent to the conjugated system also show characteristic shifts around 2.0-2.2 ppm.

  • ¹³C NMR (Carbon NMR): This technique provides detailed information about the carbon skeleton. The chemical shifts of the sp² hybridized carbons in the double bonds are diagnostic for identifying the conjugated system.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify fatty acids after they are converted to more volatile derivatives, typically fatty acid methyl esters (FAMEs).

  • Derivatization: The fatty acid is esterified, for example, by refluxing with methanolic sodium hydroxide (B78521) followed by methanolic boron trifluoride.

  • GC Separation: A capillary column with a polar stationary phase (e.g., BPX70) is used to separate the FAMEs based on their boiling points and polarity.

  • MS Detection: As the FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is the standard method for determining the melting points and other thermal transitions of fatty acids.

  • Procedure: A small, precisely weighed sample is placed in a pan and heated at a controlled rate alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

  • Data Analysis: A phase transition, such as melting, results in an endothermic peak on the DSC thermogram. The peak temperature (Tpeak) is typically reported as the melting point.

Visualization of Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, separation, and characterization of this compound isomers from a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Analysis & Characterization Hydrolysis Hydrolysis (e.g., with NaOH) Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Extraction Solvent Extraction (e.g., Dichloromethane) Acidification->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization HPLC Separation by Ag+-HPLC Extraction->HPLC Free Fatty Acids GCMS Separation & ID by GC-MS Derivatization->GCMS FAMEs UVVis Quantification by UV-Vis (234 nm) HPLC->UVVis Quantify Isomers NMR Structural Elucidation by NMR HPLC->NMR Identify Isomers MS Mass Analysis by MS GCMS->MS

Caption: General experimental workflow for the analysis of this compound isomers.

Biological Signaling Pathway

The (10E, 12Z) isomer of this compound is an active ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

G CLA t10,c12-CLA PPAR PPARα CLA->PPAR binds to Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to GeneExp Modulation of Gene Expression (e.g., Lipogenic Enzymes) PPRE->GeneExp regulates

Caption: Simplified signaling pathway of t10,c12-CLA via PPARα activation.

References

An In-depth Technical Guide to the Biosynthesis of 10,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 10,12-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has garnered significant attention for its distinct biological activities, including its role in modulating lipid metabolism and body composition. Understanding its biosynthesis is crucial for applications in human health and biotechnology. This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of trans-10, cis-12-octadecadienoic acid, focusing on the key enzyme, its characteristics, and relevant experimental protocols for its study.

Core Biosynthetic Pathway

The primary route for the biosynthesis of trans-10, cis-12-octadecadienoic acid is the direct isomerization of linoleic acid (cis-9, cis-12-octadecadienoic acid). This reaction is catalyzed by a specific linoleate (B1235992) isomerase.

1.1. Key Enzyme: Linoleate Isomerase from Propionibacterium acnes

The enzyme responsible for the specific production of trans-10, cis-12-CLA is the linoleate isomerase (E.C. 5.2.1.5) from the bacterium Propionibacterium acnes. This enzyme catalyzes the conversion of the methylene-interrupted double bond system in linoleic acid to a conjugated double bond system, yielding the trans-10, cis-12 isomer. The gene encoding this enzyme has been successfully cloned and expressed in Escherichia coli, facilitating its detailed characterization and potential for biotechnological production of this specific CLA isomer. The catalytic mechanism of the linoleate isomerase from P. acnes is a single-step process and does not require cofactors such as NADH or NADPH.

While some lactic acid bacteria and bifidobacteria produce other CLA isomers through a multi-step process involving intermediates like 10-hydroxy-cis-12-octadecenoic acid, the synthesis of trans-10, cis-12-CLA by P. acnes is a direct isomerization.

Quantitative Data

The following tables summarize the key quantitative data for the linoleate isomerase from Propionibacterium acnes that produces trans-10, cis-12-octadecadienoic acid.

Table 1: Optimal Reaction Conditions for Recombinant P. acnes Linoleate Isomerase

ParameterOptimal Value
Temperature37 °C
pH7.5

Table 2: Kinetic Parameters of Purified Recombinant P. acnes Linoleate Isomerase

SubstrateK_m (μmol/L)V_max (nmol/min/mg)
Linoleic Acid253.92253

Experimental Protocols

3.1. Protocol for Linoleate Isomerase Activity Assay (Spectrophotometric)

This protocol is adapted for the measurement of linoleate isomerase activity by monitoring the formation of the conjugated double bond system, which absorbs light at 234 nm.

Materials:

  • Purified recombinant linoleate isomerase or cell lysate containing the enzyme.

  • Linoleic acid substrate solution (e.g., 10 mg/mL in ethanol).

  • Reaction buffer: 100 mmol/L Tris-HCl, 10 mmol/L NaCl, 1 mM EDTA, pH 7.4.

  • Tween-20 (1 mmol/L).

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by combining 950 µL of the reaction buffer and the linoleic acid substrate to a final concentration within the linear range of the enzyme (e.g., 71 µM to 1428 µM).

  • Add 1 mmol/L Tween-20 to the reaction mixture to enhance substrate solubility.

  • Equilibrate the mixture to 37 °C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the purified enzyme solution or cell lysate.

  • Immediately begin monitoring the increase in absorbance at 234 nm for a period of 1 to 5 minutes, taking readings at regular intervals (e.g., every 15 seconds).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity (U) can be defined as the amount of enzyme that produces 1 nmol of trans-10, cis-12-CLA per minute. The concentration of the product can be determined using a standard curve of pure trans-10, cis-12-CLA at 234 nm.

3.2. Protocol for GC-MS Analysis of this compound

This protocol outlines the general steps for the analysis of trans-10, cis-12-octadecadienoic acid from a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Lipid-containing sample (e.g., bacterial culture, tissue homogenate).

  • Solvents for lipid extraction: Hexane (B92381), isopropanol (B130326).

  • Reagents for methylation: Methanolic NaOH, Boron trifluoride (BF3) in methanol (B129727), or (trimethylsilyl)-diazomethane.

  • Internal standard (e.g., a fatty acid not present in the sample).

  • Anhydrous sodium sulfate (B86663).

  • GC-MS system with a suitable capillary column (e.g., CP-Sil 88 or BPX-70, 100 m).

Procedure:

  • Lipid Extraction: a. Homogenize the sample. b. Add a mixture of hexane and isopropanol (e.g., 3:2, v/v) to the sample. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper organic phase containing the lipids. e. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • Fatty Acid Methylation (FAMEs Preparation): a. To the extracted lipids, add methanolic NaOH and heat (e.g., 70 °C for 15 minutes) for saponification. b. Add BF3 in methanol and incubate at room temperature for 30 minutes to methylate the free fatty acids. c. Alternatively, for a milder methylation, treat the sample with (trimethylsilyl)-diazomethane. d. Add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS. b. Use a temperature program that allows for the separation of CLA isomers. An example program could be an isothermal hold at 190 °C. c. Set the injector and detector temperatures to 250 °C. d. Use helium as the carrier gas. e. Identify the trans-10, cis-12-octadecadienoic acid methyl ester peak based on its retention time compared to a pure standard and its characteristic mass spectrum. f. Quantify the amount of the isomer using the internal standard.

Mandatory Visualizations

Biosynthesis_of_10_12_Octadecadienoic_Acid cluster_pathway Biosynthesis Pathway linoleic_acid Linoleic Acid (cis-9, cis-12-18:2) t10c12_cla This compound (trans-10, cis-12-CLA) linoleic_acid->t10c12_cla Linoleate Isomerase (from P. acnes)

Caption: Biosynthesis of this compound.

Experimental_Workflow_Enzyme_Assay cluster_workflow Experimental Workflow: Linoleate Isomerase Assay prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) mix_reactants 2. Mix Buffer and Substrate in Cuvette prep_reagents->mix_reactants incubate 3. Incubate at 37°C mix_reactants->incubate initiate_reaction 4. Add Enzyme incubate->initiate_reaction monitor_absorbance 5. Monitor Absorbance at 234 nm initiate_reaction->monitor_absorbance calculate_activity 6. Calculate Activity monitor_absorbance->calculate_activity

Caption: Workflow for Linoleate Isomerase Activity Assay.

Unraveling the Cellular Mechanisms of 10,12-Octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a positional and geometric isomer of conjugated linoleic acid (CLA), has garnered significant attention for its potent biological activities in various cellular models. Predominantly, the trans-10, cis-12 isomer (t10,c12-CLA) has demonstrated pronounced effects on adipocytes and cancer cells, distinguishing it from its counterpart, cis-9, trans-11-CLA. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound in cellular models, offering a comprehensive resource for researchers and professionals in drug development.

Core Mechanisms of Action

The cellular effects of this compound are multifaceted, primarily revolving around the regulation of gene expression, induction of cell stress pathways, and modulation of key signaling cascades. These actions collectively influence cellular processes ranging from lipid metabolism and differentiation to cell cycle progression and apoptosis.

Regulation of Adipocyte Function

In adipocytes, t10,c12-CLA is a potent modulator of lipid metabolism and differentiation. A primary mechanism is its antagonistic effect on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.

  • PPARγ Antagonism: t10,c12-CLA suppresses the ligand-stimulated activation of PPARγ.[1] This is associated with an increase in PPARγ and Extracellular signal-Related Kinase (ERK)1/2 phosphorylation, ultimately leading to decreased PPARγ protein levels.[1] This antagonism results in the downregulation of PPARγ target genes crucial for adipogenesis and lipid storage, such as adipocyte fatty acid-binding protein (aP2), lipoprotein lipase, and perilipin.[1][2]

  • Inhibition of Adipocyte Differentiation: By interfering with PPARγ signaling, t10,c12-CLA prevents the differentiation of preadipocytes into mature adipocytes and reduces lipid storage in existing fat cells.[2] This is evidenced by a significant decrease in markers of differentiation, including PPARγ, C/EBPα, aP2, and ADRP.

  • Induction of Inflammation: The inhibition of PPARγ activity by t10,c12-CLA is also linked to an inflammatory response in adipocytes, contributing to the overall metabolic effects observed.

Anti-Cancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, breast, and prostate cancer cells.

  • Cell Cycle Arrest: A key anti-cancer mechanism of t10,c12-CLA is the induction of a G1 phase cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1 at both the mRNA and protein levels. Increased p21Cip1/WAF1 leads to the inhibition of CDK2 activity, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

  • Induction of Apoptosis: t10,c12-CLA triggers apoptosis in cancer cells through multiple pathways:

    • Endoplasmic Reticulum (ER) Stress: It induces an atypical ER stress response characterized by the upregulation of the pro-apoptotic C/EBP-homologous protein (CHOP) and the cleavage of caspase-12, an ER-resident caspase. This is accompanied by morphological changes in the ER, such as lumenal dilatation. The ER stress pathway is further supported by the induced expression and splicing of X-box binding protein 1 (XBP1) mRNA and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).

    • Oxidative Stress: The apoptotic effects of t10,c12-CLA are also mediated by the induction of oxidative stress and lipid peroxidation. Antioxidants have been shown to block t10,c12-CLA-induced apoptosis.

    • AMPK Activation: In mammary tumor cells, t10,c12-CLA activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in its apoptotic effects. This activation appears to be downstream of G protein-coupled receptor (GPCR) signaling, involving Gαq, phospholipase C (PLC), and calcium/calmodulin-dependent protein kinase kinase (CaMKK).

  • Inhibition of Fatty Acid Synthase (FAS): t10,c12-CLA downregulates the expression and inhibits the enzymatic activity of fatty acid synthase (FAS), an enzyme often overexpressed in cancer cells and crucial for their proliferation.

Modulation of Immune Cell Function
  • Macrophage Polarization: this compound has been shown to promote the alternative activation of macrophages, polarizing them towards an M2 phenotype. This may contribute to its anti-inflammatory and atheroprotective effects.

Signaling Pathways

The diverse cellular effects of this compound are orchestrated by its influence on several key signaling pathways.

G1_Cell_Cycle_Arrest CLA This compound p21 p21Cip1/WAF1 (mRNA & Protein ↑) CLA->p21 induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE pRb pRb (Phosphorylated) CDK2_CyclinE->pRb phosphorylates Rb Rb E2F E2F pRb->E2F releases Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes ER_Stress_Apoptosis CLA This compound ER Endoplasmic Reticulum CLA->ER induces stress in ER_Stress ER Stress ER->ER_Stress XBP1 XBP1 mRNA Splicing ↑ ER_Stress->XBP1 eIF2a p-eIF2α ↑ ER_Stress->eIF2a CHOP CHOP Induction ↑ ER_Stress->CHOP Casp12 Caspase-12 Cleavage CHOP->Casp12 Apoptosis Apoptosis Casp12->Apoptosis AMPK_Activation_Apoptosis CLA This compound GPCR GPCR CLA->GPCR activates Gaq Gαq GPCR->Gaq PLC Phospholipase C Gaq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca CaMKK CaMKK ER_Ca->CaMKK AMPK AMPK Activation CaMKK->AMPK Apoptosis Apoptosis AMPK->Apoptosis

References

A Comprehensive Technical Guide to 10,12-Octadecadienoic Acid and Its Isomers: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA), and its oxidized derivatives have emerged as significant bioactive lipids with profound implications for metabolic regulation and cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and research landscape of this compound and its key isomers, with a particular focus on 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA). We delve into the seminal discoveries, detail the synthetic and analytical methodologies, and present the current understanding of their biological activities, primarily as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document aims to serve as an in-depth resource, consolidating quantitative data, experimental protocols, and signaling pathways to facilitate further research and drug development endeavors in this promising field.

Discovery and History

The journey into the biological significance of this compound and its derivatives began with investigations into the health-promoting properties of common dietary components. A pivotal moment in this research was the discovery of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) in tomatoes (Solanum lycopersicum)[1]. Initial inquiries into "9,10-Octadecadienoic acid" led to the identification of 9-oxo-ODA as a scientifically documented and relevant molecule in this context[1]. This discovery was significant as it identified a natural, dietary source of a potent bioactive lipid. Researchers screening fractions of tomato extracts using a PPARα luciferase reporter assay identified a fraction that significantly increased PPARα activity[2]. Subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy definitively identified the active compound as 9-oxo-10(E),12(E)-octadecadienoic acid[2].

Further research revealed the presence of other related isomers, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), particularly in processed tomato products like juice[3]. These findings highlighted that both the specific isomer and the food matrix are crucial determinants of the biological activity of these compounds. The broader family of conjugated linoleic acids (CLAs), including various positional and geometric isomers of octadecadienoic acid, has been a subject of interest for several decades due to their presence in dairy products and meat from ruminant animals and their potential health benefits.

Chemical Synthesis and Characterization

The study of this compound and its isomers necessitates pure compounds for biological assays and analytical standards. Several synthetic routes have been developed to meet this need.

A notable method for the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the resulting enyne system and subsequent deprotection and oxidation to yield the desired acid.

Experimental Protocol: Synthesis of (Z,Z)-Octadeca-10,12-dienoic Acid

This protocol is a summary of the method described by Kellersmann et al..

Materials:

Procedure:

  • Coupling Reaction: In a dry flask, combine (Z)-1-bromohept-1-ene, copper(I) iodide, and bis(benzonitrile)dichloropalladium(II) in piperidine. Add the protected undec-10-yne-1-ol and stir at room temperature.

  • Work-up: After the reaction is complete, add a saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether. Wash the combined organic layers with dilute hydrochloric acid, saturated sodium hydrogen carbonate solution, and water.

  • Stereoselective Hydrogenation: Dissolve the purified enyne product in dry hexane. Add freshly prepared dicyclohexylborane solution at 0°C and stir at room temperature. Dilute with dry tetrahydrofuran and add acetic acid, then heat the mixture.

  • Hydrolysis and Oxidation: Cool the solution and hydrolyze with sodium hydroxide solution and hydrogen peroxide solution to yield the corresponding alcohol. The alcohol can then be oxidized to the carboxylic acid using standard procedures.

Analytical Methodologies

Accurate quantification and identification of this compound and its isomers in complex biological matrices are crucial for research. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC/TOF-MS) are the primary techniques employed.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the analysis and natural occurrence of this compound and its derivatives.

Table 1: Concentration of 9-oxo-ODA in Tomato Tissues

Tomato Tissue9-oxo-ODA Concentration (μg/g of tissue weight)
Peel~0.2
Sarcocarp~0.1
Gelatinous TissueNot specified individually
Total oxo-ODAs
Peel~0.2
Sarcocarp~0.1

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.

Table 2: Performance of HPLC Method for Hydroxyoctadecadienoic Acid Isomers

AnalyteLinearity Range (μg/mL)LOD (μg/g)LOQ (μg/g)Average Recovery (%)
13-Z,E-HODE0.5 - 20.00.99940.0750.2589.03
13-E,E-HODE0.25 - 10.00.99920.0350.1289.03
9-Z,E-HODE0.75 - 12.50.99920.0900.3289.33
9-E,E-HODE0.5 - 7.50.99960.0600.2087.93
Experimental Protocols

Materials:

  • Fresh tomato fruit

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Homogenizer

  • Extraction solvent (e.g., chloroform:methanol mixture)

  • Centrifuge (capable of 15,000 rpm and 4°C)

  • 0.2-μm pore PVDF membrane filters

Procedure:

  • Separate the tomato fruit into peel, sarcocarp, and gelatinous tissue.

  • Immediately freeze the separated tissues in liquid nitrogen.

  • Lyophilize the frozen tissues.

  • Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.

  • Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

  • Combine the supernatants and filter through a 0.2-μm PVDF membrane filter before analysis.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Time-of-Flight Mass Spectrometer (TOF-MS)

  • Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)

UPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 μL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 μL

  • Gradient:

    • 0-4 min: 30-50% B

    • 4-14 min: 50-85% B

    • 14-17 min: Hold at 99% B

    • 17-20 min: Return to 30% B

MS Conditions:

  • The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the specific instrument being used.

Quantification:

  • Construct a calibration curve using analytical-grade standards of 9-oxo-ODA to determine the amount of the compound in the samples.

Biological Activities and Signaling Pathways

The most well-documented biological activity of this compound derivatives, particularly 9-oxo-ODA and 13-oxo-ODA, is their function as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARα by these compounds leads to the upregulation of genes involved in fatty acid oxidation, which can result in a decrease in triglyceride accumulation in hepatocytes. This mechanism suggests a potential therapeutic role for these molecules in metabolic disorders such as dyslipidemia and hepatic steatosis. In vitro luciferase assays have shown that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA and conjugated linoleic acid (CLA).

Beyond PPARα activation, isomers of octadecadienoic acid have been implicated in other biological processes, including anti-inflammatory effects and roles in cancer. For instance, some isomers have been shown to induce apoptosis in certain cancer cell lines.

Signaling Pathway Diagrams

PPARa_Activation ODA 10,12-Octadecadienoic Acid Derivative (e.g., 9-oxo-ODA) PPARa PPARα ODA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Genes Target Genes (Fatty Acid Oxidation) PPRE->Genes Upregulates Transcription Metabolism Increased Lipid Metabolism Genes->Metabolism Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Tomato Tomato Fruit Homogenization Homogenization in Extraction Solvent Tomato->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration UPLC UPLC Separation Filtration->UPLC TOFMS TOF-MS Detection UPLC->TOFMS Quantification Quantification TOFMS->Quantification

References

10,12-Octadecadienoic Acid: A Key Signaling Molecule in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has emerged as a significant signaling molecule with profound effects on various metabolic pathways. Predominantly known for its impact on lipid metabolism and adipogenesis, this fatty acid and its derivatives are gaining attention in the scientific community for their therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, detailed experimental protocols for studying its effects, and a summary of quantitative data to facilitate further research and drug development.

Core Signaling Pathways

This compound exerts its biological functions primarily through the modulation of key nuclear receptors and signaling cascades, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα), inhibition of adipogenesis, activation of AMP-Activated Protein Kinase (AMPK), and modulation of the NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound and its oxidized derivatives, such as 9-oxo-10(E),12(E)-octadecadienoic acid, are potent agonists of PPARα, a master regulator of lipid metabolism.[1][2][3][4][5] Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX), thereby increasing the breakdown of fatty acids and reducing triglyceride accumulation.

PPAR_Signaling This compound This compound PPARα PPARα This compound->PPARα binds & activates PPRE PPRE PPARα->PPRE heterodimerizes with RXR RXR RXR Target Genes Target Genes PPRE->Target Genes activates transcription of Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ Target Genes->Fatty Acid Oxidation ↑ Triglyceride Accumulation ↓ Triglyceride Accumulation ↓ Fatty Acid Oxidation ↑->Triglyceride Accumulation ↓ Adipogenesis_Inhibition This compound This compound PPARγ PPARγ This compound->PPARγ C/EBPα C/EBPα This compound->C/EBPα Preadipocyte Preadipocyte Adipocyte Differentiation Adipocyte Differentiation Preadipocyte->Adipocyte Differentiation PPARγ->Adipocyte Differentiation C/EBPα->Adipocyte Differentiation Mature Adipocyte (Lipid Accumulation) Mature Adipocyte (Lipid Accumulation) Adipocyte Differentiation->Mature Adipocyte (Lipid Accumulation) AMPK_Activation This compound This compound AMPK AMPK This compound->AMPK may activate ACC ACC AMPK->ACC phosphorylates & inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ CPT1->Fatty Acid Oxidation ↑ NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IκBα IκBα Inflammatory Stimuli->IκBα leads to degradation of NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates This compound Derivative This compound Derivative This compound Derivative->IκBα prevents degradation of PPAR_Assay_Workflow A 1. Co-transfect cells with PPARα and PPRE-luciferase vectors B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Measure Luciferase Activity C->D E 5. Analyze Data (Fold Activation) D->E Adipocyte_Differentiation_Workflow A 1. Culture 3T3-L1 preadipocytes to confluence B 2. Induce differentiation with MDI cocktail + this compound A->B C 3. Culture for 8-10 days B->C D 4. Quantify Lipid Accumulation (Oil Red O or Triglyceride Assay) C->D E 5. Analyze Data (% Inhibition) D->E

References

The Isomer-Specific Role of 10,12-Octadecadienoic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Among these, the trans-10, cis-12 (10,12-CLA) isomer has garnered significant scientific interest due to its potent effects on lipid metabolism, distinct from other CLA isomers like cis-9, trans-11 (9,11-CLA). This technical guide provides an in-depth overview of the role of 10,12-octadecadienoic acid in modulating lipid metabolism, with a focus on its molecular mechanisms, experimental validation, and implications for research and development.

Core Mechanisms of Action

This compound exerts its influence on lipid metabolism through a multi-faceted approach, primarily impacting adipocytes. The core effects include a reduction in lipid storage, an increase in fatty acid catabolism, and alterations in the expression of key regulatory genes.

Inhibition of Lipogenesis and Adipogenesis

A primary mechanism by which 10,12-CLA reduces fat accumulation is through the downregulation of key transcription factors that govern adipogenesis and lipogenesis.[1][2] Studies have consistently shown that 10,12-CLA suppresses the expression and/or activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipocyte differentiation.[2][3][4] This leads to a decreased expression of PPARγ target genes involved in lipid uptake and storage.

Furthermore, 10,12-CLA has been shown to reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid and triglyceride synthesis. This results in the decreased expression of lipogenic enzymes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1).

Enhancement of Fatty Acid Oxidation and Lipolysis

In addition to inhibiting fat storage, 10,12-CLA actively promotes the breakdown of lipids. It has been demonstrated to increase fatty acid oxidation in various cell types. This effect is partly mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), leading to a decrease in malonyl-CoA levels and subsequent relief of the inhibition on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid import and oxidation.

Several studies have also reported that 10,12-CLA stimulates lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011).

Signaling Pathways

The metabolic effects of this compound are orchestrated through specific signaling pathways. Two key pathways that have been identified are the GPR40 and AMPK signaling cascades.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 10,12-CLA 10,12-CLA GPR40 GPR40 10,12-CLA->GPR40 Gq Gq GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Metabolic_Effects Altered Lipid Metabolism Ca2_release->Metabolic_Effects ERK1_2 ERK1/2 PKC->ERK1_2 ERK1_2->Metabolic_Effects

Caption: GPR40 Signaling Pathway Activated by 10,12-CLA.

Recent evidence suggests that G protein-coupled receptor 40 (GPR40) acts as a receptor for 10,12-CLA. Activation of GPR40 by 10,12-CLA can initiate downstream signaling cascades involving Gq proteins, phospholipase C (PLC), and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to intracellular calcium mobilization and activation of protein kinase C (PKC) and the ERK1/2 pathway, ultimately influencing gene expression related to lipid metabolism.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects 10,12-CLA 10,12-CLA AMPK AMPK 10,12-CLA->AMPK Activates ACC ACC AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes

Caption: AMPK Signaling Pathway Modulated by 10,12-CLA.

The activation of AMPK by 10,12-CLA represents a critical node in its mechanism of action. This activation leads to the phosphorylation and inhibition of ACC, reducing the synthesis of malonyl-CoA, a key inhibitor of CPT1. The disinhibition of CPT1 facilitates the transport of fatty acids into the mitochondria for β-oxidation. Additionally, activated AMPK can suppress the expression of SREBP-1c, further contributing to the reduction in lipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of lipid metabolism as reported in various studies.

Table 1: Effects of this compound on Gene Expression

GeneCell/Tissue TypeTreatment ConcentrationFold Change vs. ControlReference
SREBP-1cFemale FVB mice gonadal fat0.2% of diet~0.5
SREBP-1cFemale FVB mice gonadal fat0.5% of diet~0.25
FASFemale FVB mice gonadal fat0.2% of diet~0.6
FASFemale FVB mice gonadal fat0.5% of diet~0.25
SCD-1Human adipocytes30 µM~0.4 (mRNA)
LXRαHuman adipocytes30 µM~0.5 (mRNA)
PPARγHuman preadipocytes30 µMDecreased
FASNGoat mammary epithelial cells100 µM0.42 ± 0.08

Table 2: Effects of this compound on Lipid Accumulation and Catabolism

ParameterCell/Tissue TypeTreatment ConcentrationEffectReference
Triglyceride Content3T3-L1 adipocytes250 µMDecreased
Lipid Droplet NumberGoat mammary epithelial cells100 µM2.8 ± 0.4-fold increase
Total Droplet AreaGoat mammary epithelial cells100 µM3.2 ± 0.5-fold increase
Fatty Acid Oxidation3T3-L1 adipocytes250 µMIncreased
Fatty Acid Oxidation3T3-L1 preadipocytes50 µM~55% increase
Basal Lipolysis3T3-L1 adipocytes250 µMIncreased

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments used to investigate the effects of this compound.

Protocol 1: 3T3-L1 Preadipocyte Differentiation and Treatment

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with 10,12-CLA.

Differentiation_Workflow start Start seed Seed 3T3-L1 preadipocytes start->seed confluency Reach 100% Confluency? seed->confluency confluency->seed No, continue culture post_confluency Incubate for 48 hours post-confluency confluency->post_confluency Yes induction Day 0: Induce with MDI medium (IBMX, Dexamethasone, Insulin) post_confluency->induction maintenance1 Day 2: Switch to Insulin (B600854) medium induction->maintenance1 maintenance2 Day 4 onwards: Maintain in 10% FBS/DMEM, change every 2 days maintenance1->maintenance2 treatment Treat with 10,12-CLA at desired time points maintenance2->treatment analysis Harvest cells for analysis (Lipid staining, qPCR, Western blot, etc.) treatment->analysis end End analysis->end

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation and treatment.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • This compound

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Growth: Culture 3T3-L1 preadipocytes in DMEM with 10% CS and antibiotics until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing DMEM, 10% FBS, insulin, dexamethasone, and IBMX.

  • Maturation: After 48 hours (Day 2), switch to a medium containing DMEM, 10% FBS, and insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

  • Treatment: Introduce 10,12-CLA at the desired concentration and for the specified duration during or after differentiation, depending on the experimental question.

  • Analysis: Harvest cells at the end of the treatment period for downstream analyses such as lipid staining (Oil Red O), gene expression analysis (qPCR), or protein analysis (Western blot).

Protocol 2: Fatty Acid Oxidation Assay

This assay measures the rate at which cells oxidize fatty acids to CO2.

Materials:

  • Differentiated adipocytes in culture plates

  • [1-14C]-labeled fatty acid (e.g., oleic acid) complexed to BSA

  • Assay medium (e.g., DMEM with low glucose and carnitine)

  • Scintillation vials and fluid

  • CO2 trapping solution (e.g., NaOH)

Procedure:

  • Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate in assay medium.

  • Initiation of Assay: Replace the medium with assay medium containing the [14C]-labeled fatty acid substrate and the test compound (10,12-CLA or vehicle).

  • CO2 Trapping: Seal the wells and incubate for a defined period (e.g., 2-4 hours). Capture the released 14CO2 using a trapping agent.

  • Measurement: Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the results to the total protein content of the cells in each well.

Protocol 3: Lipolysis Assay

This assay quantifies the release of glycerol and free fatty acids from adipocytes.

Materials:

  • Differentiated adipocytes in culture plates

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)

  • Isoproterenol (as a positive control for stimulated lipolysis)

  • Glycerol and Free Fatty Acid quantification kits

Procedure:

  • Wash and Pre-incubation: Wash the cells with PBS and pre-incubate in assay buffer.

  • Treatment: Replace the buffer with fresh assay buffer containing 10,12-CLA or vehicle, with or without a lipolytic agent like isoproterenol.

  • Sample Collection: Incubate for a specific time and collect the assay buffer.

  • Quantification: Measure the concentration of glycerol and free fatty acids in the collected buffer using commercially available colorimetric or fluorometric kits.

  • Normalization: Normalize the results to the total protein or DNA content of the cells.

Conclusion and Future Directions

This compound is a potent modulator of lipid metabolism, primarily acting on adipocytes to reduce lipid storage and enhance fatty acid catabolism. Its isomer-specific effects are mediated through the regulation of key transcription factors and signaling pathways, including PPARγ, SREBP-1c, GPR40, and AMPK. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of 10,12-CLA action.

Future research should focus on further elucidating the upstream signaling events that connect 10,12-CLA to the activation of AMPK and the regulation of GPR40 in different cell types. Understanding the potential for off-target effects and the long-term consequences of modulating these pathways will be crucial for translating the basic science of this compound into potential therapeutic applications for metabolic disorders. The development of more specific agonists and antagonists for the involved receptors will be instrumental in these endeavors.

References

Methodological & Application

Protocol for the Stereoselective Synthesis of (10E,12Z)-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the stereoselective synthesis of (10E,12Z)-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA). The biological activities of CLA isomers are of significant interest in nutritional science and drug development, with the (10E,12Z) isomer showing distinct effects on lipid metabolism and body composition. This protocol outlines a multi-step chemical synthesis designed to yield the target molecule with high stereochemical purity.

The synthetic strategy is based on the construction of the C18 fatty acid backbone through the coupling of two smaller, functionalized fragments. This approach allows for precise control over the geometry of the conjugated double bonds, which is crucial for studying the specific biological functions of the (10E,12Z) isomer. The key transformations in this synthesis include a Sonogashira coupling to form a carbon-carbon bond between an sp- and sp2-hybridized carbon, followed by a stereoselective reduction of the resulting enyne to establish the Z-configured double bond.

The protocol is intended for researchers with a strong background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous and inert atmosphere techniques are required for several steps to prevent the decomposition of sensitive reagents and intermediates.

Experimental Protocol

The synthesis of (10E,12Z)-octadecadienoic acid is accomplished through a four-stage process:

  • Stage 1: Synthesis of the C10 alkynoic acid fragment: Methyl dec-9-ynoate.

  • Stage 2: Synthesis of the C8 vinyl halide fragment: (Z)-1-bromo-1-heptene.

  • Stage 3: Sonogashira coupling of the two fragments followed by stereoselective reduction to form the methyl ester of the target fatty acid.

  • Stage 4: Hydrolysis of the methyl ester to yield the final product, (10E,12Z)-octadecadienoic acid.

Stage 1: Synthesis of Methyl dec-9-ynoate

This stage involves the synthesis of a ten-carbon chain with a terminal alkyne and a methyl ester group.

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of 9-decenoic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude dec-9-enoyl chloride.

  • Esterification: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. Anhydrous methanol (1.5 eq) and anhydrous pyridine (1.5 eq) are added sequentially. The reaction is stirred at room temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude methyl dec-9-enoate (B1236301) is then purified by column chromatography on silica (B1680970) gel.

Stage 2: Synthesis of (Z)-1-bromo-1-heptene

This stage focuses on the preparation of the eight-carbon vinyl bromide with a Z-configured double bond.

Materials:

Procedure:

  • Hydroboration: To a solution of 1-heptyne (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add catecholborane (1.1 eq) dropwise. The reaction is stirred at room temperature for 4 hours.

  • Bromination: The reaction mixture is cooled to -78 °C, and a solution of bromine (1.1 eq) in cold methanol is added. The mixture is stirred for 30 minutes.

  • Elimination and Purification: A solution of sodium methoxide (3.0 eq) in methanol is added at -78 °C, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed. The crude (Z)-1-bromo-1-heptene is purified by distillation.

Stage 3: Synthesis of Methyl (10E,12Z)-octadecadienoate

This stage involves the coupling of the two synthesized fragments and the stereoselective formation of the conjugated diene system.

Materials:

Procedure:

  • Sonogashira Coupling: In a flame-dried flask under an argon atmosphere, dissolve methyl dec-9-ynoate (1.0 eq), (Z)-1-bromo-1-heptene (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) in a mixture of anhydrous toluene and TEA. The reaction is heated to 60 °C and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield methyl octadeca-10-en-12-ynoate.

  • Lindlar Reduction: The purified enyne (1.0 eq) is dissolved in ethyl acetate. Lindlar's catalyst (5% by weight) and a few drops of quinoline are added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (balloon) until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel (impregnated with silver nitrate (B79036) for enhanced separation of isomers if necessary) to give pure methyl (10E,12Z)-octadecadienoate.

Stage 4: Hydrolysis to (10E,12Z)-octadecadienoic acid

The final step is the conversion of the methyl ester to the free carboxylic acid.

Materials:

  • Methyl (10E,12Z)-octadecadienoate

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: The methyl ester (1.0 eq) is dissolved in methanol, and a solution of KOH (3.0 eq) in water is added. The mixture is stirred at room temperature for 6 hours.

  • Acidification and Extraction: The methanol is removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified with 1 M HCl to pH ~2. The aqueous layer is extracted with diethyl ether.

  • Final Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (10E,12Z)-octadecadienoic acid as a solid or oil.

Data Presentation

Step No.ReactantMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
19-Decenoic acid170.251.0---
21-Heptyne96.191.0---
3aMethyl dec-9-ynoate182.281.0---
3bMethyl octadeca-10-en-12-ynoate292.46---75
3cMethyl (10E,12Z)-octadecadienoate294.47---85
4(10E,12Z)-octadecadienoic acid280.45---95

Note: Theoretical and actual yields are dependent on the starting scale of the reaction and should be calculated accordingly. The percent yields are representative values from the literature for similar transformations.

Visualization

Synthesis_Workflow node_start Starting Materials node_frag1 Methyl dec-9-ynoate (C10 Fragment) node_start->node_frag1 Stage 1 node_frag2 (Z)-1-bromo-1-heptene (C8 Fragment) node_start->node_frag2 Stage 2 node_coupling Sonogashira Coupling node_frag1->node_coupling node_frag2->node_coupling node_enyne Methyl octadeca-10-en-12-ynoate node_coupling->node_enyne Stage 3a node_reduction Lindlar Reduction node_enyne->node_reduction node_ester Methyl (10E,12Z)-octadecadienoate node_reduction->node_ester Stage 3b node_hydrolysis Hydrolysis node_ester->node_hydrolysis node_final (10E,12Z)-octadecadienoic acid (Final Product) node_hydrolysis->node_final Stage 4

Application Note: GC-MS Method for the Quantification of 10,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10,12-Octadecadienoic acid, a positional and geometric isomer of conjugated linoleic acid (CLA), has garnered significant interest in various research fields due to its potential biological activities. Accurate and reliable quantification of this specific isomer in various matrices is crucial for understanding its metabolic fate, efficacy, and potential therapeutic applications. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of this compound.

Lipid Extraction

This protocol is a general procedure and may need optimization based on the specific sample matrix.

Materials:

  • Sample (e.g., plasma, tissue homogenate, food product)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 2 mL of methanol and vortex for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) using a Pasteur pipette and transfer it to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of the fatty acid needs to be derivatized to a more volatile ester form. Methylation is the most common derivatization for fatty acids.

Materials:

  • Dried lipid extract

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • 14% Boron trifluoride (BF₃) in methanol[1]

  • n-Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.[2]

  • Cap the tube and heat at 50°C for 10 minutes.[2][3]

  • Cool the tube to room temperature and add 1 mL of 14% BF₃ in methanol.[1]

  • Cap the tube and heat at 100°C for 5 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1000 rpm for 5 minutes.

  • The upper hexane (B92381) layer containing the FAMEs is collected and transferred to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of CLA isomers. Instrument parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A high-polarity column such as CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or a similar cyanopropyl siloxane stationary phase is recommended for good separation of CLA isomers.

GC Conditions:

  • Injector Temperature: 250°C

  • Split Ratio: 1:50

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Isothermal at 190°C or a temperature gradient program may be used for better separation. For example, start at 60°C for 1 min, then ramp to 170°C at 20°C/min and hold for 50 min.

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

  • Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity. Characteristic ions for the methyl ester of this compound should be monitored.

Data Presentation

The following table summarizes quantitative data for the analysis of conjugated linoleic acid isomers using GC-based methods. Note that specific performance characteristics can vary depending on the matrix, instrumentation, and protocol used.

ParameterReported ValueSource
Recovery 88.01% - 89.76%
Repeatability (CV%) 4.62% for c9,t11-CLA to 8.19% for t9,t11-CLA
Linearity (R²) Generally >0.99 for FAMEs
Limit of Detection (LOD) Low ng to pg range on-column for FAMEs
Limit of Quantitation (LOQ) ng to pg range on-column for FAMEs

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization to FAMEs Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane Data Data Acquisition & Processing GCMS->Data Chromatogram & Spectra Quantification Quantification Data->Quantification

Caption: General experimental workflow for the GC-MS quantification of this compound.

Logical Relationship of Analytical Challenges

This diagram outlines the interrelationship of common challenges that can lead to inaccurate quantification of conjugated fatty acids like this compound.

analytical_challenges cluster_outcome Result Isomerization Isomerization InaccurateQuant Inaccurate Quantification Isomerization->InaccurateQuant MatrixEffects Matrix Effects MatrixEffects->InaccurateQuant Degradation Analyte Degradation Degradation->InaccurateQuant DerivatizationIssues Incomplete Derivatization DerivatizationIssues->InaccurateQuant

Caption: Interrelationship of common challenges leading to inaccurate quantification.

References

Application Notes and Protocols for the HPLC Analysis of 10,12-Octadecadienoic Acid Isomers in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a positional isomer of conjugated linoleic acid (CLA), has garnered significant scientific interest due to its diverse biological activities. This isomer, particularly the trans-10, cis-12 configuration, has been shown to influence lipid metabolism, adiposity, and inflammatory responses. Its potential as a therapeutic agent and its role in various physiological and pathological processes necessitate accurate and robust analytical methods for its quantification in complex biological matrices. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides a powerful tool for the selective and sensitive analysis of this compound and its geometric isomers.

These application notes provide detailed protocols for the extraction and HPLC analysis of this compound isomers from various biological samples, including plasma, tissues, and milk. Additionally, this document summarizes available quantitative data and explores the well-established role of these isomers in activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.

Quantitative Data Summary

The concentration of this compound isomers in biological samples can vary significantly depending on dietary intake, species, and tissue type. The following tables summarize quantitative data from various studies.

Table 1: Concentration of trans-10, cis-12-Octadecadienoic Acid in Human Plasma/Serum Following Supplementation

Subject PopulationSupplementation DoseDurationPlasma/Serum ConcentrationReference
Healthy Men0.63, 1.26, and 2.52 g/d of trans-10, cis-12 CLA8 weeks for each doseIncreased plasma triacylglycerol and LDL-cholesterol concentrations in a dose-dependent manner. Specific concentrations of the isomer in plasma were not detailed.[1]
Obese Men with Metabolic Syndrome3.4 g/day of purified t10,c12 CLANot specifiedIsomer-specific insulin (B600854) resistance was observed. Specific plasma concentrations were not provided.

Table 2: Concentration of this compound Isomers in Animal Tissues

Animal ModelTissueDietary InterventionIsomer ConcentrationReference
Conventional RatsLiver, Lung, Kidney, Skeletal Muscle, Adipose Tissue5% free linoleic acidCLA concentrations (major isomers cis-9, trans-11 and trans-9, cis-11) were 5-10 times higher than controls. Specific data for 10,12-isomer not provided.[2]
MiceWhite and Brown Adipose Tissue0.1% trans-10, cis-12 CLA in a low-fat dietDecreased adipose tissue mass. Specific tissue concentrations of the isomer were not reported.[3]
MiceGonadal Fat0.1%, 0.2%, or 0.5% of dietary 10,12-CLADose-dependent reduction in gonadal fat mass. Plasma trans-10, cis-12 CLA concentration increased by 0.3 percentage points of total fatty acids with CLA supplementation.[4]
Ldlr-/- MicePerivascular Adipose Tissue1% of lard replaced by 10,12 CLAReduced atherosclerosis. Specific tissue concentrations were not provided.[5]
Rats and MiceLiver and MuscleStandard DietComparative analysis of various fatty acids, but specific data for this compound is not detailed.

Table 3: Concentration of this compound Isomers in Milk

SpeciesDietIsomer Concentration (as % of total fatty acids or mg/g of fat)Reference
Dairy CowsGrass hay-based vs. Maize silage-basedCLA content varied monthly, with grass-hay based diets generally yielding higher concentrations. Specific isomer data not detailed.
Dairy Cows (Mafriwal vs. Jersey)Pasture grazing with concentratetrans-10, cis-12 CLA levels were not significantly different between the two breeds.
Dairy CowsLow vs. High concentrate with grazingThe proportion of total CLA isomers was 0.91% and 1.66% in the milk from cows on high and low concentrate diets, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and HPLC analysis of this compound isomers from biological samples.

Protocol 1: Extraction of Fatty Acids from Plasma/Serum

This protocol is a common method for the extraction of total fatty acids from plasma or serum for subsequent analysis.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., a non-naturally occurring odd-chain fatty acid or a deuterated analog of the analyte)

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of plasma or serum, add a known amount of internal standard.

  • Add 2 mL of methanol and vortex thoroughly for 1 minute to precipitate proteins.

  • Add 1 mL of chloroform, vortex for 1 minute.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Protocol 2: Extraction of Fatty Acids from Tissues

This protocol is based on the widely used Folch method for lipid extraction from tissues.

Materials:

  • Tissue sample (e.g., liver, adipose, muscle)

  • Internal standard

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100-200 mg of the frozen tissue sample.

  • Add a known amount of internal standard.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) solution.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Vortex the homogenate for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower chloroform phase.

  • Wash the upper phase and the protein interface with a small volume of the chloroform:methanol mixture and combine the lower phases.

  • Evaporate the combined chloroform extracts to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 3: Saponification and Fatty Acid Methylation (for GC analysis or as a cleanup step)

For some applications, particularly Gas Chromatography (GC), derivatization to fatty acid methyl esters (FAMEs) is required. This can also serve as a cleanup step to isolate free fatty acids.

Materials:

  • Lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Dissolve the dried lipid extract in a small volume of toluene.

  • Add 2 mL of 0.5 M methanolic KOH.

  • Heat at 100°C for 5-10 minutes.

  • Cool and add 2 mL of 14% BF3 in methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for analysis.

Protocol 4: HPLC Analysis of this compound Isomers

This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound isomers.

Instrumentation:

  • HPLC system with a UV or PDA detector, or coupled to a Mass Spectrometer.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid or acetic acid

  • Gradient: A typical gradient could be starting from 70% A, increasing to 100% A over 20-30 minutes. The exact gradient should be optimized for the specific isomers of interest and the column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detection at 234 nm (for conjugated dienes) or MS detection in negative ion mode. For MS, the precursor ion for [M-H]⁻ of octadecadienoic acid is m/z 279.2.

  • Injection Volume: 10-20 µL

Quantification:

  • A calibration curve is constructed by injecting known concentrations of authentic this compound isomer standards.

  • The concentration of the analyte in the biological sample is determined by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

PPARα Signaling Pathway

This compound isomers, particularly the 9-oxo derivative, are known to be potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a critical role in the regulation of lipid metabolism.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_12_ODA 10,12-Octadecadienoic Acid Isomer PPARa_RXR_inactive PPARα/RXR (Inactive) 10_12_ODA->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα/RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to PPRE Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Increased Fatty Acid Oxidation Protein_Synthesis->Metabolic_Effects

Caption: Activation of the PPARα signaling pathway by this compound isomers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound isomers in biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Milk) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Cleanup Optional: Saponification/ Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Optional: Derivatization (e.g., FAMEs for GC) Cleanup->Derivatization HPLC_Analysis HPLC-UV/MS Analysis Cleanup->HPLC_Analysis Derivatization->HPLC_Analysis for GC Data_Processing Data Processing (Integration, Quantification) HPLC_Analysis->Data_Processing Results Results (Concentration Data) Data_Processing->Results

Caption: General experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: Utilizing 10,12-Octadecadienoic Acid in Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), has garnered significant attention for its potent effects on cellular metabolism.[1][2] Predominantly recognized for its anti-adipogenic and anti-obesity properties, this fatty acid serves as a valuable tool in metabolic research and drug development.[1][2] In cell culture systems, this compound is instrumental in elucidating the molecular mechanisms governing lipid metabolism, adipocyte differentiation, and insulin (B600854) sensitivity. These application notes provide detailed protocols for utilizing this compound in cell culture for metabolic studies, focusing on its impact on lipid accumulation, gene expression, and glucose uptake.

Data Presentation

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the literature.

Table 1: Effect of this compound on Lipid Accumulation in Adipocytes

Cell LineConcentration (µM)Treatment DurationEffect on Lipid AccumulationReference
Human Adipocytes303 daysDecrease in total cellular lipids[1]
3T3-L1 Preadipocytes507 daysReduction in neutral lipid storage
Goat Mammary Epithelial Cells10024 hours2.8-fold increase in lipid droplet number

Table 2: Effect of this compound on Gene Expression in Adipocytes

Cell LineGeneConcentration (µM)Treatment DurationFold Change in ExpressionReference
Human AdipocytesSREBP-1c305 hoursDecrease
Human AdipocytesFASN307-12 hoursDown-regulation
Bovine Mammary Epithelial CellsSREBP1300Not SpecifiedDown-regulation
Bovine Mammary Epithelial CellsFASN300Not SpecifiedDown-regulation
3T3-L1 PreadipocytesPPARγNot Specified6 daysDown-regulation
3T3-L1 PreadipocytesGLUT4Not Specified6 daysDown-regulation

Table 3: Effect of this compound on Glucose and Fatty Acid Metabolism

Cell LineParameterConcentration (µM)Treatment DurationObservationReference
3T3-L1 PreadipocytesOleic acid oxidation506 days~55% increase
3T3-L1 PreadipocytesGlucose incorporation into lipid25 and 506 daysIncrease
HepG2 CellsGlucose incorporation into TG10072 hoursIncrease

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

This protocol describes the preparation of this compound for administration to cultured cells, ensuring its solubility and bioavailability.

Materials:

  • This compound

  • Ethanol (B145695) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Sterile filter (0.22 µm)

  • Cell culture medium

Procedure:

  • Stock Solution Preparation: Dissolve this compound in ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • BSA-Complexation (Optional but Recommended): a. Prepare a sterile 10% (w/v) fatty acid-free BSA solution in PBS. b. While gently stirring the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA). c. Continue to stir at room temperature for at least 1 hour to allow for complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Working Solution Preparation: Dilute the stock or BSA-complexed solution in the appropriate cell culture medium to the desired final concentration for your experiment.

  • Vehicle Control: Prepare a vehicle control containing the same concentration of ethanol or DMSO and BSA as the treatment groups.

Protocol 2: Assessment of Lipid Accumulation using Oil Red O Staining

This protocol details a method to visualize and quantify intracellular lipid accumulation in adipocytes treated with this compound.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) in culture plates

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (prepare fresh: 6 parts stock to 4 parts distilled water, let stand for 10 minutes, and filter)

  • PBS

  • Distilled water

  • Microscope

Procedure:

  • Cell Fixation: a. Remove the culture medium and gently wash the cells once with PBS. b. Add 10% formalin to each well and incubate for at least 1 hour at room temperature.

  • Staining: a. Aspirate the formalin and wash the cells with distilled water. b. Add 60% isopropanol to each well and incubate for 5 minutes. c. Remove the isopropanol and allow the wells to dry completely. d. Add the freshly prepared Oil Red O working solution to cover the cells and incubate for 10-15 minutes at room temperature.

  • Washing: a. Carefully remove the Oil Red O solution. b. Immediately wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Visualization: a. Add PBS to the wells to prevent drying. b. Visualize the lipid droplets (stained red) under a microscope.

  • Quantification (Optional): a. After visualization, remove the PBS and allow the wells to air dry completely. b. Add 100% isopropanol to each well to elute the Oil Red O stain. c. Incubate for 10 minutes with gentle shaking. d. Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 500 nm.

Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the expression of key metabolic genes (e.g., SREBP-1c, FASN) in response to this compound treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. b. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: a. Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mix by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Run the qPCR reaction using a standard cycling protocol (denaturation, annealing, extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.

Protocol 4: Measurement of Glucose Uptake

This protocol describes a method to assess the effect of this compound on glucose uptake in adipocytes.

Materials:

  • Differentiated adipocytes in culture plates

  • Serum-free culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution

  • 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation fluid and counter (for radioactive method) or fluorescence plate reader (for fluorescent method)

Procedure:

  • Serum Starvation: a. Wash the cells with serum-free medium. b. Incubate the cells in serum-free medium for 2-4 hours.

  • Pre-incubation: a. Wash the cells with KRH buffer. b. Incubate the cells in KRH buffer for 30 minutes.

  • Insulin Stimulation: a. Treat the cells with or without a submaximal concentration of insulin (e.g., 100 nM) in KRH buffer for 20 minutes to stimulate glucose uptake.

  • Glucose Uptake: a. Add 2-deoxy-D-[3H]-glucose or 2-NBDG to each well and incubate for 5-10 minutes.

  • Termination of Uptake: a. Stop the reaction by washing the cells three times with ice-cold PBS.

  • Measurement: a. For 2-deoxy-D-[3H]-glucose: Lyse the cells and measure the radioactivity using a scintillation counter. b. For 2-NBDG: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: a. Normalize the glucose uptake values to the protein concentration in each well. b. Compare the glucose uptake in this compound-treated cells to the control cells, both in the basal and insulin-stimulated states.

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Regulation of Lipogenesis

The following diagram illustrates the proposed signaling pathway through which this compound regulates lipogenesis in adipocytes. It is known to suppress the expression of key lipogenic transcription factors and enzymes.

Lipogenesis_Regulation cluster_extracellular Extracellular cluster_cell Adipocyte 10_12_OA 10,12-Octadecadienoic Acid PPARa PPARα 10_12_OA->PPARa Activates SREBP1c SREBP-1c PPARa->SREBP1c Inhibits Expression FASN FASN SREBP1c->FASN Activates Expression Lipid_Droplet Lipid Droplet Accumulation FASN->Lipid_Droplet Reduces Synthesis

Caption: this compound signaling pathway in adipocytes.

Experimental Workflow: Metabolic Study of this compound in Adipocytes

This diagram outlines a typical experimental workflow for investigating the metabolic effects of this compound in a cell culture model.

Experimental_Workflow Start Start: Adipocyte Cell Culture Treatment Treatment with This compound and Vehicle Control Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Lipid_Staining Lipid Accumulation (Oil Red O Staining) Endpoint_Analysis->Lipid_Staining Gene_Expression Gene Expression (qPCR) Endpoint_Analysis->Gene_Expression Glucose_Uptake Glucose Uptake Assay Endpoint_Analysis->Glucose_Uptake Data_Analysis Data Analysis and Interpretation Lipid_Staining->Data_Analysis Gene_Expression->Data_Analysis Glucose_Uptake->Data_Analysis

Caption: Workflow for metabolic studies of this compound.

References

Application Notes: Derivatization of 10,12-Octadecadienoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Octadecadienoic acid, a positional isomer of conjugated linoleic acid (CLA), is a fatty acid of significant interest in various research fields due to its potential biological activities. Accurate and reliable quantification is essential for understanding its metabolic pathways, physiological functions, and therapeutic potential. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal for its analysis. However, due to the inherent properties of fatty acids, direct analysis can be challenging.

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method. For this compound, derivatization is employed to:

  • Increase Volatility and Thermal Stability: Essential for GC-MS analysis, preventing degradation at high temperatures.

  • Enhance Detection Sensitivity: By introducing chromophoric or fluorophoric tags for HPLC-UV or fluorescence detection.

  • Improve Chromatographic Separation: Modifying polarity can lead to better peak shape and resolution.

  • Enable Structural Elucidation: Certain derivatives produce characteristic fragmentation patterns in mass spectrometry, allowing for the precise determination of double bond positions.

These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-MS and HPLC.

Analytical Methodologies Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis, offering high-resolution separation and definitive identification. Derivatization is a mandatory step to convert the non-volatile free fatty acid into a volatile ester.

  • Fatty Acid Methyl Esters (FAMEs): The most common derivatization method involves converting the carboxylic acid to its methyl ester. This is typically achieved through acid-catalyzed (e.g., with BF₃-methanol or HCl/H₂SO₄ in methanol) or base-catalyzed (e.g., sodium methoxide) transesterification.[1][2][3]

  • Picolinyl Esters: For structural elucidation, derivatization to picolinyl esters is highly effective. The pyridine (B92270) ring in the derivative directs fragmentation in the mass spectrometer, allowing for the unambiguous assignment of double bond locations.[4]

  • Diels-Alder Adducts: Reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) react specifically with the conjugated diene system to form Diels-Alder adducts.[5] The mass spectra of these adducts are simple and provide clear information about the original positions of the double bonds.

High-Performance Liquid Chromatography (HPLC)

HPLC can analyze fatty acids without derivatization, as the conjugated diene system of this compound has a characteristic UV absorbance around 234 nm. However, derivatization can significantly improve sensitivity and selectivity.

  • UV/Vis Detection: The conjugated diene chromophore allows for direct detection using a photodiode array (PDA) or UV detector.

  • Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag (e.g., naphthacyl esters) is employed.

  • Mass Spectrometry Detection (LC-MS): Provides high sensitivity and specificity without the need for derivatization, although derivatization can sometimes improve ionization efficiency.

Quantitative Data Presentation

The following table summarizes key quantitative performance parameters for the analysis of octadecadienoic acid isomers. The data for HPLC is based on the analysis of a closely related compound, 9-hydroxy-10,12-octadecadienoic acid, which provides a reasonable estimate for performance.

ParameterHPLC (for 9-hydroxy-10,12-octadecadienoic acid)GC-MS (General for Fatty Acid Methyl Esters)
Limit of Detection (LOD) 0.060 - 0.090 µg/gTypically in the low ng to pg range on-column
Limit of Quantitation (LOQ) 0.20 - 0.32 µg/gTypically in the ng to pg range on-column
Linearity (R²) >0.999Generally >0.99
Precision (%RSD) <15%Typically <10-15%
Accuracy/Recovery (%) 87.93 - 89.33%Dependent on extraction and derivatization efficiency
Derivatization Required? No (but can enhance sensitivity)Yes

Experimental Workflows and Signaling Pathways

G cluster_extraction Sample Preparation cluster_derivatization Derivatization Options cluster_analysis Analytical Techniques Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction FAME FAME Synthesis (BF3-Methanol) Extraction->FAME PTAD Diels-Alder Adduct (PTAD) Extraction->PTAD Picolinyl Picolinyl Ester Synthesis Extraction->Picolinyl Naphthacyl Naphthacyl Ester Synthesis Extraction->Naphthacyl GCMS GC-MS Analysis FAME->GCMS PTAD->GCMS HPLC HPLC-UV/Fluorescence Analysis PTAD->HPLC Picolinyl->GCMS Naphthacyl->HPLC Data Data Analysis & Quantification GCMS->Data HPLC->Data G start Dried Lipid Extract reagent Add 2% H2SO4 in Methanol start->reagent heat Heat at 60°C for 1 hour reagent->heat extract Add Hexane & NaCl(aq) Vortex to Extract heat->extract separate Collect Upper Hexane Layer extract->separate dry Dry with Na2SO4 & Concentrate under N2 separate->dry end Inject into GC-MS dry->end G start CLA Methyl Ester in Dichloromethane cool Cool to 0°C (Ice Bath) start->cool react Add PTAD Solution Agitate <10 sec cool->react quench Quench with 1,3-Hexadiene react->quench evap Evaporate Solvent under N2 quench->evap end Reconstitute for GC-MS/HPLC Analysis evap->end

References

Application Notes and Protocols for 10,12-Octadecadienoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Octadecadienoic acid is a conjugated fatty acid possessing a diacetylene moiety within its hydrocarbon chain. This functional group is the key to its primary application in materials science: the ability to undergo topochemical polymerization upon exposure to UV radiation (typically at 254 nm) or other energy sources. This polymerization converts the monomeric acid into a conjugated polymer, polydiacetylene (PDA).

While much of the existing literature focuses on a longer-chain analog, 10,12-pentacosadiynoic acid (PCDA), the fundamental chemistry and applications are directly translatable to this compound due to the shared diacetylene functional group. These materials are renowned for their chromic properties; the resulting blue-colored polymer undergoes a distinct transition to a red color in response to a wide array of external stimuli. This property makes it an exceptional candidate for the development of "smart" materials, particularly in the field of sensors and responsive surfaces.

This document provides detailed application notes and experimental protocols for utilizing this compound in the fabrication of advanced materials.

Application Note 1: Fabrication of Chromatic Polydiacetylene Vesicles for Colorimetric Sensing

Polydiacetylene (PDA) vesicles are self-assembled supramolecular structures that serve as highly effective platforms for colorimetric biosensors. In their polymerized, blue state, the PDA backbone is planar and highly ordered. External stimuli, such as temperature changes, pH shifts, mechanical stress, or the binding of specific analytes, can disrupt the side-chain packing of the polymer. This disruption induces strain on the conjugated backbone, causing a transition from the blue phase (λmax ≈ 640 nm) to a red phase (λmax ≈ 550 nm), which is easily detectable by the naked eye or through UV-Vis spectroscopy.

Logical Diagram: Stimuli-Response Mechanism of PDA Sensors

G Blue_PDA Ordered Blue Phase PDA (λmax ≈ 640 nm) Transition Conformational Change Blue_PDA->Transition Red_PDA Disordered Red Phase PDA (λmax ≈ 550 nm) Stimulus External Stimulus (Heat, pH, Analyte Binding, Mechanical Stress) Stimulus->Transition Transition->Red_PDA

Caption: Stimuli-induced transition of PDA from blue to red phase.

Experimental Protocol: Preparation of PDA Vesicles

This protocol details the synthesis of PDA vesicles from this compound monomers.

Materials:

  • This compound monomer

  • Chloroform (B151607) (HPLC grade)

  • Deionized (DI) water or buffer solution (e.g., PBS)

  • Probe sonicator or bath sonicator

  • UV lamp (254 nm)

  • Syringe filter (0.2 µm)

  • Glass vials

Procedure:

  • Monomer Preparation: Dissolve this compound in chloroform to a concentration of 10 mM. Filter the solution through a 0.2 µm syringe filter to remove any prepolymerized particles or dust.

  • Solvent Evaporation: Aliquot the desired volume of the monomer solution into a clean glass vial. Evaporate the chloroform under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the vial wall.

  • Hydration: Add DI water or a suitable buffer to the vial to achieve a final monomer concentration of 1-5 mM. Heat the mixture to a temperature above the phase transition temperature of the lipid (~50-60°C) to facilitate hydration.

  • Vesicle Formation (Sonication):

    • Probe Sonication: Immerse the tip of a probe sonicator into the solution. Sonicate the suspension in pulses (e.g., 10 seconds on, 20 seconds off) on ice to prevent overheating, for a total of 15-20 minutes or until the solution becomes clear.

    • Bath Sonication: Place the vial in a bath sonicator and sonicate for 30-60 minutes, or until the solution is clear.

  • Annealing: Keep the vesicle solution at 4°C overnight to allow the vesicles to stabilize.

  • Polymerization: Place the vial containing the vesicle solution under a 254 nm UV lamp. The distance and power of the lamp will determine the required irradiation time. Expose the solution to UV light until a deep blue color develops, typically for 10-20 minutes. The total UV dosage can be optimized for specific applications.

  • Storage: Store the resulting blue PDA vesicle solution at 4°C in the dark to prevent degradation.

Application Note 2: Langmuir-Blodgett Films for Smart Surfaces and Coatings

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered, ultra-thin films of this compound on solid substrates.[1] These films can be subsequently polymerized to create robust PDA coatings. The high degree of molecular organization in LB films makes them ideal for fundamental studies of polymerization and for applications requiring precise control over film thickness and structure, such as in electronic devices and advanced sensors. The polymerization rate and resulting properties can be influenced by factors like surface pressure and temperature during deposition.[1]

Experimental Workflow: Langmuir-Blodgett Film Deposition

G cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Processing A Dissolve Monomer in Chloroform (1 mg/mL) C Spread Monomer Solution on Air-Water Interface A->C B Fill LB Trough with Ultrapure Water Subphase B->C D Allow Solvent Evaporation (15-20 min) C->D E Compress Barriers to Desired Surface Pressure D->E F Dip Substrate Vertically Through Monolayer E->F G Dry Deposited Film F->G H Polymerize with 254 nm UV Light G->H I Characterize Film H->I

Caption: Workflow for creating a PDA film via the Langmuir-Blodgett technique.

Experimental Protocol: Fabrication of PDA Langmuir-Blodgett Films

Materials:

  • This compound monomer

  • Chloroform (spectroscopic grade)

  • Langmuir-Blodgett trough with movable barriers and surface pressure sensor

  • Solid substrates (e.g., silicon wafers, quartz slides, glass)

  • UV lamp (254 nm)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates. For silicon wafers, a piranha solution wash followed by rinsing with ultrapure water and drying under nitrogen is recommended.

  • Trough Preparation: Clean the LB trough meticulously. Fill it with an ultrapure water subphase (resistivity > 18 MΩ·cm).

  • Monolayer Formation: Prepare a 1 mg/mL solution of this compound in chloroform. Using a microsyringe, carefully spread the solution dropwise onto the air-water interface.

  • Solvent Evaporation: Allow 15-20 minutes for the chloroform to evaporate completely, leaving a monolayer of the monomer at the interface.

  • Isotherm Measurement: Slowly compress the monolayer using the movable barriers at a constant rate (e.g., 10 mm/min) while recording the surface pressure versus the mean area per molecule. This isotherm will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Film Deposition:

    • Set the barriers to a surface pressure corresponding to the condensed phase (typically 15-30 mN/m).

    • Immerse the clean substrate vertically into the trough.

    • Withdraw the substrate slowly and at a constant speed (e.g., 2-5 mm/min) through the monolayer. A single layer will be transferred during withdrawal (for a hydrophilic substrate).

    • For multilayer deposition, repeat the dipping and withdrawal process.

  • Polymerization: Irradiate the substrate coated with the monomer film under a 254 nm UV lamp to induce polymerization, resulting in a blue-colored PDA film.

  • Characterization: Analyze the film using techniques such as atomic force microscopy (AFM) for morphology, ellipsometry for thickness, and UV-Vis spectroscopy for optical properties.

Application Note 3: Polymer Nanocomposites and Coatings

This compound can be incorporated into various matrices to form functional nanocomposites and coatings. The polymerization can be initiated by UV light, making it suitable for UV-curing applications. For instance, vesicles of the monomer can be embedded within a hydrogel or polymer film matrix (like Poly(vinyl alcohol), PVA) and then polymerized in situ.[1] This creates materials with embedded colorimetric sensing capabilities. Furthermore, the carboxylic acid headgroup can interact with metal oxide nanoparticles (e.g., ZnO), enabling the formation of core-shell nanocomposites with tailored responsive properties.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the polymerization of diacetylene fatty acids, based on studies of the analogous compound 10,12-pentacosadiynoic acid (PCDA).

ParameterValue RangeApplication ContextSource
UV Polymerization Wavelength 254 nmVesicles, Films, Composites[2]
Apparent Activation Energy 63.6 - 89.7 kJ/molUV Polymerization of Monolayer[1]
Blue Phase λmax (Absorbance) ~640 nmColorimetric Sensors
Red Phase λmax (Absorbance) ~550 nmColorimetric Sensors
Surface Pressure for LB Film 15 - 30 mN/mLangmuir-Blodgett FilmsN/A
Experimental Protocol: Preparation of a PDA-PVA Composite Film

Materials:

  • PDA vesicle solution (prepared as in Protocol 1)

  • Poly(vinyl alcohol) (PVA), Mw 70,000-100,000

  • Deionized (DI) water

  • Petri dish or glass plate

  • Drying oven

Procedure:

  • Prepare PVA Solution: Create a 10% (w/v) PVA solution by slowly dissolving PVA powder in DI water at 90°C with constant stirring until the solution is clear. Cool to room temperature.

  • Mix Components: Mix the pre-prepared (unpolymerized) this compound vesicle solution with the PVA solution. A typical mixing ratio is 1:1 by volume.

  • Film Casting: Pour the mixture into a petri dish or onto a clean glass plate to achieve the desired thickness.

  • Drying: Allow the film to dry in an oven at a moderate temperature (e.g., 40-50°C) until all the water has evaporated. The resulting film should contain well-dispersed diacetylene vesicles.

  • Polymerization: Expose the entire film to 254 nm UV light to polymerize the embedded vesicles. A uniform blue color should appear throughout the film.

  • Application: The resulting blue film can be used as a sensor. For example, heating the film will induce a blue-to-red color change. Patterned sensors can be created by using a photomask during the UV exposure step.

References

Application Notes and Protocols for In Vitro Bioactivity of 10,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Octadecadienoic acid is a positional and geometric isomer of linoleic acid, belonging to the class of conjugated linoleic acids (CLAs)[1]. CLAs are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. In vitro assays are essential for elucidating the specific mechanisms and bioactivities of this compound, which include potential anti-cancer, anti-inflammatory, and metabolic regulatory effects. This document provides detailed protocols and application notes for a panel of in vitro assays to determine its cytotoxicity, impact on inflammatory signaling, modulation of nuclear receptors like PPARγ, and antioxidant capacity.

Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing the bioactivity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Application Note: MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 570 nm. This assay is crucial for determining the cytotoxic potential of this compound and establishing a safe concentration range for subsequent functional assays. Studies have shown that related oxo-derivatives, such as 9-oxo-(10E,12E)-octadecadienoic acid, exhibit cytotoxic activity against various cancer cell lines.

Data Presentation: Cytotoxicity of Octadecadienoic Acid Derivatives

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
9-oxo-(10E,12E)-octadecadienoic acidHRA (Human Ovarian Cancer)Apoptosis AssaysNot SpecifiedNot Specified (activity shown)
9-oxo-(10E,12E)-octadecadienoic acidSiHa, CasKi (Cervical Cancer)Not SpecifiedNot Specified25-50
9-oxo-(10E,12Z)-octadecadienoic acidHeLa (Cervical Cancer)Trypan Blue ExclusionNot Specified30.53

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed cells (e.g., HRA, HeLa, or another relevant cell line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation : Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization : Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight (37°C, 5% CO2) seed->incubate_attach treat Treat Cells with This compound incubate_attach->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

A streamlined workflow for the MTT cell viability assay.

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Application Note: Griess Assay for Nitric Oxide

Inflammation is a key biological response, and its dysregulation is implicated in numerous diseases. Macrophages stimulated with LPS produce NO via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay involves a diazotization reaction where sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) react with nitrite in an acidic environment to form a purple azo compound, which can be quantified spectrophotometrically at ~540 nm. This assay can determine if this compound can suppress the inflammatory response in cells.

Data Presentation: Inhibition of Inflammatory Markers by Related Fatty Acids

CompoundCell LineStimulantEffect
13-oxo-octadecadienoic acid (13-KODE)RAW 264.7LPSInhibited NO production and suppressed iNOS expression
Conjugated Linoleic Acids (general)Endothelial CellsNoneDecreased COX-2 and IL-6 gene expression
13-oxo-octadecadienoic acid (13-KODE)RAW 264.7LPSDecreased LPS-induced production of TNF-α and IL-1β

Experimental Protocol: Griess Assay

  • Cell Culture and Seeding : Culture RAW 264.7 murine macrophages in complete DMEM. Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound alone.

  • Supernatant Collection : After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction :

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Quantification : Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation p65_IkBa p65 IκBα IKK->p65_IkBa Phosphorylates IκBα IkBa IκBα p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Nuclear Translocation p65_IkBa->p65 IκBα Degradation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) p65_nuc->Genes Transcription Nucleus Nucleus ODA 10,12-Octadecadienoic Acid ODA->IKK Inhibition?

Potential inhibition of the NF-κB pathway by this compound.

Assessment of PPARγ Modulation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate energy metabolism and inflammation. Specifically, PPARγ is a master regulator of adipogenesis. Some CLAs are known to modulate PPAR activity. Studies have shown that the trans-10, cis-12 CLA isomer specifically antagonizes ligand-dependent PPARγ activity, possibly through a mechanism involving ERK1/2 phosphorylation.

Application Note: PPARγ Reporter Gene Assay

A luciferase reporter gene assay is a highly sensitive method to measure the activation or antagonism of nuclear receptors like PPARγ. In this assay, cells are engineered to express the PPARγ receptor and a luciferase reporter gene linked to a PPAR response element (PPRE). When an agonist binds to PPARγ, the receptor activates the transcription of the luciferase gene, leading to light emission that can be quantified with a luminometer. To test for antagonism, cells are co-treated with a known PPARγ agonist (like rosiglitazone) and the test compound (this compound). A decrease in the agonist-induced signal indicates antagonism.

Data Presentation: Modulation of PPARγ by CLA Isomers

CompoundCell SystemEffectProposed Mechanism
trans-10, cis-12 CLAHuman AdipocytesSuppressed ligand-stimulated activation of a PPRE-luciferase reporterIncreased PPARγ and ERK1/2 phosphorylation
10-oxo-12(Z)-octadecenoic acid3T3-L1 cellsPotent PPARγ agonist, induced adipocyte differentiationDirect activation of PPARγ

Experimental Protocol: PPARγ Luciferase Reporter Assay (Antagonist Mode)

  • Cell Culture : Use a stable cell line expressing human PPARγ and a PPRE-luciferase reporter construct (e.g., INDIGO Biosciences or Thermo Fisher Scientific kits).

  • Cell Plating : Thaw and plate the reporter cells into the wells of a 96-well assay plate according to the manufacturer's protocol (typically 30,000 cells/well).

  • Compound Preparation : Prepare a 2x-concentration dilution series of this compound in the provided compound screening medium.

  • Challenge Agonist Preparation : Prepare a 2x-concentration of a known PPARγ agonist (e.g., Rosiglitazone at its EC₅₀ concentration, approx. 220-225 nM) in the screening medium.

  • Treatment : After an initial cell pre-incubation period (if required by the kit), discard the media and add 100 µL of the agonist-containing medium to all wells (except for 'no agonist' controls). Then, add 100 µL of the diluted test compound to the appropriate wells. The final DMSO concentration should not exceed 0.4%.

  • Incubation : Incubate the plate for 16-24 hours at 37°C in a humidified CO₂ incubator.

  • Luciferase Detection : Discard the treatment media and add the luciferase detection reagent to each well.

  • Luminescence Measurement : After a short incubation at room temperature (2-5 minutes), measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis : Calculate the percent inhibition of the agonist response caused by this compound at each concentration.

Visualization: PPARγ Antagonism Signaling Pathway

PPARg_Pathway Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg PPARγ Agonist->PPARg Activation Complex PPARγ-RXR Heterodimer PPARg->Complex PPARg_P PPARγ-P (Inactive) RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to DNA Transcription Gene Transcription (e.g., Adipogenesis) PPRE->Transcription ODA 10,12-Octadecadienoic Acid ERK ERK1/2 ODA->ERK Activates ERK->PPARg Phosphorylates PPARg_P->Complex Prevents Heterodimerization

Proposed antagonism of PPARγ by this compound via ERK signaling.

Assessment of Antioxidant Activity

Antioxidant assays are used to determine the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. The DPPH assay is a common and straightforward method for this purpose.

Application Note: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. DPPH has a deep violet color in solution, and upon reduction by an antioxidant, it turns into a colorless or pale yellow hydrazine. The degree of color change, measured by the decrease in absorbance at ~517 nm, is proportional to the radical scavenging activity of the compound.

Data Presentation: Antioxidant Activity of Plant Extracts Containing Octadecadienoic Acids

Source/CompoundAssayIC50 (µg/mL)
Elaeagnus umbellata Essential OilDPPH Scavenging70
Elaeagnus umbellata Essential OilABTS Scavenging105

Note: The essential oil contains numerous compounds, including 9,12-octadecadienoic acid.

Experimental Protocol: DPPH Assay

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of dilutions.

    • Prepare a 0.1 mM working solution of DPPH in the same solvent. The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.

  • Reaction Mixture : In a 96-well plate, add 100 µL of each concentration of the test compound. Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent only).

  • Initiate Reaction : Add 100 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate 30 min in the Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Scavenging and IC50 Value read->calculate

A general workflow for the DPPH antioxidant assay.

References

Application Notes and Protocols for 10,12-Octadecadienoic Acid in Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a positional and geometric isomer of linoleic acid, belongs to the class of conjugated linoleic acids (CLAs).[1] CLAs are of significant interest in biomedical research due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and immune-modulatory effects.[2][3] Specifically, the trans-10, cis-12 CLA isomer has been shown to influence body composition and lipid metabolism.[4][5] Accurate quantification of this compound in various biological matrices is crucial for understanding its physiological roles and for the development of potential therapeutic agents.

This document provides detailed application notes and protocols for the analysis of this compound, focusing on its role as an analyte in lipidomics studies. While the direct use of this compound as an internal standard is not widely documented, this guide outlines established methods for its quantification using other appropriate internal standards.

Biological Significance and Signaling Pathway

This compound is a metabolite of linoleic acid, an essential fatty acid. In the body, it can act as a signaling molecule, notably as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. The activation of PPARα by ligands such as this compound leads to a cascade of events that ultimately enhance the catabolism of fatty acids. This pathway is a critical area of investigation for metabolic diseases.

Linoleic_Acid Linoleic Acid 10_12_Octadecadienoic_Acid This compound Linoleic_Acid->10_12_Octadecadienoic_Acid Isomerization PPARa PPARα 10_12_Octadecadienoic_Acid->PPARa Binds to & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Leads to

Figure 1: Signaling pathway of this compound via PPARα.

Experimental Workflow for Lipidomics Analysis

The quantitative analysis of this compound from biological samples involves a multi-step process. This workflow ensures the accurate and reproducible measurement of the analyte.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, etc.) Internal_Standard Spike with Internal Standard (e.g., C17:0 or Deuterated CLA) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Internal_Standard->Lipid_Extraction Saponification Saponification (Optional) (to release free fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Saponification->Derivatization LC_MS_MS LC-MS/MS Analysis (Reversed-Phase C18) Saponification->LC_MS_MS GC_MS GC-MS Analysis (High-Polarity Capillary Column) Derivatization->GC_MS Peak_Integration Peak Integration & Quantification LC_MS_MS->Peak_Integration GC_MS->Peak_Integration Data_Analysis Data Analysis & Interpretation Peak_Integration->Data_Analysis

Figure 2: General experimental workflow for this compound analysis.

Quantitative Data Presentation

The selection of an appropriate analytical method and internal standard is critical for accurate quantification. The following tables summarize key performance parameters from studies analyzing conjugated linoleic acids.

Table 1: Performance of Sorbic Acid as an Internal Standard for CLA Analysis by Ag+-HPLC-DAD.

ParameterValue
Limit of Detection (LOD)0.21–0.35 ng
Precision (RSD)≈ 0.78–1.20%

Table 2: Performance of Heptadecanoic Acid (C17:0) as an Internal Standard for CLA Isomer Analysis by GC.

Parameterc9t11 Isomert10c12 Isomert9t11 Isomer
Recovery89.76%89.42%88.01%
Coefficient of Variation (CV)4.62%5.34%8.19%

Table 3: LC-MS/MS Method Performance for Related Octadecadienoic Acids.

ParameterValue
Limit of Detection (LOD)0.4 ppb
Precision (RSD)<6.96%

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Adapted from Folch Method)

This protocol describes a standard liquid-liquid extraction method for isolating lipids, including this compound, from plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg tissue homogenate)

  • Internal Standard (e.g., Heptadecanoic acid or a deuterated CLA standard)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with the chosen internal standard.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume (e.g., for 100 µL sample, add 2 mL of the solvent mixture).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL solvent).

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • The dried lipid extract is now ready for saponification, derivatization, or direct analysis by LC-MS/MS.

Protocol 2: Saponification and Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is for the hydrolysis of esterified fatty acids and their derivatization to volatile methyl esters for GC-MS analysis.

Materials:

Procedure:

  • Dissolve the dried lipid extract in 1 mL of dry toluene.

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Incubate the mixture at 50°C for 10 minutes.

  • Stop the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane each time.

  • Pool the upper hexane layers.

  • Evaporate the hexane under a stream of nitrogen.

  • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS injection.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of underivatized this compound using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50°C

  • Injection Volume: 1 - 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transition:

  • Precursor Ion (Q1): m/z 279.2 (for [M-H]⁻ of C18H32O2)

  • Product Ion (Q3): A specific fragment ion should be determined by direct infusion of a this compound standard.

Procedure:

  • Reconstitute the dried lipid extract from Protocol 1 in a suitable mobile phase-compatible solvent (e.g., 100 µL of 80% methanol).

  • Inject the sample onto the LC-MS/MS system.

  • Develop a chromatographic gradient to separate this compound from other isomers and matrix components. A typical gradient would start with a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic fatty acids.

  • Quantify the analyte by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

References

Experimental Workflow for Studying the Effects of 10,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

10,12-Octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), has garnered significant interest in the scientific community for its diverse biological activities. This fatty acid has demonstrated potential therapeutic applications in various fields, including oncology, immunology, and metabolic diseases. As a naturally occurring compound found in dairy products and meat from ruminant animals, it presents a compelling case for investigation as a bioactive lipid.

The trans-10, cis-12 isomer of CLA (t10,c12-CLA) has been specifically identified as a modulator of several key cellular processes. Notably, it has been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and prostate.[1][2][3] This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][5] Furthermore, t10,c12-CLA has been observed to influence adipocyte differentiation, suggesting a role in regulating fat metabolism and potentially offering a therapeutic avenue for obesity and related metabolic disorders.

The molecular mechanisms underlying the effects of this compound are multifaceted and involve the modulation of key signaling pathways. It has been shown to interact with and modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors that play a crucial role in lipid and glucose metabolism. Additionally, this compound can influence inflammatory responses through its effects on the NF-κB signaling pathway.

This document provides a comprehensive experimental workflow designed to systematically investigate the cellular and molecular effects of this compound. The protocols detailed herein, along with the structured data tables and signaling pathway diagrams, offer a robust framework for researchers to explore the therapeutic potential of this intriguing fatty acid.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HT-29Colon~596Cell Viability
MCF-7Breast25-100Not SpecifiedProliferation
LNCaPProstate25-100Not SpecifiedProliferation
A375Melanoma50-20024Apoptosis

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Table 2: Effects of this compound on Adipocyte Differentiation and Gene Expression
Cell LineParameterTreatmentResult
3T3-L1Triglyceride Accumulationt10,c12-CLADecreased
3T3-L1PPARγ mRNAt10,c12-CLADecreased
3T3-L1C/EBPα mRNAt10,c12-CLADecreased
3T3-L1aP2 mRNAt10,c12-CLADecreased
Human AdipocytesSCD-1 mRNA30 µM t10,c12-CLADecreased after 7h
Human AdipocytesSREBP-1c mRNA30 µM t10,c12-CLADecreased after 5h
Human AdipocytesLXRα mRNA30 µM t10,c12-CLADecreased after 5h
Table 3: Pro-Apoptotic Effects of this compound
Cell LineParameterTreatmentResult
TM4t (Murine Mammary Tumor)Viable Cell Number40 µM t10,c12-CLA (72h)Decreased from 7.3x10⁶ to 1.0x10⁶
TM4t (Murine Mammary Tumor)PARP Cleavage10-40 µM t10,c12-CLA (72h)Increased
TM4t (Murine Mammary Tumor)Caspase-3 CleavageTime- and concentration-dependentIncreased
A375 (Melanoma)Caspase-3 Activity200 µM t10,c12-CLA (24h)~8-fold increase

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Studies cluster_assays Cellular & Molecular Assays cluster_pathways Signaling Pathway Investigation cell_viability Cell Viability Assay (MTT) data_analysis Data Analysis and Interpretation cell_viability->data_analysis adipocyte_diff Adipocyte Differentiation (Oil Red O Staining) adipocyte_diff->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) apoptosis_assay->data_analysis gene_expression Gene Expression Analysis (qRT-PCR) ppar_pathway PPAR Signaling gene_expression->ppar_pathway nfkb_pathway NF-κB Signaling gene_expression->nfkb_pathway apoptosis_pathway Apoptosis Pathway gene_expression->apoptosis_pathway protein_analysis Protein Expression Analysis (Western Blot) protein_analysis->ppar_pathway protein_analysis->nfkb_pathway protein_analysis->apoptosis_pathway reporter_assay Transcription Factor Activity (Luciferase Reporter Assay) reporter_assay->ppar_pathway reporter_assay->nfkb_pathway reporter_assay->apoptosis_pathway ppar_pathway->data_analysis nfkb_pathway->data_analysis apoptosis_pathway->data_analysis start Prepare this compound Stock Solution cell_culture Culture appropriate cell lines (e.g., cancer cells, preadipocytes) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment treatment->cell_viability treatment->adipocyte_diff treatment->apoptosis_assay treatment->gene_expression treatment->protein_analysis treatment->reporter_assay

Caption: Overall experimental workflow for investigating the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Target cell line (e.g., HT-29, MCF-7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (B130326)

Protocol:

  • Seed 3T3-L1 preadipocytes in a 6-well plate and grow to confluence.

  • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or vehicle.

  • After 2-3 days, replace the medium with insulin medium containing the respective treatments.

  • Continue to culture for another 2-3 days, replenishing the insulin medium with treatments every 2 days.

  • After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash with water and stain with Oil Red O solution for 1 hour.

  • Wash with water and visualize the lipid droplets under a microscope.

  • For quantification, elute the stain with isopropanol and measure the absorbance at 520 nm.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the expression of target genes in response to this compound.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for PPARγ, C/EBPα, SCD-1, SREBP-1c, LXRα, Bcl-2, Bax)

  • Real-time PCR system

Protocol:

  • Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blot Analysis

Objective: To detect changes in the protein levels of key signaling molecules.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PPARγ, Bcl-2, Bax, cleaved caspase-3, p-IκBα, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Luciferase Reporter Assay (for PPAR and NF-κB Activity)

Objective: To measure the effect of this compound on the transcriptional activity of PPAR and NF-κB.

Materials:

  • HEK293T or other suitable cell line

  • PPAR-responsive luciferase reporter plasmid (PPRE-luc) and PPAR expression vector

  • NF-κB-responsive luciferase reporter plasmid (NF-κB-luc)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the respective firefly luciferase reporter plasmid, the expression vector (for PPAR), and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with various concentrations of this compound. For NF-κB assays, co-treat with an activator like TNF-α.

  • After the desired incubation period (e.g., 18-24 hours), lyse the cells.

  • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Signaling Pathway Diagrams

PPAR Signaling Pathway

PPAR_Signaling PPAR Signaling Pathway cluster_nucleus CLA This compound PPAR PPARγ CLA->PPAR Activates/Modulates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Adipogenesis, Lipid Metabolism) PPRE->Gene_Expression Regulates Nucleus Nucleus

Caption: Simplified PPAR signaling pathway activated by this compound.

NF-κB Signaling Pathway

NFkB_Signaling NF-κB Signaling Pathway cluster_nucleus_nfkb CLA This compound IKK IKK Complex CLA->IKK Modulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates Transcription

Caption: Overview of the NF-κB signaling pathway modulated by this compound.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Intrinsic Apoptosis Pathway CLA This compound Bcl2 Bcl-2 (Anti-apoptotic) CLA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) CLA->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 10,12-Octadecadienoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, a key isomer of conjugated linoleic acid (CLA).

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields can stem from several factors, primarily related to reaction conditions, catalyst efficiency, and substrate quality. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reaction Temperature: Temperature is a critical parameter that can significantly influence both the reaction rate and the selectivity towards the desired 10,12-isomer.[1][2]

  • Catalyst Type and Concentration: The choice of catalyst (e.g., alkaline, organometallic) and its concentration are pivotal. Insufficient catalyst may lead to incomplete conversion, while excess catalyst can promote side reactions.[1]

  • Reaction Time: The duration of the synthesis needs to be optimized. Insufficient time will result in a low conversion of the starting material, while excessively long reaction times can lead to the formation of degradation products or undesired isomers.[1]

  • Substrate Quality: The purity of the starting material, typically linoleic acid or its esters, is important. Impurities can interfere with the reaction and reduce the yield.

  • Solvent System: The choice of solvent can affect the solubility of reactants and the overall reaction kinetics.[3]

Q2: I am observing the formation of multiple isomers, which is reducing the purity and yield of the target this compound. How can I improve selectivity?

A2: The formation of a mixture of isomers is a common challenge in CLA synthesis. To enhance selectivity for the 10,12-isomer, consider the following strategies:

  • Choice of Catalyst:

    • Homogeneous Catalysts: Organometallic complexes, such as those containing rhodium (Rh) or ruthenium (Ru), can offer high yields (around 80%) and good selectivity for bioactive isomers under optimized conditions.

    • Heterogeneous Catalysts: These have the advantage of easier separation from the reaction mixture. The selectivity depends on the acidic sites and particle size of the catalyst.

    • Enzymatic Catalysis: Linoleic acid isomerases, for instance from Propionibacterium acnes, can exhibit high stereoselectivity, specifically producing the trans-10, cis-12 isomer.

  • Control of Reaction Conditions: Tightly controlling parameters like temperature and reaction time is essential to minimize the formation of unwanted isomers.

  • Purification Methods: Post-synthesis purification is critical. Techniques like low-temperature crystallization and High-Performance Liquid Chromatography (HPLC) are effective for separating closely related isomers.

Q3: What are the expected yields for different synthesis methods of this compound?

A3: Yields can vary significantly depending on the chosen method and the optimization of reaction parameters.

  • Alkaline Isomerization: This is a common industrial method that can achieve high yields, often exceeding 80-90%. However, it typically produces a mixture of isomers, with the c,t and t,c isomers being the main products.

  • Homogeneous Catalysis: Using organometallic catalysts like Rh and Ru complexes can result in high yields of approximately 80% with good selectivity for bioactive isomers.

  • Heterogeneous Catalysis: In optimized heterogeneous processes, the maximum yield can be higher than 90% with high selectivity.

  • Microbial Biosynthesis: While highly selective, the yields from microbial synthesis are often very low, making it less competitive for large-scale production compared to chemical methods. However, some strains like Lactobacillus plantarum have shown high conversion rates.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield in Alkaline Isomerization

ParameterCondition 1Condition 2Optimal ConditionEffect on YieldReference
Temperature (°C) 140170188.3Increased temperature can initially increase yield but may lead to the formation of other isomers at very high temperatures.
Catalyst (KOH) Conc. LowerHigher0.4 (w/w ratio to linoleic acid)Increasing catalyst amount generally increases yield up to an optimal point.
Reaction Time (h) 254.4Yield increases with time up to a plateau, after which side reactions may occur.
Solvent WaterEthanolEthylene (B1197577) GlycolPropylene glycol and ethylene glycol often show better results than water or ethanol.

Table 2: Comparison of Different Catalytic Systems for CLA Synthesis

Catalytic SystemCatalyst ExampleTypical YieldSelectivity for 10,12-isomerAdvantagesDisadvantagesReference
Homogeneous Catalysis Rhodium or Ruthenium complexes~80%HighHigh yield, high selectivityExpensive catalysts, difficult to separate
Heterogeneous Catalysis Silver (Ag) on silica (B1680970) (SiO₂)>90%High (under optimized conditions)Easy catalyst separation and recyclingCan require higher temperatures
Enzymatic Catalysis Propionibacterium acnes isomerase30-50% conversionHighly specific for t10,c12-CLAHigh stereoselectivity, mild conditionsLower yields, enzyme stability issues

Experimental Protocols

Protocol 1: Alkaline Isomerization of Linoleic Acid

This protocol describes a general procedure for the synthesis of a mixture of conjugated linoleic acid isomers, including this compound, via alkaline isomerization.

Materials:

  • Linoleic acid (high purity)

  • Potassium hydroxide (B78521) (KOH)

  • Ethylene glycol

  • Hexane (B92381)

  • Hydrochloric acid (HCl), 6 M

  • Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add ethylene glycol and KOH.

  • Heat the mixture under a nitrogen atmosphere with vigorous stirring until the KOH is completely dissolved.

  • Add the purified linoleic acid to the flask.

  • Maintain the reaction at the optimal temperature (e.g., 188°C) for the desired time (e.g., 4.4 hours) with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 6 M HCl to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product three times with hexane.

  • Combine the hexane extracts and wash with distilled water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the hexane using a rotary evaporator to obtain the crude conjugated linoleic acid mixture.

  • The resulting CLA isomers can be identified and quantified by Gas Chromatography (GC) after conversion to their methyl esters.

Protocol 2: Enzymatic Synthesis of trans-10, cis-12-Octadecadienoic Acid

This protocol outlines the bioconversion of linoleic acid to trans-10, cis-12-CLA using linoleic acid isomerase from Propionibacterium acnes.

Materials:

  • Linoleic acid

  • Recombinant E. coli or Lactococcus lactis expressing P. acnes linoleic acid isomerase

  • Appropriate culture medium (e.g., LB broth for E. coli)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Incubator shaker

  • Centrifuge

  • Analytical equipment for CLA quantification (e.g., GC, HPLC)

Procedure:

  • Culture the recombinant microbial cells expressing the linoleic acid isomerase in the appropriate medium.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Resuspend the cell pellet in the buffer to a desired cell density.

  • Add linoleic acid as the substrate to the cell suspension.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking for a specified duration.

  • Monitor the conversion of linoleic acid to t10,c12-CLA over time by taking samples and analyzing them.

  • After the reaction, extract the fatty acids from the mixture using an organic solvent (e.g., hexane).

  • Analyze the extracted fatty acids for the content of t10,c12-CLA using GC or HPLC.

Mandatory Visualization

Troubleshooting_Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Material (Linoleic Acid) Start->Check_Purity Impure Impure Starting Material Check_Purity->Impure Purity < 95% Reaction_Params Review Reaction Parameters Check_Purity->Reaction_Params Purity OK Purify Purify Starting Material (e.g., Distillation, Crystallization) Impure->Purify Purify->Start Temp Temperature Optimization Reaction_Params->Temp Time Reaction Time Optimization Reaction_Params->Time Catalyst_Conc Catalyst Concentration Optimization Reaction_Params->Catalyst_Conc Solvent Solvent System Check Reaction_Params->Solvent Catalyst_Type Evaluate Catalyst Type & Activity Temp->Catalyst_Type Time->Catalyst_Type Catalyst_Conc->Catalyst_Type Solvent->Catalyst_Type Alkaline Alkaline Isomerization Issues Catalyst_Type->Alkaline Homogeneous Homogeneous Catalyst Deactivation Catalyst_Type->Homogeneous Heterogeneous Heterogeneous Catalyst Inefficiency Catalyst_Type->Heterogeneous Enzymatic Enzymatic Activity Low Catalyst_Type->Enzymatic Purification_Issues Check Purification & Isolation Steps Alkaline->Purification_Issues Homogeneous->Purification_Issues Heterogeneous->Purification_Issues Enzymatic->Purification_Issues Crystallization Inefficient Crystallization Purification_Issues->Crystallization Chromatography Suboptimal Chromatography Purification_Issues->Chromatography Yield_Improved Yield Improved Crystallization->Yield_Improved Chromatography->Yield_Improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways Linoleic_Acid Linoleic Acid (c9, c12-18:2) Alkaline_Isomerization Alkaline Isomerization (e.g., KOH, Ethylene Glycol) Linoleic_Acid->Alkaline_Isomerization Catalysis Catalysis Linoleic_Acid->Catalysis Enzymatic_Conversion Enzymatic Conversion Linoleic_Acid->Enzymatic_Conversion CLA_Mixture Mixture of CLA Isomers (c9,t11 and t10,c12 predominant) Alkaline_Isomerization->CLA_Mixture Homogeneous_Catalysis Homogeneous Catalysis (Rh, Ru complexes) Catalysis->Homogeneous_Catalysis Heterogeneous_Catalysis Heterogeneous Catalysis (e.g., Ag/SiO2) Catalysis->Heterogeneous_Catalysis Linoleate_Isomerase Linoleate Isomerase (e.g., from P. acnes) Enzymatic_Conversion->Linoleate_Isomerase Purification Purification (Crystallization, HPLC) CLA_Mixture->Purification Homogeneous_Catalysis->CLA_Mixture Heterogeneous_Catalysis->CLA_Mixture Target_Isomer This compound Linoleate_Isomerase->Target_Isomer Purification->Target_Isomer

Caption: Key synthesis pathways for this compound.

References

Technical Support Center: Isomer Separation of 10,12-Octadecadienoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of 10,12-octadecadienoic acid isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for separating this compound isomers?

A1: The two primary HPLC methods for resolving isomers of this compound are Silver-Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC).[1] Ag+-HPLC is particularly effective for separating both geometric (cis/trans) and positional isomers based on the interaction between silver ions and the double bonds of the fatty acids.[1][2] RP-HPLC separates isomers based on their hydrophobicity and is a robust method for routine analysis and preparative isolation.[1]

Q2: Which type of column is recommended for the separation of these isomers?

A2: For detailed isomer profiling, an Ag+-HPLC column, which has a stationary phase impregnated with silver ions, is superior.[1] For general-purpose separation based on hydrophobicity, a C18 reversed-phase column is commonly used. Columns with phenyl-based stationary phases can also offer alternative selectivity for geometric isomers.

Q3: What is a typical mobile phase for separating this compound isomers?

A3: For Ag+-HPLC, a common mobile phase consists of hexane (B92381) with a small percentage of a polar modifier like acetonitrile (B52724). For RP-HPLC, a gradient of acetonitrile and water, often with a small amount of acid like 0.1% formic or acetic acid to improve peak shape, is typical.

Q4: Is derivatization of the fatty acid sample necessary before HPLC analysis?

A4: Derivatization is not always required for HPLC analysis of free fatty acids. However, converting the fatty acids to their methyl esters (FAMEs) or other UV-active esters (e.g., phenacyl esters) can enhance peak shape and detection sensitivity, particularly with UV detectors. For Gas Chromatography (GC) analysis, derivatization to FAMEs is a necessary step to increase the volatility of the analytes.

Q5: What is the optimal UV wavelength for detecting this compound and its isomers?

A5: Conjugated dienes such as this compound exhibit strong UV absorbance around 234 nm. This wavelength is commonly utilized for their detection with a photodiode array (PDA) or a standard UV detector.

Troubleshooting Guides

Poor Resolution of Isomers

Problem: My chromatogram shows poor or no separation between the cis and trans isomer peaks.

Potential CauseRecommended Solution(s)
Inappropriate Column Selection For complex isomer mixtures, a standard C18 column may not provide sufficient resolution. Consider using a silver-ion (Ag+-HPLC) column, which is highly effective at separating geometric and positional isomers. Phenyl-based columns can also provide alternative selectivity.
Mobile Phase Not Optimized Adjust the mobile phase composition. For Ag+-HPLC, fine-tune the concentration of the polar modifier (e.g., acetonitrile). For RP-HPLC, adjust the organic solvent-to-water ratio or the gradient slope.
Suboptimal Column Temperature Optimize the column temperature using a column oven. A consistent and optimized temperature can improve reproducibility and resolution. In RP-HPLC, retention is inversely correlated with temperature, which can significantly affect the separation of isomers.
Low Column Efficiency Increase column efficiency by using a longer column, a column with a smaller particle size, or by optimizing the flow rate.
Peak Shape Issues (Tailing and Broadening)

Problem: The peaks in my chromatogram are tailing or are excessively broad.

Potential CauseRecommended Solution(s)
Secondary Interactions with Column Peak tailing can occur due to interactions between the analyte and active sites on the column packing. Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a weak acid (e.g., acetic or formic acid) to the mobile phase can improve the peak shape for free fatty acids.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Large Dead Volume Minimize extra-column volume by using tubing with a small internal diameter and ensuring all connections between the column and detector are secure and have minimal dead space.
Column Contamination Contaminants accumulating on the column can lead to broad peaks. Flush the column with a strong solvent to remove any adsorbed substances.
Inconsistent Retention Times

Problem: The retention times of my peaks are shifting between injections.

Potential CauseRecommended Solution(s)
Fluctuations in Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function.
Temperature Variations Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can cause retention time shifts.
Column Degradation Over time and with extensive use, the stationary phase of the column can degrade, leading to inconsistent performance. If other troubleshooting steps fail, consider replacing the column.
Lack of Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to drifting baselines and shifting retention times.

Experimental Protocols & Data

Table 1: Example HPLC Methodologies for Isomer Separation
ParameterAg+-HPLC for Isomer ProfilingRP-HPLC for General Analysis
Column Silver-Ion Column (e.g., ChromSpher 5 µm Lipids)C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane with 0.1% acetonitrileGradient of acetonitrile and water with 0.1% acetic acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C30°C
Detection UV at 234 nmUV at 234 nm
Injection Volume 10-20 µL10 µL
Elution Order trans,trans isomers elute first, followed by cis,trans/trans,cis, and finally cis,cis isomers.Separation is primarily based on hydrophobicity.

Visualizations

Experimental Workflow

G General Experimental Workflow for HPLC Isomer Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Sample Collection (e.g., lipid extract) B Derivatization (Optional) (e.g., to FAMEs) A->B C Injection into HPLC System B->C D Chromatographic Separation (Ag+ or RP Column) C->D E Detection (UV at 234 nm) D->E F Peak Identification (based on retention times) E->F G Quantification (peak area integration) F->G

Caption: A general experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting Logic

G Troubleshooting Poor Isomer Resolution A Poor Peak Resolution B Review Column Choice A->B C Using Standard C18? B->C D Switch to Ag+-HPLC Column C->D Yes E Optimize Mobile Phase C->E No D->E F Adjust Solvent Ratio / Gradient E->F G Control Column Temperature F->G H Use Column Oven G->H I Resolution Improved? H->I J Problem Solved I->J Yes K Consider Other Factors (Flow rate, sample prep) I->K No

Caption: A logical troubleshooting guide for addressing poor peak resolution in isomer separation.

References

Stability and storage conditions for 10,12-Octadecadienoic acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 10,12-Octadecadienoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a positional and geometric isomer of linoleic acid, belonging to the class of conjugated linoleic acids (CLAs). Due to the presence of conjugated double bonds, it is highly susceptible to oxidation and isomerization.[1][2] This degradation can be initiated or accelerated by exposure to light, heat, and oxygen, potentially leading to the formation of peroxides, aldehydes, and other byproducts that can compromise the integrity of experimental results.[3][4]

Q2: What are the ideal storage conditions for this compound standards?

A2: To ensure long-term stability, this compound standards should be stored at -20°C under an inert atmosphere, such as nitrogen or argon.[5] It is also crucial to protect the standards from light.

Q3: How should I handle this compound solutions?

A3: For preparing solutions, it is recommended to use high-purity solvents purged with an inert gas to remove dissolved oxygen. If preparing aqueous solutions, it is best to first dissolve the standard in an organic solvent like ethanol (B145695) and then dilute with the aqueous buffer. Aqueous solutions of this compound are not recommended for storage for more than one day. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to organic solvents can help prevent oxidation.

Q4: What are the common signs of degradation of this compound?

A4: Degradation can be indicated by a change in the physical appearance of the standard (e.g., color change), the presence of off-odors, or inconsistent results in your experiments. Analytical techniques such as UV-Vis spectrophotometry, peroxide value determination, and p-anisidine (B42471) value assays can be used to quantify the extent of oxidation.

Stability Data

The stability of this compound is influenced by various factors. The following tables summarize the key stability considerations and some quantitative data on the degradation of conjugated linoleic acids (CLAs).

Table 1: Factors Affecting the Stability of this compound

FactorEffect on StabilityMitigation Strategy
Oxygen Promotes oxidative degradation through a free radical chain reaction.Store under an inert atmosphere (e.g., nitrogen, argon). Use deoxygenated solvents for preparing solutions.
Temperature Higher temperatures accelerate the rate of oxidation and isomerization.Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Light UV and visible light can initiate and accelerate oxidative reactions.Store in amber vials or protect from light by wrapping containers in foil.
Metal Ions Transition metals (e.g., copper, iron) can catalyze the formation of free radicals and accelerate oxidation.Use high-purity reagents and solvents. Consider the use of chelating agents like EDTA in buffer solutions.

Table 2: Quantitative Stability Data for Conjugated Linoleic Acids (CLAs)

ConditionObservationReference
Air exposure at 50°COver 80% of total CLA was degraded within 110 hours.
Heating at 150°C and 200°CComplete degradation of CLA was observed after 40 and 20 minutes, respectively.
Canola oil with 10% CLA heated at 90°CThe amount of CLA was reduced to 14% after 35 hours.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the this compound standard.

  • Solution:

    • Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C under an inert atmosphere and protected from light.

    • Check Handling Procedures: Review your solution preparation methods. Ensure you are using deoxygenated solvents and minimizing the exposure of the standard to air and light.

    • Assess Standard Integrity: If degradation is suspected, it is advisable to use a fresh vial of the standard. You can also perform a quality control check by analyzing the standard using GC or HPLC to confirm its purity and integrity.

Problem 2: Low recovery of the analyte during sample preparation.

  • Possible Cause: Analyte degradation during extraction or processing.

  • Solution:

    • Protect from Light and Heat: Perform all extraction and processing steps under dim light and at low temperatures whenever possible.

    • Add Antioxidants: Incorporate an antioxidant like BHT into the extraction solvent to prevent oxidation during the procedure.

    • Optimize Derivatization (for GC analysis): If you are preparing fatty acid methyl esters (FAMEs) for GC analysis, ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

Problem 3: Appearance of unexpected peaks in chromatograms.

  • Possible Cause: Formation of isomers or degradation products.

  • Solution:

    • Minimize Isomerization: Acidic conditions and high temperatures can promote isomerization. Use mild extraction and derivatization methods where possible.

    • Confirm Peak Identity: Use mass spectrometry (MS) to identify the unexpected peaks. They may correspond to various isomers or oxidation products of this compound.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a common method to quantify the primary oxidation products (hydroperoxides) in a lipid sample.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Sample of this compound

Procedure:

  • Weigh approximately 5 g of the sample into a 250 mL glass-stoppered conical flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, shake for one minute, and then add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution, which will result in a blue color.

  • Continue the titration with vigorous shaking until the blue color disappears completely.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

This protocol measures the secondary oxidation products, mainly aldehydes.

Materials:

  • Isooctane (B107328)

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • Sample of this compound

Procedure:

  • Weigh an appropriate amount of the sample into a 25 mL volumetric flask and dissolve it in isooctane.

  • Measure the absorbance (Ab) of this solution at 350 nm using a spectrophotometer, with isooctane as the blank.

  • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second test tube (blank).

  • Add 1 mL of the p-anisidine reagent to each tube and mix.

  • Exactly 10 minutes after adding the reagent, measure the absorbance (As) of the sample solution against the blank solution at 350 nm.

Calculation: p-Anisidine Value = [25 x (1.2 x As - Ab)] / W Where:

  • As = absorbance of the sample solution after reaction with p-anisidine

  • Ab = absorbance of the sample solution in isooctane

  • W = weight of the sample (g)

Visualizations

Signaling Pathway of this compound

This compound, as a conjugated linoleic acid isomer, is known to be an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα plays a crucial role in lipid metabolism.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus CLA This compound (CLA) PPAR PPARα CLA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., for fatty acid oxidation) PPRE->TargetGenes Regulates Transcription

Caption: Simplified signaling pathway of this compound via PPARα activation.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound involves subjecting the standard to stress conditions and then measuring the extent of degradation.

experimental_workflow start Start: 10,12-Octadecadienoic Acid Standard stress Expose to Stress Conditions (e.g., Heat, Light, Oxygen) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze for Degradation sampling->analysis pv_av Peroxide Value (PV) and p-Anisidine Value (p-AV) Assays analysis->pv_av gc_ms GC-MS or HPLC Analysis (for purity and isomer profile) analysis->gc_ms data Data Analysis and Stability Assessment pv_av->data gc_ms->data end End: Determine Shelf-life and Degradation Kinetics data->end

Caption: General experimental workflow for the stability assessment of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent experimental results that may be related to the stability of the this compound standard.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Standard's Storage Conditions (-20°C, inert gas, dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok replace_standard Action: Replace Standard with a Fresh Vial storage_ok->replace_standard No review_handling Review Solution Preparation and Handling Procedures storage_ok->review_handling Yes handling_ok Handling OK? review_handling->handling_ok revise_protocol Action: Revise Protocol (e.g., use deoxygenated solvents, add antioxidant) handling_ok->revise_protocol No check_instrument Investigate Other Experimental Factors (e.g., instrument performance, reagent quality) handling_ok->check_instrument Yes

References

Optimizing extraction efficiency of 10,12-Octadecadienoic acid from tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 10,10-Octadecadienoic acid from tissues. It includes frequently asked questions, troubleshooting guides, comparative data, detailed experimental protocols, and workflow diagrams to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 10,12-Octadecadienoic acid and why is it important? A1: this compound is a positional and geometric isomer of conjugated linoleic acid (CLA)[1]. CLAs are noted for their potentially beneficial physiological effects[2]. Specifically, certain isomers of octadecadienoic acid act as potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism[3][4][5]. This activity makes them significant targets for research in metabolic diseases. Accurate extraction and quantification from tissues are crucial for understanding their biological roles and therapeutic potential.

Q2: What are the primary challenges in extracting this compound? A2: The main challenges include:

  • Isomer Complexity: Tissues contain numerous positional and geometric isomers of CLA with very similar physicochemical properties, making separation difficult.

  • Analyte Stability: Conjugated fatty acids are susceptible to oxidation and isomerization when exposed to light, heat, or acidic conditions. Adding an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidation.

  • Matrix Effects: Biological samples are complex. Other components in the tissue matrix can interfere with analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.

  • Esterified Forms: A significant portion of this compound in tissues is esterified to complex lipids like triglycerides and phospholipids. To quantify the total amount, it is essential to first hydrolyze these esters to release the free fatty acid.

Q3: Which extraction methods are most common for this fatty acid in tissues? A3: The most common methods are solvent-based liquid-liquid extractions (LLE). The classic Folch and Bligh & Dyer methods, which use a chloroform (B151607)/methanol (B129727) solvent system, are widely employed for total lipid extraction from tissues. For cleaner extracts, Solid-Phase Extraction (SPE) is often used as a sample preparation step to isolate specific lipid classes and remove interfering substances.

Q4: Is it necessary to hydrolyze the tissue sample before extraction? A4: Yes, for total quantification. A large fraction of this compound exists in an esterified state within glycerophospholipids and neutral lipids. Alkaline hydrolysis (saponification) is required to break these ester bonds and release the fatty acid into its free form, allowing for accurate measurement of the total concentration in the tissue.

Q5: Which analytical technique is better for quantification: GC-MS or LC-MS/MS? A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques, and the choice depends on the specific needs of the study.

  • GC-MS is a well-established method for fatty acid analysis but requires a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). This process itself can sometimes induce isomerization.

  • LC-MS/MS can often analyze the free fatty acid directly without derivatization. It is highly sensitive and specific, making it excellent for complex biological matrices. However, it can be susceptible to matrix effects, where other molecules in the sample suppress or enhance the analyte's signal.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the extraction and analysis of this compound.

Problem: Low Analyte Recovery or Yield

  • Possible Cause 1: Inefficient Extraction. The solvent system may not be optimal for the tissue type, or the tissue may not have been completely homogenized, preventing solvent penetration.

    • Solution: Ensure complete homogenization of the tissue sample using a mechanical homogenizer. For tissues with high lipid content (>2%), the Folch method with its higher solvent-to-sample ratio may yield better results than the Bligh & Dyer method. Consider re-extracting the tissue pellet to recover any remaining lipids.

  • Possible Cause 2: Incomplete Hydrolysis. If you are measuring total fatty acid content, the alkaline hydrolysis step may have been insufficient to free all esterified fatty acids.

    • Solution: Optimize the hydrolysis step by adjusting the concentration of NaOH or KOH, reaction time, and temperature. A typical condition is incubation at 60°C for 30-60 minutes.

  • Possible Cause 3: Analyte Degradation. Conjugated fatty acids can degrade via oxidation if not handled properly.

    • Solution: Protect samples from light and heat. Process them quickly on ice whenever possible. Add an antioxidant like BHT to the extraction and storage solvents. Store lipid extracts at -80°C under nitrogen or argon if possible.

  • Possible Cause 4 (SPE): Analyte Breakthrough or Poor Elution. During solid-phase extraction, the analyte may not have been retained on the column or was not efficiently eluted.

    • Solution: Ensure the SPE cartridge is conditioned correctly and not allowed to dry out. Check that the sample pH is optimized for retention on the sorbent. For elution, use a solvent strong enough to disrupt the analyte-sorbent interaction. Using two smaller aliquots of elution solvent can be more effective than one large one.

Problem: High Variability Between Replicate Samples

  • Possible Cause 1: Inconsistent Homogenization. Non-homogenous tissue samples will result in different amounts of analyte being extracted from each replicate.

    • Solution: Ensure the entire tissue sample is thoroughly homogenized before aliquoting for extraction.

  • Possible Cause 2: Inconsistent Sample Handling. Variations in extraction times, vortexing intensity, or phase separation techniques can introduce variability.

    • Solution: Standardize every step of the protocol. Use a protocol with clearly defined incubation times, vortexing speeds, and centrifugation parameters. Ensure complete separation of the organic and aqueous layers during liquid-liquid extraction.

  • Possible Cause 3: Lack of Internal Standard. Without an internal standard, variations in extraction efficiency and instrument response cannot be corrected.

    • Solution: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) at the very beginning of the sample preparation process. This is the most effective way to account for analyte loss during processing.

Problem: Co-extraction of Interfering Substances (Matrix Effects)

  • Possible Cause: Poor Extraction Selectivity. Liquid-liquid extraction methods can co-extract other lipids and matrix components that interfere with downstream analysis, especially LC-MS.

    • Solution 1: Perform a sample cleanup step after the initial extraction. Solid-Phase Extraction (SPE) is highly effective for this. A reversed-phase (C18) SPE cartridge can be used to retain the fatty acids while more polar interferences are washed away.

    • Solution 2: Modify the chromatographic method to better separate the analyte from interfering peaks. Adjusting the gradient, flow rate, or column chemistry can resolve co-eluting species.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact lipid recovery, especially in tissues with varying lipid content. The Folch and Bligh & Dyer methods are two of the most cited protocols for lipid extraction.

Table 1: Key Differences Between Folch and Bligh & Dyer Methods.

Feature Folch Method Bligh & Dyer Method Reference(s)
Initial Solvent:Sample Ratio 20:1 3:1 (plus 1 part water)
Solvent Composition (CHCl₃:MeOH) 2:1 1:2 (initially)
Final Solvent Ratio (CHCl₃:MeOH:H₂O) 8:4:3 2:2:1.8
Primary Advantage High recovery, especially for high-fat samples. Reduced solvent volume, faster procedure.

| Primary Disadvantage | Requires large volumes of solvent. | Can underestimate lipid content in samples >2% fat. | |

Table 2: Effect of Tissue Lipid Content on Extraction Efficiency.

Tissue Lipid Content Method Comparison Outcome Reference(s)
< 2% Lipid Folch vs. Bligh & Dyer No significant difference in lipid recovery.
> 2% Lipid Folch vs. Bligh & Dyer Bligh & Dyer significantly underestimates total lipid content.

| High Lipid Samples (~25%) | Folch vs. Bligh & Dyer | Bligh & Dyer can underestimate lipid content by up to 50%. | |

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction from Tissue

This protocol is recommended for tissues, especially those with >2% lipid content, to ensure high recovery efficiency.

  • Homogenization:

    • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer tube.

    • Add 20 mL of chloroform:methanol (2:1, v/v).

    • Add an appropriate amount of a stable isotope-labeled internal standard for this compound.

    • Homogenize thoroughly on ice until no visible tissue particles remain.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate or vortex for 15 minutes at room temperature.

    • Filter the homogenate through a fat-free filter paper into a new tube to remove solid residue.

  • Phase Separation:

    • Add 0.2 volumes (4 mL for 20 mL of solvent) of 0.9% NaCl solution to the filtered extract.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

  • Lipid Recovery:

    • Carefully remove the upper aqueous layer using a Pasteur pipette.

    • Collect the lower chloroform layer containing the lipids into a clean, pre-weighed glass tube.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • The dried residue is the total lipid extract. Store it at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general procedure for cleaning up a total lipid extract using a C18 reversed-phase cartridge to isolate fatty acids.

  • Sample Preparation:

    • Reconstitute the dried lipid extract from Protocol 1 in 1 mL of methanol.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 1 mL of 5% methanol in water through the cartridge.

  • Sample Loading:

    • Load the reconstituted sample from step 1 onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the retained fatty acids with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent (e.g., 100 µL of methanol/water) for LC-MS or GC-MS analysis.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol is for derivatizing the purified fatty acid extract for GC-MS analysis.

  • Methylation:

    • To the dried extract from Protocol 2, add 1 mL of dry toluene.

    • Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

  • Incubation:

    • Heat the mixture at 50°C for 10 minutes.

  • Neutralization and Extraction:

    • Cool the tube and add 0.1 mL of glacial acetic acid to stop the reaction.

    • Add 5 mL of water and 5 mL of hexane (B92381).

    • Vortex vigorously to extract the FAMEs into the upper hexane layer.

  • Recovery and Drying:

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction one more time and combine the extracts.

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

  • Final Preparation:

    • Filter the dried extract and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the FAMEs in a known volume of hexane for GC-MS injection.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Purification & Analysis Tissue Tissue Sample Homogenize Homogenization (+ Internal Standard) Tissue->Homogenize Hydrolysis Alkaline Hydrolysis (Optional, for Total FA) Homogenize->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Folch Method) Hydrolysis->Extraction Drydown1 Dry & Reconstitute Extraction->Drydown1 SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Drydown1->SPE Drydown2 Dry & Reconstitute SPE->Drydown2 Derivatization Derivatization to FAMEs (for GC-MS) Drydown2->Derivatization Analysis LC-MS/MS or GC-MS Quantification Drydown2->Analysis Direct for LC-MS Derivatization->Analysis

Caption: General workflow for extraction and quantification of this compound.

G cluster_extraction Check Extraction Step cluster_degradation Check Analyte Stability cluster_cleanup Check Cleanup Step (if used) Start Low Analyte Recovery CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckSolvent Is solvent:sample ratio adequate? (e.g., Folch for high-fat tissue) CheckHomogenization->CheckSolvent Yes Solution OPTIMIZE PROTOCOL CheckHomogenization->Solution No CheckHydrolysis Was hydrolysis step performed and optimized? CheckSolvent->CheckHydrolysis Yes CheckSolvent->Solution No CheckAntioxidant Was an antioxidant (BHT) used in solvents? CheckHydrolysis->CheckAntioxidant Yes CheckHydrolysis->Solution No CheckStorage Were samples kept cold and protected from light? CheckAntioxidant->CheckStorage Yes CheckAntioxidant->Solution No CheckSPE Was SPE protocol followed? (Conditioning, Loading, Elution) CheckStorage->CheckSPE Yes CheckStorage->Solution No CheckSPE->Solution Yes CheckSPE->Solution No

Caption: Troubleshooting logic for low analyte recovery during extraction.

References

Technical Support Center: Quantification of Conjugated Linoleic Acids (CLAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of conjugated linoleic acids (CLAs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying conjugated linoleic acids (CLAs)?

A1: The primary challenges in CLA quantification stem from their chemical nature. CLAs consist of a mixture of positional and geometric isomers of linoleic acid[1][2]. Key difficulties include preventing isomerization during sample preparation, achieving chromatographic separation of the numerous isomers, and accurately identifying and quantifying each isomer, as different isomers can have distinct physiological effects[1][3].

Q2: Which analytical technique is better for CLA quantification: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC are powerful techniques for CLA analysis, and the best choice depends on the specific research question.

  • Gas Chromatography (GC) , especially with long, highly polar capillary columns (e.g., 100 m), offers excellent separation of many CLA isomers, particularly when analyzing fatty acid methyl esters (FAMEs)[1]. GC coupled with Flame Ionization Detection (GC-FID) is a robust method for quantification. For structural confirmation, GC-Mass Spectrometry (GC-MS) is invaluable.

  • Silver-ion High-Performance Liquid Chromatography (Ag+-HPLC) is superior for separating CLA isomers based on the geometry and position of the double bonds, often providing resolutions not achievable by GC alone. It can be used to separate isomers before quantification by other methods. HPLC with UV detection is common, as conjugated dienes have a characteristic UV absorbance around 233-234 nm.

Often, a combination of both techniques provides the most comprehensive analysis.

Q3: Why is derivatization necessary for GC analysis of CLAs?

A3: Derivatization is a crucial step for GC analysis to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). This process reduces the polarity of the fatty acids and allows them to be vaporized in the GC inlet and travel through the column for separation at practical temperatures without decomposition.

Q4: Can CLAs isomerize during sample preparation?

A4: Yes, CLAs are susceptible to isomerization, especially under acidic conditions and high temperatures. It is critical to use mild derivatization methods to prevent the formation of artificial isomers, which would lead to inaccurate quantification. Base-catalyzed methylation methods are generally recommended over acid-catalyzed methods to minimize this risk.

Q5: What is a suitable internal standard for CLA quantification?

A5: An internal standard is necessary for accurate quantification to correct for variations in extraction and derivatization efficiency. A common choice is an odd-chain fatty acid, such as heptadecanoic acid (C17:0), which is typically not present in the samples being analyzed. For HPLC analysis, other compounds like sorbic acid have also been successfully used as an internal standard.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution (Peak Overlap)

Symptoms:

  • Co-elution of CLA isomers.

  • Broad or tailing peaks.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate GC Column Use a long (e.g., 100 m or 120 m) and highly polar capillary column (e.g., CP-Sil 88™, BPX-70™) specifically designed for fatty acid and trans fatty acid analysis.
Suboptimal GC Temperature Program Optimize the oven temperature program. A slow temperature ramp can improve the separation of closely eluting isomers.
Incorrect HPLC Mobile Phase For Ag+-HPLC, the mobile phase composition is critical. Small changes in the percentage of the polar solvent (e.g., acetonitrile (B52724) in hexane) can significantly impact resolution.
Column Overload Reduce the injection volume or the sample concentration. Column overloading can lead to peak fronting and poor separation.
Poor Column Installation Ensure the GC column is cut cleanly at a 90° angle and installed at the correct depth in the inlet. A poor cut can cause peak splitting or tailing.
Issue 2: Inaccurate Quantification & Low Analyte Recovery

Symptoms:

  • Results are not reproducible.

  • Quantified amounts are lower than expected.

  • Significant variation between replicate injections.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Isomerization during Derivatization Acid-catalyzed methylation can cause isomerization. Use a base-catalyzed method like sodium methoxide (B1231860) in methanol (B129727) at a controlled temperature (e.g., 50°C for 10 min).
Incomplete Derivatization Ensure the reaction goes to completion by optimizing reaction time and temperature. Check the efficiency of your chosen methylation procedure.
Matrix Effects Complex sample matrices can interfere with ionization and detection, leading to ion suppression or enhancement. Improve sample clean-up procedures or use matrix-matched calibration standards.
Incorrect Internal Standard Usage Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction and derivatization losses.
Detector Contamination A contaminated FID detector can lead to baseline noise and reduced sensitivity. Clean the detector according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of Methylation Procedures for CLA Quantification in Milk

Methylation Method Relative Amount of cis-9, trans-11 CLA Detected (%) Relative Amount of trans-10, cis-12 CLA Detected (%) Key Considerations
Methanolic HCl followed by NaOCH₃129% (Higher yield)123% (Higher yield)Generally provides higher yields for CLAs and PUFAs.
Boron Trifluoride (BF₃)/Methanol100% (Baseline)100% (Baseline)An acid-catalyzed method that may pose a risk of isomerization.

Data adapted from a study comparing different methylation efficiencies. The BF₃/methanol method is used as the baseline for comparison.

Experimental Protocols

Protocol 1: GC-FID Analysis of CLA FAMEs

This protocol provides a general guideline for the quantification of CLAs as fatty acid methyl esters (FAMEs) using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Lipid Extraction:

    • Extract total lipids from the sample using a suitable solvent mixture, such as chloroform:methanol (2:1, v/v) or hexane (B92381):isopropanol.

    • Add an internal standard (e.g., C17:0) to the sample before extraction.

    • Evaporate the solvent under a stream of nitrogen.

  • Base-Catalyzed Methylation (to form FAMEs):

    • Dissolve the extracted lipid sample (up to 50 mg) in 1 mL of dry toluene.

    • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

    • Maintain the solution at 50°C for 10 minutes.

    • Stop the reaction by adding 0.1 mL of glacial acetic acid, followed by 5 mL of water.

    • Extract the FAMEs twice with 5 mL of hexane.

    • Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Re-dissolve the FAMEs in a known volume of hexane for GC analysis.

  • GC-FID Analysis:

    • GC System: Agilent 6890 series or similar.

    • Column: Highly polar capillary column, e.g., BPX-70 or CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness).

    • Carrier Gas: Hydrogen or Helium.

    • Injector: Split/splitless, temperature set at 250°C.

    • Oven Temperature Program: Example program: Hold at 60°C for 1 min, ramp at 20°C/min to 170°C, and hold for 50 min. This program must be optimized for the specific column and analytes.

    • Detector: FID, temperature set at 250-300°C.

    • Quantification: Identify peaks by comparing retention times with a commercial CLA FAME standard mix. Calculate concentrations based on the peak area relative to the internal standard.

Protocol 2: Ag+-HPLC Analysis of CLA Isomers

This protocol describes the separation of underivatized CLA isomers using Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) with UV detection.

  • Sample Preparation (Hydrolysis):

    • For samples containing esterified CLAs (e.g., triglycerides), perform alkaline hydrolysis to release free fatty acids.

    • To 50-100 mg of tissue, add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water.

    • Allow the mixture to sit at room temperature for 12 hours.

    • Acidify the hydrolyzate with HCl and extract the free fatty acids with a solvent like dichloromethane.

    • Evaporate the solvent under a stream of argon or nitrogen.

    • Re-dissolve the residue in the mobile phase solvent (e.g., hexane) for HPLC injection.

  • Ag+-HPLC Analysis:

    • HPLC System: Agilent 1100 Series or similar, equipped with a UV/diode array detector.

    • Column: Two ChromSpher 5 µm Lipids columns (250 x 4.6 mm) connected in series are often used to enhance separation.

    • Mobile Phase: An isocratic mobile phase, for example, 0.0125% acetonitrile and 1.6% acetic acid in n-hexane. The exact composition is critical and may require optimization.

    • Flow Rate: 1 mL/min.

    • Column Temperature: Maintained at 25-26°C.

    • Detection: UV detector set at 234 nm, the characteristic absorbance maximum for conjugated dienes.

    • Identification: Peaks are identified by comparing retention times to pure CLA isomer standards. The elution order is typically trans,trans isomers first, followed by cis,trans/trans,cis, and finally cis,cis isomers.

Visualizations

CLA_Quantification_Workflow cluster_prep Sample Preparation cluster_quant Data Processing Sample Biological Sample (e.g., Tissue, Milk) Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Derivatization Derivatization (e.g., Methylation for GC) Extraction->Derivatization HPLC Ag+-HPLC Extraction->HPLC Free Fatty Acids (after hydrolysis) GC Gas Chromatography (GC) Derivatization->GC FAMEs Detection Detection (FID / UV) GC->Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Troubleshooting_Tree Start Problem: Poor Peak Shape / Resolution Tailing Peaks Tailing? Start->Tailing Splitting Peaks Split / Shouldered? Tailing->Splitting No Cut Check Column Cut & Installation Tailing->Cut Yes Fronting Peaks Fronting? Splitting->Fronting No Injection Splitless Injection Issue? Check solvent/phase polarity match. Lower initial oven temp. Splitting->Injection Yes Overload Column Overload? Reduce sample concentration. Fronting->Overload Yes ActiveSites Active Sites in Inlet/Column? Trim column, replace liner. Cut->ActiveSites Still Tailing Injection->Cut Still Split

References

Minimizing isomerization of 10,12-Octadecadienoic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 10,12-octadecadienoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isomerization of this compound during sample preparation?

The main factors leading to the isomerization of this compound, a conjugated linoleic acid (CLA), are:

  • Acidic Conditions: Acid-catalyzed methylation methods, often used for preparing fatty acid methyl esters (FAMEs) for gas chromatography (GC), are a major cause of isomerization. Reagents like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) can significantly alter the isomeric profile, leading to an increase in trans,trans isomers.[1][2]

  • High Temperatures: Elevated temperatures, especially during derivatization or sample drying, promote the conversion of geometric isomers.[2] The extent of isomerization is often dependent on both the temperature and the duration of heat exposure.

  • Light Exposure: Samples exposed to light, particularly UV light, can undergo photoisomerization. It is crucial to protect samples from light throughout the preparation process.

  • Oxidation: The presence of oxygen can initiate free-radical chain reactions, leading to the formation of various CLA isomers.[2]

Q2: Which derivatization method is recommended to minimize isomerization before gas chromatography (GC) analysis?

Base-catalyzed transesterification is the highly recommended method as it does not typically cause isomerization of the conjugated double bonds.[2] The use of sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol (B129727) is a common and effective approach for preparing FAMEs of this compound while preserving its isomeric integrity.

Q3: How should I store my samples of this compound and its derivatives to ensure stability?

For long-term stability, samples should be stored at low temperatures. Manufacturer recommendations for similar compounds suggest storage at -80°C for up to 6 months or -20°C for up to 1 month. To prevent oxidation, it is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect them from light.

Q4: Can the extraction method itself cause isomerization?

While the derivatization step is the most critical for isomerization, the extraction process should also be handled with care. Prolonged exposure to harsh conditions, such as high heat during solvent evaporation, should be avoided. Performing extraction steps on ice can help minimize degradation. For biological samples like plasma, a liquid-liquid extraction following alkaline hydrolysis is a common and effective method.

Q5: What are the signs of isomerization in my sample?

Isomerization is typically detected by chromatographic techniques like GC or high-performance liquid chromatography (HPLC). You may observe:

  • A decrease in the peak area of the target this compound isomer.

  • An increase in the peak areas of other isomers, particularly the more stable trans,trans isomers.

  • The appearance of new, unexpected peaks in your chromatogram.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of trans,trans isomers detected Use of an acid-catalyzed methylation reagent (e.g., BF₃, HCl in methanol).Switch to a base-catalyzed method using sodium methoxide in anhydrous methanol.
Derivatization reaction performed at a high temperature.Lower the reaction temperature. For base-catalyzed methods, use a mild temperature like 50°C. If an acid-catalyzed method is unavoidable, perform the reaction at room temperature.
Low recovery of this compound Isomerization to other forms during sample preparation.Follow a validated protocol that minimizes exposure to acid, heat, and light. Use a base-catalyzed derivatization method.
Oxidation of the fatty acid.Work under an inert atmosphere (nitrogen or argon) and add an antioxidant like butylated hydroxytoluene (BHT) to your solvents.
Appearance of unknown peaks in the chromatogram Formation of methoxy (B1213986) artifacts due to acid-catalyzed methylation.Use a base-catalyzed methylation procedure, which has been shown to avoid the formation of these artifacts.
Contamination of reagents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inconsistent results between replicates Variable exposure to light or temperature during sample handling.Standardize the entire sample preparation workflow, ensuring consistent timing and conditions for all samples.
Incomplete derivatization reaction.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature for your specific sample type.

Data Presentation

Table 1: Comparison of Methylation Methods on Conjugated Linoleic Acid (CLA) Isomerization

Methylation Method Effect on cis-9,trans-11-CLA Recovery Effect on trans,trans-CLA Formation Formation of Methoxy Artifacts
Acid-Catalyzed (e.g., HCl, BF₃) 42% recoveryFourfold increaseYes
Base-Catalyzed (e.g., NaOCH₃) No significant loss reportedNo significant increase reportedNo

Note: Data is for the structurally similar cis-9,trans-11-CLA isomer, which provides a strong indication of the expected effects on this compound.

Experimental Protocols

Protocol 1: Base-Catalyzed Methylation for FAME Preparation

This protocol is optimized to minimize isomerization during the preparation of fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Lipid sample (up to 50 mg)

  • Dry toluene (B28343)

  • 0.5 M Sodium methoxide (NaOCH₃) in anhydrous methanol

  • Glacial acetic acid

  • Hexane (B92381)

  • Deionized water

  • Screw-cap glass test tubes

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene in a screw-cap test tube.

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Tightly cap the tube and heat at 50°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 0.1 mL of glacial acetic acid to neutralize the catalyst and stop the reaction.

  • Add 5 mL of deionized water and vortex briefly.

  • Extract the FAMEs by adding 5 mL of hexane and mixing thoroughly.

  • Allow the layers to separate. Centrifugation can be used to expedite this process.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Repeat the extraction (steps 7-9) with another 5 mL of hexane and combine the extracts.

  • Evaporate the hexane under a gentle stream of nitrogen before reconstituting in a suitable solvent for GC analysis.

Protocol 2: Extraction of this compound from Plasma

This protocol describes a method for extracting fatty acids from plasma, which can then be derivatized using Protocol 1.

Materials:

  • Frozen plasma samples

  • Stable isotope-labeled internal standard for this compound

  • 0.2 M Sodium hydroxide (B78521) (NaOH) in methanol

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Glass tubes

  • Ice bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 50 µL of plasma and an appropriate amount of the stable isotope-labeled internal standard.

  • Add 200 µL of 0.2 M NaOH in methanol.

  • Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.

  • After incubation, cool the tubes on ice.

  • Acidify the mixture to a pH of approximately 3 by adding around 100 µL of 0.5 N HCl.

  • Add 3 mL of hexane, cap the tube, and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction (steps 7-9) one more time and combine the organic layers.

  • The combined hexane extracts can then be evaporated and the residue used for FAME preparation as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_extraction Lipid Extraction from Biological Matrix cluster_derivatization FAME Preparation (Base-Catalyzed) cluster_analysis Instrumental Analysis sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization / Lysis sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction extract Crude Lipid Extract extraction->extract methylation Base-Catalyzed Methylation (e.g., NaOCH₃ in Methanol) extract->methylation hplc_analysis HPLC Analysis extract->hplc_analysis Direct Analysis (Optional) neutralization Neutralization (e.g., Acetic Acid) methylation->neutralization fame_extraction FAME Extraction (Hexane) neutralization->fame_extraction fames Fatty Acid Methyl Esters (FAMEs) fame_extraction->fames gc_analysis Gas Chromatography (GC) fames->gc_analysis data Data Analysis gc_analysis->data hplc_analysis->data

Caption: Experimental workflow for the analysis of this compound.

logical_relationships cluster_causes Causes of Isomerization cluster_prevention Prevention Strategies Acidic Conditions Acidic Conditions Base-Catalyzed Methylation Base-Catalyzed Methylation Acidic Conditions->Base-Catalyzed Methylation Counteracted by High Temperature High Temperature Low Temperature Processing Low Temperature Processing High Temperature->Low Temperature Processing Counteracted by Light Exposure Light Exposure Use of Amber Vials Use of Amber Vials Light Exposure->Use of Amber Vials Counteracted by Oxidation Oxidation Inert Atmosphere (N₂/Ar) Inert Atmosphere (N₂/Ar) Oxidation->Inert Atmosphere (N₂/Ar) Counteracted by

Caption: Key factors causing isomerization and their corresponding prevention strategies.

References

Addressing matrix effects in LC-MS/MS analysis of 10,12-Octadecadienoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 10,12-Octadecadienoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process in a user-friendly question-and-answer format.

Issue 1: Low Analyte Signal and Poor Sensitivity

  • Q1: My signal for this compound is much lower than expected, or I'm struggling to achieve the required limit of quantification (LOQ). Is this a matrix effect?

    A: Yes, a significant loss in signal intensity is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Co-eluting endogenous components from the sample matrix, especially phospholipids (B1166683) in plasma, can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a suppressed signal.[1][2]

    Troubleshooting Steps:

    • Evaluate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Protein precipitation (PPT) alone is often insufficient and can leave significant amounts of phospholipids.[4] Consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Optimize your LC method to separate this compound from the regions where matrix components elute. You can assess these regions using a post-column infusion experiment.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable tool to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression or enhancement, allowing for accurate quantification.

    • Sample Dilution: If the signal is sufficiently high, you can try diluting your sample extract. This reduces the concentration of interfering matrix components, which can sometimes alleviate suppression and, counterintuitively, improve the signal-to-noise ratio.

Issue 2: Poor Reproducibility and Inconsistent Results

  • Q2: I'm observing significant variability in my results across different samples or batches. Could matrix effects be the cause?

    A: Absolutely. The composition of biological matrices can vary from sample to sample, leading to different degrees of matrix effects. This variability will result in poor reproducibility if the matrix effects are not properly addressed.

    Troubleshooting Steps:

    • Implement a Robust Internal Standard Strategy: As mentioned previously, a SIL-IS is crucial for correcting variability caused by matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and reproducible for all samples, calibrators, and quality controls. Inconsistent extraction recovery can contribute to variability.

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples (e.g., plasma from an untreated animal). This helps to normalize the matrix effects between the calibrators and the unknown samples.

Issue 3: Retention Time Shifts and Poor Peak Shape

  • Q3: My retention time for this compound is shifting between injections, and sometimes the peak is broad or splitting. What's happening?

    A: While retention time shifts and poor peak shape can have multiple causes (e.g., column degradation, mobile phase issues), they can also be induced by severe matrix effects. High concentrations of matrix components can interact with the analytical column, altering its chemistry and affecting the retention of the analyte.

    Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most critical step to prevent matrix components from affecting the chromatography. Refer to the sample preparation protocols below to reduce the load of interfering substances on your column.

    • Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.

    • Column Washing: Implement a robust column washing step at the end of each analytical run to elute any strongly retained matrix components before the next injection.

Quantitative Assessment of Matrix Effects

To systematically evaluate the impact of your sample matrix, a post-extraction spike experiment is recommended. This allows you to quantify the degree of ion suppression or enhancement.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)85 - 10540 - 70 (Suppression)Simple, fast, and inexpensive.Prone to significant matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE)70 - 9580 - 110Provides cleaner extracts than PPT.Can have lower recovery for more polar analytes; requires solvent optimization.
Solid-Phase Extraction (SPE)80 - 10090 - 115Highly effective at removing interferences, leading to minimal matrix effects.Requires method development; can be more time-consuming and costly.

Note: Values are representative and can vary based on the specific protocol, matrix, and instrumentation.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect

This protocol describes how to quantitatively measure the matrix effect using a post-extraction spiking method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before starting the sample preparation procedure. (This set is used to calculate recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect (%ME):

    • Use the formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • %ME = 100%: No matrix effect.

    • %ME < 100%: Ion suppression.

    • %ME > 100%: Ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted for the extraction of fatty acids like this compound from plasma.

  • Sample Aliquoting: To a clean glass tube, add 200 µL of plasma.

  • Internal Standard Addition: Add 10 µL of your internal standard solution (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation & Acidification: Add 1.0 mL of an acidic extraction solvent mixture (e.g., water/2-propanol/hexane at a 2/20/30 ratio, containing 10% v/v acetic acid). Vortex briefly. The isopropanol (B130326) helps to precipitate proteins, while the acid ensures the fatty acid is in its neutral form for better extraction into the organic solvent.

  • Extraction: Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Collection: Carefully transfer the upper organic layer (hexane) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water).

Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using a mixed-mode SPE plate to remove phospholipids, a primary source of matrix effects in plasma.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding. Vortex to mix.

  • SPE Plate Conditioning: Condition the SPE wells with 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent dry out.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing (Polar Interferences): Wash the sorbent with 500 µL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts.

  • Washing (Phospholipids): Wash the sorbent with 500 µL of methanol. This step is crucial for removing phospholipids.

  • Elution: Elute this compound with 500 µL of a suitable solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

The following diagrams illustrate key workflows for addressing matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects Start Poor Signal, High Variability, or Peak Shape Issues Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement a SIL-IS for Accurate Correction Check_IS->Implement_IS No Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Quantify_ME Yes Implement_IS->Quantify_ME ME_Severe Is Matrix Effect Severe? (e.g., >20% Suppression) Quantify_ME->ME_Severe Improve_Cleanup Improve Sample Cleanup (LLE or SPE) ME_Severe->Improve_Cleanup Yes Optimize_LC Optimize Chromatography to Separate from Interferences ME_Severe->Optimize_LC No Re_evaluate Re-evaluate Performance Improve_Cleanup->Re_evaluate Optimize_LC->Re_evaluate

Caption: A logical workflow for identifying and mitigating matrix effects.

cluster_1 Sample Preparation Workflow Decision Tree Start Start: Plasma Sample for this compound Req Required LOQ & Throughput? Start->Req PPT Protein Precipitation (PPT) Req->PPT High Throughput, Moderate LOQ LLE Liquid-Liquid Extraction (LLE) Req->LLE Moderate Throughput, Low LOQ SPE Solid-Phase Extraction (SPE) Req->SPE Low Throughput, Lowest LOQ PPT_Desc High throughput, but high risk of matrix effects. PPT->PPT_Desc LLE_Desc Good balance of cleanup and throughput. LLE->LLE_Desc SPE_Desc Best cleanup, lowest matrix effects, but lower throughput. SPE->SPE_Desc

Caption: A decision tree for selecting a suitable sample preparation method.

References

Technical Support Center: Resolution of 10,12- and 9,11-Octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of 10,12- and 9,11-octadecadienoic acid isomers, which are common conjugated linoleic acid (CLA) isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of 10,12- and 9,11-octadecadienoic acid isomers.

Issue: Poor or No Resolution of cis and trans Isomers

Potential Cause Recommended Solution
Inadequate Column Chemistry (HPLC) Standard C18 columns often provide insufficient selectivity for geometric isomers. Utilize a silver ion (Ag+-HPLC) column, which offers excellent separation based on the interaction of silver ions with the double bonds. Phenyl-based columns can also provide alternative selectivity.[1]
Inappropriate Column Chemistry (GC) Polyethylene glycol (PEG) stationary phases are generally not suitable for resolving cis and trans isomers.[2] Use a highly polar cyanopropyl silicone phase column (e.g., DB-23, HP-88, Rt-2560, CP-Sil 88) for detailed analysis, including the separation of cis and trans isomers.[2]
Suboptimal Mobile Phase (HPLC) The mobile phase composition is critical for resolution. For Ag+-HPLC, a common mobile phase is a mixture of hexane (B92381) and acetonitrile (B52724) (e.g., 99.9:0.1, v/v).[3][4] The concentration of acetonitrile can affect elution volumes, and the mobile phase may need to be prepared fresh daily. The addition of diethyl ether can help stabilize the solvent mixture.
Incorrect Temperature Program (GC) A slow temperature ramp is often necessary to separate closely eluting fatty acid methyl esters (FAMEs). Optimize the oven temperature program to improve resolution.

Issue: Co-elution of Positional Isomers (e.g., 10,12- vs. 9,11-)

Potential Cause Recommended Solution
Insufficient Column Efficiency The column may not have enough theoretical plates. Consider using a longer column or a column with a smaller particle size (for HPLC) or a smaller internal diameter/thicker film (for GC). For very complex mixtures, 100-meter GC columns are often used.
Incorrect Stationary Phase The chosen stationary phase may not provide adequate selectivity. For HPLC, Ag+-HPLC is highly effective for separating both geometric and positional CLA isomers. For GC, highly polar cyanopropyl columns are the columns of choice.
Mobile Phase Not Optimized (HPLC) Fine-tuning the mobile phase composition can improve the separation of positional isomers. For Ag+-HPLC, slight adjustments to the acetonitrile concentration in hexane can alter the retention and resolution.

Issue: Broad or Tailing Peaks

Potential Cause Recommended Solution
Column Contamination Non-volatile residues at the head of the column can cause peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Active Sites in the System (GC) Polar fatty acid derivatives can interact with active sites in the injector liner or on the column. Use a deactivated inlet liner. Column degradation may also be a factor, necessitating column replacement.
Incomplete Derivatization (GC) If the fatty acids are not completely converted to their methyl esters (FAMEs), broad or tailing peaks can occur. Ensure the methylation reaction has gone to completion and consider using a fresh derivatizing agent.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting. Reduce the injection volume or dilute the sample.

Issue: Retention Time Drifting or Not Reproducible

Potential Cause Recommended Solution
Mobile Phase Degradation or Compositional Changes (HPLC) Prepare the mobile phase fresh daily and ensure it is well-mixed, especially for gradient elution. The partial solubility of acetonitrile in hexane can cause drift in Ag+-HPLC; adding diethyl ether can help stabilize the mixture.
Temperature Fluctuations Both HPLC and GC separations are sensitive to temperature. Ensure the column oven temperature is stable and consistent between runs.
Column Equilibration Insufficient column equilibration time between runs can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating 10,12- and 9,11-octadecadienoic acid isomers?

A1: Silver ion high-performance liquid chromatography (Ag+-HPLC) is a highly effective and often superior technique for the detailed profiling and quantification of individual geometric and positional isomers of conjugated linoleic acid (CLA), including the 10,12 and 9,11 isomers. The separation is based on the formation of reversible π-complexes between the silver ions on the stationary phase and the double bonds of the fatty acids. Gas chromatography (GC) with a highly polar capillary column is also widely used, but requires derivatization of the fatty acids to their methyl esters (FAMEs).

Q2: Do I need to derivatize my fatty acid samples before analysis?

A2: For GC analysis, derivatization to FAMEs is a necessary step to increase the volatility and improve the peak shape of the fatty acids. For HPLC analysis, derivatization is not always required for the free fatty acids. However, creating derivatives such as phenacyl esters can enhance UV detection.

Q3: What is the expected elution order of CLA isomers in Ag+-HPLC?

A3: In Ag+-HPLC, the elution order is generally based on the geometry of the double bonds. trans,trans isomers elute first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers. Within each of these geometric groups, positional isomers can also be resolved.

Q4: What detection methods are suitable for analyzing these isomers?

A4: For HPLC, UV detection is common, typically at a low wavelength (e.g., 234 nm) where the conjugated dienes exhibit a distinct UV absorbance. If the fatty acids are derivatized with a UV-absorbing group, the detection wavelength will be specific to that group. Evaporative Light Scattering Detection (ELSD) can be used for underivatized fatty acids. For GC, a Flame Ionization Detector (FID) is the standard. Mass Spectrometry (MS) coupled with either LC or GC provides both quantification and structural information.

Q5: How can I confirm the identity of the separated isomers?

A5: The most reliable method for isomer identification is to use commercially available or synthesized authentic CLA isomer standards and compare their retention times with the peaks in the sample chromatogram. Co-injection with these standards can further confirm peak identity. For definitive structural elucidation, collecting the fractions after separation and analyzing them by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Experimental Protocols

Protocol 1: Ag+-HPLC Separation of CLA Isomers

This protocol is adapted from methodologies that utilize silver-ion columns for the detailed separation of geometric and positional CLA isomers.

1. Sample Preparation:

  • For esterified lipids, saponification is required to liberate the free fatty acids. A common method is base-catalyzed methylation.

  • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene.

  • Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727) and maintain at 50°C for 10 minutes.

  • Neutralize with 0.1 mL of glacial acetic acid, then add 5 mL of water.

  • Extract the fatty acid methyl esters (FAMEs) twice with 5 mL of hexane.

  • The extracted FAMEs are then dissolved in the mobile phase for injection.

2. Chromatographic System:

  • Column: Two Chromspher 5 µm Lipids columns (250 x 4.6 mm) in series, or a similar silver ion-impregnated column.

  • Mobile Phase: Hexane-acetonitrile (99.9:0.1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled, often at or below room temperature.

  • Detection: UV detector at 234 nm.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram to determine the resolution and quantify the isomers based on the elution order and comparison with standards.

Protocol 2: GC Separation of CLA Isomers (as FAMEs)

This protocol outlines a general procedure for the GC analysis of CLA isomers after their conversion to FAMEs.

1. Sample Preparation (Derivatization to FAMEs):

  • The saponification and methylation procedure described in the Ag+-HPLC protocol can be used.

  • Alternatively, a common method involves using BF3-methanol.

2. Gas Chromatograph System:

  • Column: A highly polar capillary column (e.g., CP-Sil 88™ or BPX-70™, 100 m).

  • Carrier Gas: Helium or hydrogen.

  • Inlet: Split/splitless injector, typically operated at a higher temperature than the oven (e.g., 250°C).

  • Oven Temperature Program: An example program could be an initial hold at a lower temperature, followed by a slow ramp to a final temperature (e.g., 3°C/min to 230°C).

  • Detector: Flame Ionization Detector (FID).

3. Procedure:

  • Inject the FAMEs sample.

  • The separated FAMEs are detected by the FID.

  • Peak identification is performed by comparing retention times with known standards.

Data Presentation

Table 1: Elution Order of CLA Isomer Groups in Ag+-HPLC

Elution OrderIsomer Group
1trans,trans-CLA
2cis,trans/trans,cis-CLA
3cis,cis-CLA
This table is based on the general separation principle of Ag+-HPLC for CLA isomers.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Lipid Sample saponification Saponification/ Transesterification start->saponification extraction Extraction of Fatty Acids/FAMEs saponification->extraction injection Injection into GC or HPLC extraction->injection separation Isomer Separation (Column) injection->separation detection Detection (FID, UV, MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Identification & Quantification chromatogram->analysis report Final Report analysis->report

References

Overcoming low signal intensity in mass spectrometry of 10,12-Octadecadienoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 10,12-Octadecadienoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low signal intensity and to optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity for this compound is a frequent challenge. The primary reasons often revolve around its chemical properties and the analytical methodology. Key factors include:

  • Poor Ionization Efficiency: As a fatty acid, this compound can exhibit poor ionization, particularly in its underivatized form using electrospray ionization (ESI).[1][2]

  • Matrix Effects: Co-eluting substances from complex biological matrices can interfere with the ionization of the target analyte, leading to ion suppression.[3][4][5]

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or the presence of contaminants can significantly reduce the analyte signal.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for your specific analyte. This includes parameters like capillary voltage, nebulizer pressure, and drying gas temperature which are crucial for efficient droplet formation and ionization.

  • Analyte Instability: Although generally stable, degradation can occur during harsh sample preparation conditions.

Q2: How can I improve the signal intensity through sample preparation?

Effective sample preparation is crucial for minimizing matrix effects and improving signal intensity. Consider the following:

  • Lipid Extraction: Employ robust lipid extraction methods like the Folch or Bligh & Dyer techniques, which use a chloroform/methanol mixture. An alternative is the use of methyl-tert-butyl ether (MTBE), which has shown comparable extraction efficiency.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract by removing interfering substances, thereby reducing matrix effects.

  • Solvent Choice: The polarity of the extraction solvent should be appropriate for the fatty acid and the sample matrix. For high-fat samples, less polar solvents might be more effective.

  • Multiple Extractions: Performing a second extraction of the aqueous phase can significantly improve the recovery of your analyte.

Q3: What is chemical derivatization and can it help improve the signal for this compound?

Chemical derivatization is a highly effective strategy to enhance the signal intensity of fatty acids. This process modifies the molecule to improve its ionization efficiency and chromatographic properties.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is mandatory to convert the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can reverse the charge of the carboxyl group, allowing for detection in the more sensitive positive ion mode. Reagents like 3-picolylamine (3-PA) have been shown to enhance sensitivity and selectivity.

Q4: My signal is still low after optimizing sample preparation and considering derivatization. What LC-MS parameters should I optimize?

Even with good sample preparation, optimizing your LC-MS parameters is critical for achieving maximum sensitivity.

  • Ion Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. These parameters directly influence the efficiency of desolvation and ionization.

  • Fragmentor/Cone Voltage: Optimize the fragmentor or cone voltage to maximize the intensity of the precursor ion while minimizing in-source fragmentation.

  • Mobile Phase Composition: The mobile phase composition, including solvents and additives, plays a key role in ionization. For negative ion mode, slightly acidic conditions using additives like acetic acid can improve ionization efficiency.

  • Chromatographic Separation: Ensure good chromatographic separation to resolve the analyte from matrix components that can cause ion suppression. Using LC columns with a narrower inner diameter (e.g., 1 mm or less) can also enhance sensitivity.

Q5: How can I minimize in-source fragmentation of my analyte?

In-source fragmentation can reduce the intensity of your precursor ion. To minimize this:

  • Optimize Cone/Fragmentor Voltage: Use the lowest cone or fragmentor voltage that provides good ion transmission. A systematic optimization by infusing a standard solution is recommended.

  • Ion Source Temperature: Use the lowest ion source or capillary temperature that allows for efficient desolvation of the mobile phase. Higher temperatures can lead to thermal degradation and increased fragmentation.

Quantitative Data Summary

The following tables summarize the expected impact of various parameters on the mass spectrometry signal of this compound. The values are illustrative and should be optimized for your specific instrument and method.

Table 1: Effect of Derivatization on Relative Signal Intensity (LC-MS/MS)

Analyte FormIonization ModeDerivatization ReagentExpected Relative Signal Intensity
UnderivatizedNegative ESINone1x
DerivatizedPositive ESI3-picolylamine (3-PA)10-50x
DerivatizedPositive ESI1-(3-(aminomethyl)phenyl)pyridin-1-ium (AMPP)10-30x

Table 2: Influence of Cone Voltage on Precursor vs. Fragment Ion Intensity

Cone Voltage SettingRelative Precursor Ion Intensity (%)Relative Fragment Ion Intensity (%)Observation
Low (e.g., 10-20 V)HighLowMinimizes in-source fragmentation.
Medium (e.g., 30-50 V)ModerateModerateA balance between ion transmission and fragmentation.
High (e.g., >60 V)LowHighInduces significant in-source fragmentation.

Table 3: Impact of Sample Preparation on Analyte Recovery and Matrix Effects

Sample Preparation MethodExpected Analyte RecoveryLevel of Matrix Effects
Protein PrecipitationModerate to HighHigh
Liquid-Liquid Extraction (LLE)HighLow to Moderate
Solid-Phase Extraction (SPE)HighLow

Experimental Protocols

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol provides a general guideline for the acid-catalyzed esterification of this compound.

  • Sample Preparation: Start with a dried lipid extract.

  • Derivatization Reaction:

    • To the dried extract, add 1 mL of 2% sulfuric acid in methanol.

    • Vortex the mixture thoroughly.

    • Incubate at 50°C for 2 hours.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).

    • Vortex for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Sample Cleanup:

    • Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The hexane layer containing the FAMEs is now ready for GC-MS analysis.

Protocol 2: Optimization of ESI-MS Source Parameters

This protocol outlines a systematic approach to optimize key source parameters for the analysis of this compound.

  • Analyte Infusion:

    • Prepare a standard solution of this compound in a solvent mixture representative of your LC mobile phase (e.g., methanol/water with 0.1% acetic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.2-0.4 mL/min).

  • Cone Voltage Optimization:

    • Set the ion source temperature and gas flows to typical starting values for your instrument.

    • Acquire mass spectra at a range of cone voltage settings (e.g., from 10 V to 80 V in 10 V increments).

    • Monitor the intensity of the precursor ion (e.g., [M-H]⁻) and any major fragment ions.

    • Select the cone voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • Temperature Optimization:

    • Using the optimized cone voltage, acquire mass spectra at a range of ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).

    • Choose the temperature that provides a good balance of signal intensity (indicating efficient desolvation) and minimal fragmentation.

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates.

    • Optimize for a stable ion signal and the best signal-to-noise ratio for the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Loop Sample Biological Sample Extraction Lipid Extraction (e.g., Folch, MTBE) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional for LC-MS) Cleanup->Derivatization LC LC Separation Derivatization->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Optimize_MS Optimize MS Parameters (Voltage, Temp, Gas) Data->Optimize_MS Low Signal?

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

troubleshooting_logic Start Low Signal Intensity Observed Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Derivatization Consider Derivatization Check_Sample_Prep->Check_Derivatization No Sol_Sample_Prep Implement SPE or LLE Check_Sample_Prep->Sol_Sample_Prep Yes Optimize_MS Optimize MS Parameters Check_Derivatization->Optimize_MS No Sol_Derivatization Derivatize for Improved Ionization Check_Derivatization->Sol_Derivatization Yes Sol_MS_Params Adjust Voltages, Temp, Gas Flow Optimize_MS->Sol_MS_Params Yes End Signal Improved Optimize_MS->End No Sol_Sample_Prep->Check_Derivatization Sol_Derivatization->Optimize_MS Sol_MS_Params->End

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Analysis of 10,12- and 9,11-Octadecadienoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The geometric isomers of conjugated linoleic acid (CLA), primarily 10,12- and 9,11-octadecadienoic acid, have garnered significant scientific interest due to their distinct and often opposing biological activities. Despite their subtle structural differences, these isomers elicit diverse effects on metabolic pathways, cancer progression, and inflammatory responses. This guide provides an objective comparison of their bioactivities, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the key differential effects of 10,12- and 9,11-octadecadienoic acid across various biological systems.

Table 1: Comparative Effects on Lipid Metabolism

Parameter10,12-Octadecadienoic Acid9,11-Octadecadienoic AcidKey Findings
Lipogenesis Potent inhibitorNo significant inhibitory effect10,12-CLA significantly suppresses key lipogenic proteins like FASN, ACACA, and SREBP-1 in mammary epithelial cells, leading to milk fat depression in ruminants.[1]
Adipose Tissue Reduces lipogenesis and may increase inflammation and lipid oxidation.No major effects on adipose tissue in a low-fat diet.In mice, 10,12-CLA has profound effects on adipose tissue, while 9,11-CLA does not elicit such metabolic responses.[2][3]
Mitochondrial Activity Impairs mitochondrial function, reducing membrane potential and ATP/ADP ratio.Preserves mitochondrial activity.The anti-lipogenic effects of 10,12-CLA are linked to its detrimental impact on mitochondrial integrity and energy balance.[1]
Blood Lipids (Humans) Increases LDL:HDL cholesterol and total:HDL cholesterol ratios.Decreases LDL:HDL cholesterol and total:HDL cholesterol ratios.Human studies show divergent effects on blood lipid profiles, with 10,12-CLA potentially having pro-atherogenic effects.[4]

Table 2: Comparative Effects on Cancer

Cancer TypeThis compound9,11-Octadecadienoic AcidKey Findings
Mammary Cancer (Rats) Similar anticancer efficacy to 9,11-CLA.Similar anticancer efficacy to 10,12-CLA.Both isomers reduced the total number of premalignant lesions and mammary carcinomas by 33-40% in a methylnitrosourea-induced cancer model.
Colon Cancer Cells (In Vitro) Induces apoptosis and decreases DNA synthesis.No effect on apoptosis or DNA synthesis.In Caco-2 colon cancer cells, 10,12-CLA inhibited cell growth, whereas 9,11-CLA had no effect.
Prostate Cancer Cells (In Vitro) More potent in inducing apoptosis.Weaker effects on apoptosis.In PC-3 prostate cancer cells, 10,12-CLA demonstrated stronger pro-apoptotic effects compared to 9,11-CLA.

Table 3: Comparative Effects on Inflammation and Insulin (B600854) Sensitivity

ParameterThis compound9,11-Octadecadienoic AcidKey Findings
Inflammation May induce inflammation in adipose tissue.Associated with anti-inflammatory benefits.The isomers exhibit opposing effects on inflammatory responses, with 9,11-CLA generally considered anti-inflammatory.
Insulin Sensitivity Promotes insulin resistance in some studies.May have insulin-sensitizing properties.Studies in mice and humans suggest that 10,12-CLA can impair insulin sensitivity, a significant consideration for its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Lipogenesis Assay in Mammary Epithelial Cells

Objective: To assess the effects of 10,12- and 9,11-octadecadienoic acid on lipid synthesis and related protein expression in mammary epithelial cells.

a. Cell Culture and Treatment:

  • Cell Line: Primary goat mammary epithelial cells (GMECs) or a bovine mammary epithelial cell line (e.g., MAC-T).

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates. At approximately 60-80% confluency, treat the cells with 10,12-CLA, 9,11-CLA (typically 50-100 µM), or a vehicle control (e.g., ethanol (B145695) or DMSO) for 24-48 hours.

b. Lipid Droplet Staining (Oil Red O):

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with distilled water and then with 60% isopropanol (B130326).

  • Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.

  • Wash the cells with 60% isopropanol followed by distilled water.

  • Counterstain the nuclei with hematoxylin (B73222) if desired.

  • Visualize and quantify the lipid droplets using light microscopy.

c. Western Blot Analysis for Lipogenic Proteins (FASN, ACACA, SREBP-1):

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN (e.g., 1:1000 dilution), ACACA (e.g., 1:1000 dilution), and SREBP-1 (e.g., 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

d. Mitochondrial Membrane Potential Assay (JC-1 Staining):

  • Culture and treat cells in a 96-well plate as described above.

  • Prepare a JC-1 staining solution (typically 1-5 µg/mL in culture medium).

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence (J-aggregates, indicating high membrane potential) is typically measured at Ex/Em ~585/590 nm, and green fluorescence (JC-1 monomers, indicating low membrane potential) is measured at Ex/Em ~510/527 nm.

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

e. ATP/ADP Ratio Assay:

  • Culture and treat cells in a 96-well plate.

  • Use a commercial bioluminescence-based ATP/ADP ratio assay kit.

  • Lyse the cells to release ATP and ADP.

  • In the first step, measure the ATP levels by adding a luciferase-based reagent and quantifying the resulting luminescence.

  • In the second step, convert ADP to ATP using ADP-converting enzyme and measure the total luminescence.

  • Calculate the ADP and ATP concentrations and determine the ADP/ATP ratio.

N-Methyl-N-Nitrosourea (MNU)-Induced Mammary Carcinogenesis in Rats

Objective: To evaluate the anti-cancer effects of 10,12- and 9,11-octadecadienoic acid in a chemically induced mammary cancer model.

a. Animal Model:

  • Species and Strain: Female Sprague-Dawley rats are commonly used.

  • Age: Carcinogen administration is typically performed on rats aged 4-7 weeks.

b. Carcinogen Preparation and Administration:

  • Preparation: Dissolve N-methyl-N-nitrosourea (MNU) in physiological saline containing 0.05% acetic acid immediately before use. Handle MNU with appropriate safety precautions as it is a potent carcinogen.

  • Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight.

c. Dietary Intervention:

  • Following MNU administration, divide the rats into control and treatment groups.

  • The control group receives a standard diet.

  • The treatment groups receive diets supplemented with purified 10,12-CLA or 9,11-CLA (e.g., 0.5% of the diet by weight).

d. Tumor Monitoring and Analysis:

  • Palpate the rats for mammary tumors twice weekly, starting a few weeks after MNU injection.

  • Record the time to appearance of the first tumor (latency), the number of tumors per rat, and the tumor size (measured with calipers).

  • At the end of the study (e.g., 24 weeks), euthanize the animals and excise the tumors.

  • Fix the tumors in formalin, embed in paraffin, and perform histological analysis to confirm the tumor type (e.g., adenocarcinoma).

Mandatory Visualization

Signaling Pathways

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10_12_CLA This compound GPR40 GPR40 10_12_CLA->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Effects Downstream Signaling Cascades Ca2_release->Downstream_Effects PKC->Downstream_Effects Mitochondrial_Impairment Mitochondrial Impairment Downstream_Effects->Mitochondrial_Impairment Lipogenesis_Inhibition Inhibition of Lipogenesis (↓ FASN, ACACA, SREBP-1) Downstream_Effects->Lipogenesis_Inhibition

Caption: GPR40 Signaling Pathway for this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus CLA_Isomers 9,11- or 10,12- Octadecadienoic Acid PPARa PPARα CLA_Isomers->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for β-oxidation) PPRE->Target_Genes Regulates

Caption: PPARα Signaling Pathway for Octadecadienoic Acid Isomers.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start Culture Mammary Epithelial Cells treatment Treat with 10,12-CLA, 9,11-CLA, or Vehicle start->treatment analysis Perform Bioactivity Assays treatment->analysis lipid_staining Lipid Droplet Staining (Oil Red O) analysis->lipid_staining western_blot Western Blot (FASN, ACACA, SREBP-1) analysis->western_blot mito_potential Mitochondrial Potential (JC-1 Assay) analysis->mito_potential atp_adp ATP/ADP Ratio Assay analysis->atp_adp animal_model Induce Mammary Tumors in Rats (MNU) diet Administer Diets with 10,12-CLA or 9,11-CLA animal_model->diet monitoring Monitor Tumor Development (Latency, Number, Size) diet->monitoring histology Histological Analysis of Tumors monitoring->histology

Caption: Experimental Workflow for Comparative Bioactivity Analysis.

References

A Comparative Guide to the Quantitative Validation of 10,12-Octadecadienoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 10,12-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), in plasma is crucial for understanding its role in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound in plasma.

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical method is often dictated by its performance characteristics. The following tables summarize key validation parameters for the quantification of this compound and its isomers in plasma using GC-MS and LC-MS/MS. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related octadecadienoic acid isomers and general fatty acid validation studies are included to provide a comprehensive overview.

Table 1: Quantitative Performance of GC-MS for Octadecadienoic Acid Isomers in Plasma

Validation ParameterReported Performance
Linearity (R²) >0.99
Accuracy (% Recovery) Dependent on extraction and derivatization efficiency
Precision (%RSD) <10-15%
Limit of Detection (LOD) Typically in the low ng to pg range on-column
Limit of Quantitation (LOQ) Typically in the ng to pg range on-column

Table 2: Quantitative Performance of LC-MS/MS for Octadecadienoic Acid Isomers in Plasma

Validation ParameterReported Performance
Linearity (R²) >0.999[1]
Accuracy (% Recovery) 87.25% - 119.44%[1]
Precision (%RSD) <6.96%[1]
Limit of Detection (LOD) 0.4 ppb[1]
Limit of Quantitation (LOQ) 9.7–35.9 nmol/L

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS/MS analysis of this compound in plasma, based on established practices for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization to their more volatile fatty acid methyl esters (FAMEs) is a necessary step.

1. Sample Preparation and Lipid Extraction:

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of octadecadienoic acid).

  • Perform lipid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v) according to the Folch method.

  • The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The dried lipid extract is transesterified to FAMEs using a reagent like 14% boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.

  • The mixture is heated, and after cooling, the FAMEs are extracted with hexane (B92381).

  • The hexane layer is then concentrated for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A highly polar capillary column (e.g., 100 m length) is typically used for the separation of CLA isomers.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs.

  • Quantification: Performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it ideal for the analysis of fatty acids in complex biological matrices.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).[2]

  • For total fatty acid analysis, perform alkaline hydrolysis by adding 0.2 M sodium hydroxide (B78521) in methanol and incubating at 60°C for 30 minutes to release esterified fatty acids.

  • Acidify the sample to pH 3 using hydrochloric acid.

  • Perform liquid-liquid extraction with hexane.

  • The organic layer is collected and evaporated to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a solvent compatible with the LC mobile phase (e.g., methanol/water).

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation, providing a high degree of specificity.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is hydrolysis Alkaline Hydrolysis (for total FA) add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution derivatization Derivatization (FAMEs) reconstitution->derivatization GC-MS Path lc_separation LC Separation reconstitution->lc_separation LC-MS/MS Path gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc data_analysis_gc Data Analysis (SIM) ms_detection_gc->data_analysis_gc ms_detection_lc MS/MS Detection (ESI-) lc_separation->ms_detection_lc data_analysis_lc Data Analysis (MRM) ms_detection_lc->data_analysis_lc

References

A Comparative Analysis of Cis- and Trans-Isomers of 10,12-Octadecadienoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,12-Octadecadienoic acid, a positional isomer of conjugated linoleic acid (CLA), has garnered significant attention in the scientific community for its potent biological activities. The spatial arrangement of the double bonds, existing as various cis- and trans-isomers, dictates the molecule's physiological effects, particularly in lipid metabolism, inflammation, and cell proliferation. This guide provides a comprehensive comparison of the effects of the most extensively studied isomer, trans-10, cis-12-octadecadienoic acid (t10,c12-CLA), with its well-characterized counterpart, cis-9, trans-11-octadecadienoic acid (c9,t11-CLA), which serves as a crucial comparator in the majority of available research. While other geometric isomers of this compound exist, there is a notable scarcity of comparative biological data for isomers such as cis-10, cis-12, trans-10, trans-12, and cis-10, trans-12. This guide will, therefore, focus on the well-documented divergent effects of the t10,c12 and c9,t11 isomers, presenting experimental data, detailed protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and future investigations.

Data Presentation: A Comparative Overview of Isomer-Specific Effects

The biological effects of the trans-10, cis-12 and cis-9, trans-11 isomers of octadecadienoic acid are highly distinct, particularly in the context of lipid metabolism. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Effects on Adipocyte Function and Lipid Metabolism

ParameterIsomerModel SystemEffectReference
Triglyceride Contenttrans-10, cis-12-CLAHuman AdipocytesDecreased[1]
cis-9, trans-11-CLAHuman AdipocytesNo significant effect or slight increase[1]
De Novo Lipogenesistrans-10, cis-12-CLAHuman AdipocytesDecreased[1]
cis-9, trans-11-CLAHuman AdipocytesNo significant effect[1]
Body Fat Masstrans-10, cis-12-CLAMiceReduced[2]
cis-9, trans-11-CLAMiceNo significant effect

Table 2: Regulation of Key Genes in Lipid Metabolism

GeneIsomerModel SystemChange in ExpressionReference
Stearoyl-CoA Desaturase (SCD-1)trans-10, cis-12-CLAHuman AdipocytesDown-regulated
cis-9, trans-11-CLAHuman AdipocytesNo significant effect
Fatty Acid Synthase (FASN)trans-10, cis-12-CLABovine Mammary Epithelial CellsDown-regulated
cis-9, trans-11-CLABovine Mammary Epithelial CellsNo significant effect
Acetyl-CoA Carboxylase (ACACA)trans-10, cis-12-CLABovine Mammary Epithelial CellsDown-regulated
cis-9, trans-11-CLABovine Mammary Epithelial CellsNo significant effect
SREBP-1ctrans-10, cis-12-CLAHuman AdipocytesDown-regulated
cis-9, trans-11-CLAHuman AdipocytesNo significant effect

Table 3: Effects on Inflammatory Responses

ParameterIsomerModel SystemEffectReference
Arthritis Incidencetrans-10, cis-12-CLAMice (Collagen-Induced Arthritis)Reduced
cis-9, trans-11-CLAMice (Collagen-Induced Arthritis)Reduced
Arthritis Severitytrans-10, cis-12-CLAMice (Collagen-Induced Arthritis)Reduced (greater than c9,t11)
cis-9, trans-11-CLAMice (Collagen-Induced Arthritis)Reduced
Pro-inflammatory Cytokines (TNF-α, IL-6)trans-10, cis-12-CLAMiceDecreased
cis-9, trans-11-CLAMiceDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to assess the effects of this compound isomers.

Protocol 1: In Vitro Adipocyte Differentiation and Treatment
  • Cell Culture: Human preadipocytes (e.g., from stromal vascular fraction of adipose tissue) are cultured in a preadipocyte growth medium until confluence.

  • Initiation of Differentiation: Differentiation is induced by changing the medium to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin (B600854), dexamethasone, isobutylmethylxanthine, and a PPARγ agonist like rosiglitazone).

  • Isomer Treatment: After a set number of days in differentiation medium, the medium is replaced with an adipocyte maintenance medium containing the desired concentration of the this compound isomer (e.g., 30 µM of t10,c12-CLA or c9,t11-CLA) complexed to bovine serum albumin (BSA). Control cells receive BSA vehicle alone.

  • Analysis: After the treatment period (e.g., 24-72 hours), cells are harvested for various analyses.

    • Lipid Accumulation: Staining with Oil Red O to visualize and quantify lipid droplets.

    • Gene Expression Analysis: RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., SCD-1, FASN, SREBP-1c).

    • Protein Analysis: Western blotting is performed to determine the protein levels of key enzymes and transcription factors.

Protocol 2: Analysis of De Novo Lipogenesis
  • Cell Culture and Treatment: Differentiated human adipocytes are treated with the respective isomers of this compound as described in Protocol 1.

  • Radiolabeling: During the final hours of treatment, the medium is supplemented with a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]-acetic acid or [¹⁴C]-pyruvic acid.

  • Lipid Extraction: After the incubation period, cells are washed and total lipids are extracted using a solvent system like chloroform:methanol (2:1, v/v).

  • Quantification: The radioactivity incorporated into the total lipid fraction is measured using a scintillation counter. This provides a quantitative measure of de novo lipogenesis.

  • Lipid Separation (Optional): The extracted lipids can be separated into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) to determine the distribution of the radiolabel.

Protocol 3: Animal Feeding Studies
  • Animal Model: A suitable animal model is chosen, such as C57BL/6J mice, which are often used for studies on obesity and metabolism.

  • Diet Formulation: Diets are prepared with a controlled composition. The experimental diets are supplemented with a specific isomer of this compound (e.g., 0.5% w/w of t10,c12-CLA or c9,t11-CLA), while the control diet contains a corresponding amount of a control oil (e.g., corn oil or safflower oil).

  • Feeding Period: The animals are fed their respective diets for a defined period (e.g., 4-8 weeks). Body weight and food intake are monitored regularly.

  • Sample Collection: At the end of the study, blood and tissues (e.g., adipose tissue, liver) are collected for analysis.

  • Analysis:

    • Body Composition: Body fat and lean mass are determined using techniques like dual-energy X-ray absorptiometry (DXA).

    • Serum Analysis: Blood samples are analyzed for levels of glucose, insulin, and lipid profiles.

    • Tissue Analysis: Adipose and liver tissues are weighed and can be used for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound isomers.

Lipogenesis_Regulation cluster_t10c12 trans-10, cis-12-CLA cluster_c9t11 cis-9, trans-11-CLA t10c12 t10,c12-CLA SREBP1c SREBP-1c t10c12->SREBP1c inhibits c9t11 c9,t11-CLA FASN FASN SREBP1c->FASN activates ACACA ACACA SREBP1c->ACACA activates SCD1 SCD-1 SREBP1c->SCD1 activates Lipogenesis De Novo Lipogenesis FASN->Lipogenesis ACACA->Lipogenesis Triglycerides Triglyceride Synthesis SCD1->Triglycerides Lipogenesis->Triglycerides

Caption: Regulation of Lipogenesis by this compound Isomers.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Adipocyte Culture treatment Isomer Treatment (t10,c12-CLA vs. c9,t11-CLA) start->treatment harvest Cell Harvest treatment->harvest lipid Lipid Analysis (Oil Red O, De Novo Lipogenesis) harvest->lipid rna RNA Extraction & qRT-PCR harvest->rna protein Protein Extraction & Western Blot harvest->protein data Data Analysis & Comparison lipid->data rna->data protein->data

Caption: Experimental Workflow for In Vitro Isomer Comparison.

Both isomers have been shown to possess anti-inflammatory properties, as evidenced by their ability to reduce the incidence and severity of collagen-induced arthritis in mice. However, the trans-10, cis-12 isomer appeared to have a more pronounced effect on reducing disease severity in animals that did develop arthritis. Furthermore, both isomers have been observed to decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6.

The divergent effects of these isomers underscore the critical importance of isomeric purity in research and the potential for isomer-specific therapeutic applications. The significant impact of the trans-10, cis-12 isomer on reducing body fat mass in animal models has made it a focal point of obesity research. However, it is also important to note that some studies have reported potential adverse effects, such as the induction of insulin resistance, which necessitates further investigation.

For researchers in drug development, the isomer-specific regulation of key metabolic and inflammatory pathways presents opportunities for designing targeted interventions. The detailed experimental protocols provided in this guide offer a foundation for conducting rigorous comparative studies to further elucidate the mechanisms of action of these fascinating fatty acid isomers. Future research should aim to explore the biological activities of the less-studied geometric isomers of this compound to provide a more complete understanding of their structure-activity relationships.

References

A Comparative Analysis of 10,12-Octadecadienoic Acid and Linoleic Acid in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regulatory effects of 10,12-octadecadienoic acid, a potent isomer of conjugated linoleic acid (CLA), and its parent fatty acid, linoleic acid, on gene expression. The information presented is curated from peer-reviewed experimental data to assist researchers and professionals in understanding the distinct molecular actions of these two fatty acids.

Overview

This compound (10,12-CLA) and linoleic acid (LA) are structurally related polyunsaturated fatty acids that exhibit markedly different effects on cellular and metabolic processes, primarily through the differential regulation of gene expression. While LA is an essential omega-6 fatty acid, 10,12-CLA is a specific geometric and positional isomer of LA that has been the subject of extensive research for its potent biological activities, particularly in the modulation of lipid metabolism. This guide will delve into the experimental evidence high-lighting their divergent roles in regulating key genes and signaling pathways.

Data Presentation: Quantitative Comparison of Gene Expression

The following tables summarize the quantitative data from various studies, showcasing the differential effects of 10,12-CLA and LA on the expression of key metabolic genes.

Table 1: Regulation of Lipogenic Gene Expression

GeneFatty AcidModel SystemConcentration/DoseFold Change vs. ControlReference
SREBP-1c 10,12-CLAHuman Adipocytes30 µM↓ (Decreased mRNA levels)[1]
10,12-CLAHamster Adipose Tissue5-10 g/kg diet↓ (Reduced mRNA levels)[2]
10,12-CLAMouse Gonadal Fat0.2-0.5% of diet↓ (Dose-dependent reduction)[3]
c9,t11-CLAob/ob Mouse Liver-↓ (Reduced mRNA expression)[4]
FASN 10,12-CLAPig Adipose Tissue-↓ (Reduced mRNA abundance)[5]
10,12-CLADairy Cow Mammary Gland13.6 g/d infusion↓ (39-54% decrease in mRNA)
10,12-CLAMouse Gonadal Fat0.2-0.5% of diet↓ (Dose-dependent reduction)
SCD-1 10,12-CLAHuman Adipocytes30 µM↓ (Down-regulated mRNA and protein)
c9,t11-CLAHuman Adipocytes30 µMNo significant effect
ACACA 10,12-CLAGoat Mammary Epithelial Cells-↓ (Suppressed protein expression)
10,12-CLADairy Cow Mammary Gland13.6 g/d infusion↓ (39-54% decrease in mRNA)
LPL 10,12-CLAHamster Adipose Tissue5-10 g/kg diet↓ (Reduced mRNA levels)

Table 2: Regulation of Fatty Acid Oxidation and Other Metabolic Genes

GeneFatty AcidModel SystemConcentration/DoseFold Change vs. ControlReference
CPT1A 10,12-CLAHuman Caco-2 Cells-↑ (Increased expression)
Linoleic AcidMouse Liver-No significant effect
ACO CLA IsomersRat FaO Hepatoma Cells-↑ (Induced mRNA levels)
Linoleic AcidRat FaO Hepatoma Cells-Little to no effect
L-FABP CLA IsomersRat FaO Hepatoma Cells-↑ (Induced mRNA levels)
Linoleic AcidRat FaO Hepatoma Cells-Little to no effect
CYP4A1 CLA IsomersRat FaO Hepatoma Cells-↑ (Induced mRNA levels)
Linoleic AcidRat FaO Hepatoma Cells-Little to no effect
UCP-2 t10,c12-CLAob/ob Mouse Adipose Tissue-↑ (Increased mRNA expression)
ACMSD Linoleic AcidRat Liver-↓ (Strongly suppressed mRNA)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture and Treatment for Gene Expression Analysis in Human Adipocytes
  • Cell Culture: Primary human preadipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Mature adipocytes are treated with 30 µM of 10,12-CLA, cis-9, trans-11 CLA (9,11-CLA), or a bovine serum albumin (BSA) vehicle control for specified time periods (e.g., 5-24 hours for mRNA analysis).

  • Gene Expression Analysis: Total RNA is isolated from the adipocytes. The mRNA levels of target genes such as stearoyl-CoA desaturase (SCD-1), liver X receptor (LXR)α, and sterol regulatory element-binding protein (SREBP)-1c are quantified using real-time quantitative PCR (RT-qPCR).

Animal Feeding Studies and Adipose Tissue Analysis
  • Animal Model: Male hamsters are used for the study.

  • Diets: Hamsters are fed atherogenic diets supplemented with 0 g/kg (linoleic acid group), 5 g/kg, or 10 g/kg of trans-10, cis-12 CLA for a period of 6 weeks.

  • Tissue Collection: At the end of the feeding period, epididymal adipose tissue is collected.

  • Gene Expression Analysis: Total RNA is extracted from the adipose tissue. The mRNA levels of genes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), lipoprotein lipase (B570770) (LPL), SREBP-1a, SREBP-1c, and PPARγ are determined by real-time PCR.

In Vitro Maturation of Oocytes
  • Sample Collection: Ovine cumulus-oocyte complexes (COCs) are collected.

  • Maturation Medium: COCs are cultured in an in vitro maturation (IVM) medium supplemented with varying concentrations of linoleic acid (e.g., 200 µM/mL).

  • Gene Expression Analysis: After the maturation period, the relative mRNA expression of apoptotic-related genes like Bax is assessed.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway_CLA cluster_CLA This compound (10,12-CLA) cluster_LA Linoleic Acid (LA) cluster_Nucleus Nucleus 10_12_CLA 10,12-CLA SREBP_1c SREBP-1c 10_12_CLA->SREBP_1c Inhibits PPAR_alpha PPARα 10_12_CLA->PPAR_alpha Activates LXR_alpha LXRα 10_12_CLA->LXR_alpha Inhibits LA Linoleic Acid LA->PPAR_alpha Weakly Activates Lipogenic_Genes Lipogenic Genes (FASN, SCD-1, ACACA) SREBP_1c->Lipogenic_Genes Activates Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes (CPT1A, ACO) PPAR_alpha->Fatty_Acid_Oxidation_Genes Activates LXR_alpha->SREBP_1c Activates

Caption: Differential regulation of key transcription factors by 10,12-CLA and Linoleic Acid.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment Treatment with 10,12-CLA or Linoleic Acid Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RT_qPCR RT-qPCR for Gene Expression Analysis RNA_Isolation->RT_qPCR Animal_Model Animal Model (e.g., Mice, Hamsters) Dietary_Supplementation Dietary Supplementation with 10,12-CLA or Linoleic Acid Animal_Model->Dietary_Supplementation Tissue_Collection Tissue Collection (e.g., Adipose, Liver) Dietary_Supplementation->Tissue_Collection Gene_Expression_Analysis Gene Expression Analysis Tissue_Collection->Gene_Expression_Analysis

Caption: General experimental workflows for studying fatty acid effects on gene expression.

Concluding Remarks

The experimental evidence strongly indicates that this compound and linoleic acid exert distinct and often opposing effects on gene expression, particularly concerning lipid metabolism. 10,12-CLA is a potent suppressor of lipogenic pathways, acting through the downregulation of key transcription factors like SREBP-1c. In contrast, linoleic acid's effects are generally less pronounced and can be influenced by genetic background. The isomer-specific actions of CLA, with 10,12-CLA being the primary effector in many metabolic changes, highlight the critical importance of considering the precise molecular structure of fatty acids in research and therapeutic development. This guide serves as a foundational resource for understanding these differences and designing future investigations into the nuanced roles of these fatty acids in health and disease.

References

Confirming the Identity of 10,12-Octadecadienoic Acid: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of fatty acids is paramount in fields ranging from metabolic research to pharmaceutical development. 10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, presents unique analytical challenges due to the presence of various positional and geometric isomers. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of this compound against its common non-conjugated isomer, linoleic acid. We further explore alternative analytical techniques and provide detailed experimental protocols.

Distinguishing Isomers: The Power of NMR

NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of fatty acids in solution.[1][2] It allows for the precise determination of the position and geometry of double bonds, which is crucial for differentiating conjugated and non-conjugated isomers.

Comparative ¹H and ¹³C NMR Data

The key to distinguishing this compound from other C18 dienoic acids, such as the common linoleic acid (9,12-octadecadienoic acid), lies in the distinct chemical shifts of the olefinic protons and carbons in the NMR spectra. The conjugated double bond system in this compound significantly influences the electronic environment of the neighboring nuclei, leading to characteristic downfield shifts compared to the isolated double bonds in linoleic acid.

Below is a summary of the key ¹H and ¹³C NMR chemical shifts for a representative isomer of this compound (methyl ester of the 10E,12Z-isomer) and linoleic acid (9Z,12Z-isomer).

Assignment Methyl octadeca-(10E,12Z)-dienoate 9Z,12Z-Octadecadienoic acid (Linoleic Acid)
¹H NMR (ppm)
Olefinic Protons~5.3 - 6.4~5.3 - 5.4
Bis-allylic ProtonsN/A~2.77
Allylic Protons~2.0 - 2.2~2.05
Terminal Methyl Protons~0.9~0.89
¹³C NMR (ppm)
Carboxyl Carbon~174~180
Olefinic Carbons~125 - 135~128 - 130
Bis-allylic CarbonN/A~25.6
Allylic Carbons~27 - 32~27.2
Terminal Methyl Carbon~14~14.1

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomer. The data for Methyl octadeca-(10E,12Z)-dienoate is based on available spectral information which may be for the methyl ester derivative.

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol for the NMR analysis of fatty acids is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the fatty acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

    • Gently vortex the tube to ensure complete dissolution and homogeneity.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm the structure by identifying proton-proton and proton-carbon correlations, respectively.

Visualizing the Workflow and Comparison

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical comparison of spectral features.

workflow Experimental Workflow for NMR-based Identification sample Fatty Acid Sample (this compound) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) sample->dissolve nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) dissolve->nmr_acq processing Spectral Processing (Referencing, Phasing, Baseline Correction) nmr_acq->processing analysis Data Analysis and Structural Elucidation processing->analysis confirmation Identity Confirmed analysis->confirmation

Caption: Workflow for the identification of this compound using NMR spectroscopy.

comparison Spectral Feature Comparison: Conjugated vs. Non-conjugated cluster_conjugated This compound (Conjugated) cluster_nonconjugated Linoleic Acid (Non-conjugated) conj_olefinic Olefinic Protons: Complex multiplet (~5.3-6.4 ppm) no_bis_allylic Absence of Bis-allylic Proton Signal nonconj_olefinic Olefinic Protons: Multiplet (~5.3-5.4 ppm) bis_allylic Presence of Bis-allylic Proton Signal (~2.77 ppm) comparison_node Key Differentiating Features comparison_node->conj_olefinic Distinct Pattern comparison_node->no_bis_allylic Characteristic Absence comparison_node->nonconj_olefinic Simpler Pattern comparison_node->bis_allylic Diagnostic Peak

Caption: Key ¹H NMR spectral differences between conjugated and non-conjugated dienoic fatty acids.

Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information or serve as primary identification methods depending on the experimental goals.

Technique Principle Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile derivatives of fatty acids based on their boiling points and fragmentation patterns.High sensitivity and excellent separation of isomers.[3] Well-established for fatty acid profiling.Requires derivatization (e.g., methylation), which can be time-consuming and may introduce artifacts.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups.Rapid and non-destructive. Can distinguish between cis and trans isomers based on characteristic absorption bands.Provides less detailed structural information compared to NMR. Not ideal for complex mixture analysis without chemometrics.

References

A Guide to Inter-laboratory Performance in 10,12-Octadecadienoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 10,12-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA). The data herein is synthesized from established analytical practices to present a simulated inter-laboratory comparison, offering a benchmark for performance evaluation of this analysis in various research and development settings. The primary analytical technique detailed is Gas Chromatography with Flame Ionization Detection (GC-FID) following fatty acid methyl ester (FAME) derivatization.

Quantitative Performance Comparison

The following table summarizes the performance characteristics for the quantification of this compound from a simulated inter-laboratory study. In this hypothetical study, participating laboratories analyzed a standardized sample of commercially available CLA oil. Results highlight the expected variability and precision among different laboratories employing a harmonized analytical protocol.

Table 1: Simulated Inter-Laboratory Comparison of this compound Measurement in a Standardized CLA Oil Sample

LaboratoryMean Concentration (mg/g)Standard Deviation (mg/g)Coefficient of Variation (%)
Lab 1485.215.53.2
Lab 2495.812.42.5
Lab 3472.118.94.0
Lab 4501.510.02.0
Lab 5488.014.63.0
Overall 488.5 12.3 2.5

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and comparable results in the analysis of this compound. The following is a representative methodology based on common practices for CLA isomer analysis.[1][2]

1. Lipid Extraction and Saponification:

  • Objective: To extract total lipids from the sample matrix and hydrolyze triacylglycerols to free fatty acids.

  • Procedure:

    • A known weight of the sample (e.g., 100 mg of CLA oil) is dissolved in a suitable solvent mixture such as chloroform:methanol (2:1, v/v).

    • An internal standard (e.g., C17:0) is added for quantification.

    • Saponification is performed by adding 0.5 M methanolic sodium hydroxide (B78521) and heating at 80°C for 10 minutes. This process hydrolyzes the fatty acids from the glycerol (B35011) backbone.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert free fatty acids into their more volatile methyl esters for gas chromatography analysis.

  • Procedure:

    • After saponification, boron trifluoride-methanol (BF3-methanol) reagent (14%) is added, and the mixture is heated again at 80°C for 10 minutes.[1]

    • The reaction is stopped by adding water, and the FAMEs are extracted with hexane (B92381).

    • The hexane layer containing the FAMEs is collected, dried over anhydrous sodium sulfate, and transferred to a GC vial for analysis.

3. Gas Chromatography (GC) Analysis:

  • Objective: To separate and quantify the individual FAMEs, including the this compound methyl ester.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., CP-Sil 88™ or BPX-70™, 100 m) is recommended for the separation of CLA isomers.[1]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen

    • Injection Volume: 1 µL

  • Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard and a multi-point calibration curve prepared from a certified reference standard of this compound methyl ester.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for the quantification of this compound from a sample matrix.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Result Sample Sample Weighing InternalStandard Internal Standard Spiking Sample->InternalStandard LipidExtraction Lipid Extraction InternalStandard->LipidExtraction Saponification Saponification LipidExtraction->Saponification Methylation Methylation (BF3-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Drying Drying and Concentration FAME_Extraction->Drying GC_Analysis GC-FID Analysis Drying->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing Result Concentration of This compound Data_Processing->Result

Workflow for this compound analysis.

Signaling Pathway: Role of 10,12-CLA in Adipocyte Metabolism

This diagram illustrates a simplified signaling pathway of how this compound is thought to influence adipocyte metabolism, leading to a reduction in fat storage.

Simplified Signaling Pathway of 10,12-CLA in Adipocytes cluster_0 Adipocyte CLA This compound PPARg PPARγ Activity CLA->PPARg Inhibits Apoptosis Apoptosis CLA->Apoptosis Induces LipoproteinLipase Lipoprotein Lipase (LPL) Expression PPARg->LipoproteinLipase Regulates GlucoseUptake Glucose Uptake PPARg->GlucoseUptake Regulates FatStorage Fat Storage LipoproteinLipase->FatStorage Decreases GlucoseUptake->FatStorage Decreases Apoptosis->FatStorage Reduces

Signaling pathway of 10,12-CLA in adipocytes.

References

A Comparative Guide to the Structure-Activity Relationship of 10,12-Octadecadienoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 10,12-octadecadienoic acid analogs, focusing on their structure-activity relationships (SAR) in key biological processes. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.

Introduction

This compound, a positional and geometric isomer of linoleic acid, is a member of the conjugated linoleic acid (CLA) family. The arrangement of its conjugated double bonds at the 10th and 12th carbon positions, with a trans configuration at the 10th and a cis at the 12th (t10,c12-CLA), is a critical determinant of its biological activity. This guide will explore how modifications to this core structure influence its effects on metabolic regulation, cancer cell proliferation, and inflammatory responses.

Data Presentation: Comparative Biological Activities

The biological activities of this compound and its analogs are diverse and highly dependent on their specific molecular structures. The following tables summarize quantitative data from various studies to allow for a direct comparison of their potency and efficacy.

Table 1: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are key nuclear receptors that regulate lipid and glucose metabolism.[1] Several this compound analogs have been identified as PPAR agonists.

Compound/AnalogCommon Name/AbbreviationTargetAssay TypeCell LineQuantitative Data
(10E,12Z)-Octadecadienoic acidt10,c12-CLAPPARα, PPARγLuciferase Reporter Assay-Efficiently activates both PPARα and PPARγ[2]
(9Z,11E)-Octadecadienoic acidc9,t11-CLAPPARα, PPARγLuciferase Reporter Assay-Efficiently activates both PPARα and PPARγ[2]
9-Oxo-10(E),12(E)-octadecadienoic acid9-oxo-ODAPPARαLuciferase Reporter AssayMouse primary hepatocytesPotent PPARα agonist[3]
13-Oxo-9(Z),11(E)-octadecadienoic acid13-oxo-ODAPPARαLuciferase Reporter Assay-Potent PPARα agonist[3]

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The anti-proliferative effects of this compound analogs have been investigated in various cancer cell lines.

Compound/AnalogCancer Cell LineAssay TypeIC50 Value
9-Oxo-(10E,12E)-octadecadienoic acidHuman ovarian cancer (HRA)Apoptosis AssayInduces apoptosis
9-Oxo-(10E,12Z)-octadecadienoic acidHuman cervical cancer (HeLa, SiHa)Proliferation Assay25-50 µM
9,12-Octadecadienoic acid (Z,Z)-Lung adenocarcinoma (A549)Growth Inhibition-
n-Hexadecanoic acidColorectal cancer (HCT-116)Cytotoxicity Assay0.8 µg/ml
n-Hexadecanoic acidColorectal cancer (HT-29)Cytotoxicity Assay36.04 µg/ml

Table 3: Anti-inflammatory Activity

The immunomodulatory properties of this compound analogs are often evaluated by their ability to suppress inflammatory markers.

Compound/AnalogCell LineInflammatory StimulusKey Findings
trans-10, cis-12 CLABovine mammary epithelial cellsLipopolysaccharide (LPS)Reduced gene expression of pro- and anti-inflammatory cytokines.
cis-9, trans-11 CLABovine mammary epithelial cellsLipopolysaccharide (LPS)Lowered levels of reactive oxygen species (ROS) production compared to other fatty acids.
trans-10, cis-12 CLABV-2 microglial cellsLipopolysaccharide (LPS)Mitigates LPS-induced morphological changes and reduces inflammatory markers.
cis-9, trans-11 CLABV-2 microglial cellsLipopolysaccharide (LPS)Mitigates LPS-induced morphological changes and reduces inflammatory markers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of this compound analogs.

Peroxisome Proliferator-Activated Receptor (PPAR) Luciferase Reporter Assay

This assay is used to determine if a compound can activate a specific PPAR isoform.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is cultured and then co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR isoform (e.g., PPARα or PPARγ) fused to a DNA-binding domain, and a second reporter plasmid containing a PPAR response element linked to a luciferase gene.

  • Compound Treatment: The transfected cells are then treated with various concentrations of the this compound analog being tested. A known PPAR agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the compound has activated the PPAR receptor.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay is used to visualize and quantify the accumulation of lipids in adipocytes, a key indicator of differentiation.

  • Cell Culture and Induction of Differentiation: Preadipocyte cells (e.g., 3T3-L1) are cultured to confluence. Adipocyte differentiation is then induced by treating the cells with a differentiation cocktail, which typically includes insulin, dexamethasone, and IBMX. The cells are then treated with the this compound analog of interest.

  • Oil Red O Staining: After several days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains neutral triglycerides and lipids red.

  • Quantification: The stained lipid droplets can be visualized under a microscope. For quantitative analysis, the stain is extracted from the cells using isopropanol, and the absorbance of the extract is measured with a spectrophotometer. A decrease in Oil Red O staining indicates an inhibition of adipocyte differentiation.

Mandatory Visualization

Signaling Pathways

The biological effects of this compound analogs are often mediated through the activation of specific signaling pathways. The following diagram illustrates the general mechanism of PPAR activation by these fatty acid analogs.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid_Analog 10,12-Octadecadienoic Acid Analog FABP Fatty Acid Binding Protein Fatty_Acid_Analog->FABP Uptake PPAR PPAR FABP->PPAR Transport & Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulation

Caption: PPAR Signaling Pathway Activation by this compound Analogs.

Experimental Workflows

The following diagram outlines a typical workflow for assessing the anti-cancer activity of this compound analogs in vitro.

Anticancer_Activity_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treatment with 10,12-Octadecadienoic Acid Analog Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vitro Anticancer Activity Assessment.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. Further investigation into a wider range of analogs and their mechanisms of action will undoubtedly lead to the development of novel therapeutic agents.

References

Differentiating 10,12-Octadecadienoic Acid from Other Oxidized Linoleic Acid Metabolites: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a diverse array of oxidized metabolites, collectively known as oxidized linoleic acid metabolites (OXLAMs). These molecules, which include conjugated linoleic acids (CLAs), hydroxyoctadecadienoic acids (HODEs), and various keto and epoxy derivatives, exhibit a wide range of biological activities. Among these, 10,12-octadecadienoic acid, a specific isomer of CLA, has garnered significant research interest. However, its structural similarity to other OXLAMs necessitates robust analytical methods for accurate differentiation and quantification. This guide provides a comparative overview of this compound and other key OXLAMs, supported by experimental data and detailed protocols to aid researchers in their identification and functional characterization.

At a Glance: Key Differences Between this compound and Other OXLAMs

FeatureThis compound (t10,c12-CLA)Other Common OXLAMs (e.g., c9,t11-CLA, 9-HODE, 13-HODE)
Structure Conjugated diene at carbons 10 and 12.[1][2]Varies: Conjugated diene at other positions (e.g., 9 and 11), or contains hydroxyl, keto, or epoxy functional groups.[3]
Biosynthesis Primarily through industrial alkaline isomerization of linoleic acid; also produced by some gut bacteria.[4][5]Enzymatic (e.g., via lipoxygenases, cyclooxygenases) or non-enzymatic oxidation of linoleic acid.
Biological Activity Potent effects on body composition, lipid metabolism, and inflammation. Can induce apoptosis in cancer cells.Diverse and often isomer-specific effects, including regulation of inflammation, cell signaling, and neuronal function.

Quantitative Comparison of Physicochemical Properties

Accurate identification of OXLAMs relies on subtle differences in their physicochemical properties, which can be exploited by various analytical techniques.

MetaboliteChromatographic Retention (Relative)Mass Spectrometry (m/z)NMR Chemical Shifts (ppm)
This compound (t10,c12-CLA) Elutes later than t,t-isomers and earlier than c,c-isomers in Ag+-HPLC.279.23 (ESI-)Olefinic protons: ~5.5-6.5 ppm
cis-9,trans-11-Octadecadienoic Acid (c9,t11-CLA) Elutes in the cis/trans fraction in Ag+-HPLC, often baseline resolved from t10,c12-CLA.279.23 (ESI-)Olefinic protons: ~5.5-6.5 ppm
9-Hydroxyoctadecadienoic Acid (9-HODE) Retention depends on the specific HPLC method (RP-HPLC is common).295.227 (M+H)Carbinol proton: ~4.0 ppm
13-Hydroxyoctadecadienoic Acid (13-HODE) Similar chromatographic behavior to 9-HODE in RP-HPLC.295.227 (M+H)Carbinol proton: ~4.0 ppm
12,13-Epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) Typically more polar than HODEs and CLAs.Varies with ionizationDistinct signals for epoxy and keto groups.

Experimental Protocols for Differentiation

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for CLA Isomer Separation

This technique is highly effective for separating CLA isomers based on the number, geometry, and position of their double bonds.

Principle: Silver ions impregnated on the stationary phase form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes varies with the configuration of the double bonds, leading to differential retention. Generally, trans,trans isomers elute first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.

Instrumentation:

  • HPLC system with a UV detector (set at 233 nm for conjugated dienes).

  • Silver-ion HPLC column (e.g., ChromSpher 5 Lipids).

Mobile Phase:

Procedure:

  • Prepare fatty acid methyl esters (FAMEs) from the lipid sample using a base-catalyzed methylation method to avoid isomerization.

  • Dissolve the FAMEs in the mobile phase.

  • Inject the sample onto the Ag+-HPLC system.

  • Monitor the elution profile at 233 nm.

  • Identify isomers based on their retention times relative to known standards. The use of multiple columns in series can improve the resolution of closely eluting isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for HODE and other OXLAMs

GC-MS is a powerful tool for the separation and identification of volatile derivatives of OXLAMs.

Principle: OXLAMs are derivatized to increase their volatility and then separated based on their boiling points and interactions with the GC column stationary phase. The mass spectrometer provides structural information for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A polar capillary column (e.g., CP-Sil 88™ or BPX-70™) is recommended for separating isomers.

Procedure:

  • Extract lipids from the sample.

  • Derivatize the OXLAMs. For HODEs, this typically involves methylation of the carboxylic acid and silylation of the hydroxyl group.

  • Inject the derivatized sample into the GC-MS.

  • Separate the components using an appropriate temperature program.

  • Identify the compounds based on their retention times and mass spectra, comparing them to libraries and authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to distinguish between isomers without the need for derivatization.

Principle: The chemical environment of each proton and carbon atom in a molecule results in a unique resonance frequency in a magnetic field, allowing for the elucidation of the molecule's structure.

Instrumentation:

  • High-field NMR spectrometer.

Procedure:

  • Dissolve the purified OXLAM in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to determine the positions and configurations of double bonds and functional groups. For example, the olefinic protons of conjugated linoleic acids have distinct chemical shifts compared to non-conjugated linoleic acid.

Visualization of Key Pathways and Workflows

Signaling Pathways

The biological effects of OXLAMs are mediated through various signaling pathways. For instance, some oxidized linoleic acid metabolites can activate the antioxidant response element (ARE), a key regulator of cellular protection against oxidative stress.

ARE_Activation Oxidized Linoleic Acid Metabolites Oxidized Linoleic Acid Metabolites PI3K PI3K Oxidized Linoleic Acid Metabolites->PI3K activates NRF2 NRF2 PI3K->NRF2 activates ARE ARE NRF2->ARE binds to Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes induces expression

Caption: Activation of the Antioxidant Response Element (ARE) by specific OXLAMs.

Other OXLAMs have been shown to be involved in pro-inflammatory signaling. For example, 9-HODE can activate the JNK pathway, leading to the activation of the transcription factor dFOXO.

JNK_dFOXO_Pathway 9-HODE 9-HODE JNK Pathway JNK Pathway 9-HODE->JNK Pathway activates dFOXO dFOXO JNK Pathway->dFOXO activates Gene Expression Gene Expression dFOXO->Gene Expression regulates

Caption: 9-HODE-mediated activation of the JNK/dFOXO signaling pathway.

Experimental Workflow

A typical workflow for the analysis of OXLAMs from a biological sample involves several key steps.

OXLAM_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Identification Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) HPLC HPLC Lipid Extraction->HPLC NMR NMR Lipid Extraction->NMR GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Data Analysis Data Analysis HPLC->Data Analysis GC-MS->Data Analysis NMR->Data Analysis

Caption: General experimental workflow for the analysis of OXLAMs.

By employing a combination of these advanced analytical techniques and understanding the underlying principles of their separation and detection, researchers can confidently differentiate this compound from other structurally similar oxidized linoleic acid metabolites. This is crucial for accurately elucidating the specific biological roles of these potent lipid mediators in health and disease.

References

Biological effects of 10,12-octadecadienoic acid compared to other fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 10,12-octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), with other fatty acids. The information presented is collated from various experimental studies and is intended to be an objective resource for research and development.

Executive Summary

This compound (t10,c12-CLA) has garnered significant scientific interest due to its distinct and potent biological activities, primarily related to body composition, inflammation, and cancer. Unlike its more abundant dietary isomer, cis-9, trans-11-CLA (c9,t11-CLA), which is often associated with anti-inflammatory and anti-carcinogenic properties, t10,c12-CLA exhibits a more complex and sometimes contradictory profile. While it effectively reduces adiposity, it has also been linked to pro-inflammatory responses and can have varied effects on cancer progression depending on the context. This guide delves into the quantitative data from experimental studies to elucidate these differences.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative effects of this compound in comparison to other fatty acids across key biological processes.

Table 1: Effects on Adipose Tissue and Lipid Metabolism

ParameterFatty AcidModel SystemKey Findings
Body Weight t10,c12-CLA (0.5%)Genetically obese miceDecreased overall body weight compared to control.[1]
Adipose Tissue Weight t10,c12-CLA (0.5%)Genetically obese miceSignificantly reduced adipose tissue weight, with a greater effect in obese mice than in wild-type.[1]
Serum Leptin & Triglycerides t10,c12-CLA (0.5%)Genetically obese miceReduced serum leptin and triglyceride levels in both obese and wild-type mice compared to control.[1]
Lipid Accumulation t10,c12-CLAPrimary chicken hepatocytesInhibited lipid accumulation by decreasing mRNA expression of SREBP-1c, SREBP2, HMGCR, FAS, ACC, and LPL, and increasing PPARα, CPT1, and ATGL expression.[2]
De Novo Lipid Synthesis t10,c12-CLA (30 µM)Human adipocytesDecreased de novo synthesis of triglycerides, free fatty acids, and other lipids within 3-24 hours.[3]
Lipogenic Gene Expression t10,c12-CLAGoat mammary epithelial cellsSignificantly suppressed key lipogenic proteins (FASN, ACACA, and SREBP-1).

Table 2: Effects on Inflammation

ParameterFatty AcidModel SystemKey Findings
Pro-inflammatory Gene Expression (IL-6, IL-8, COX-2) t10,c12-CLAPrimary human adipocytesIncreased expression of IL-6, IL-8, and COX-2. This effect was attenuated by oleic acid but not stearic acid or c9,t11-CLA.
Inflammatory Adipocytokine Secretion t10,c12-CLAHuman adipocytesSelectively activates adipocytes to secrete inflammatory adipocytokines.
Macrophage Polarization t10,c12-CLAIn vitro (macrophages)Promotes the polarization of macrophages toward an M2 "resident" phenotype.
Cytokine Secretion c9,t11-CLA (1 µM)Endothelial cellsDecreased concentrations of MCP-1, IL-6, IL-8, and RANTES.
t10,c12-CLA (10 µM)Endothelial cellsDecreased MCP-1 and RANTES, but increased IL-6 concentration.

Table 3: Effects on Cancer

ParameterFatty AcidModel SystemKey Findings
Mammary Tumor Progression t10,c12-CLA (0.5%)Her2/ErbB2 transgenic miceStimulated mammary tumor progression and decreased overall survival.
Colon Polyp Development t10,c12-CLAApc(min/+) miceIncreased polyp diameter.
c9,t11-CLAApc(min/+) miceDecreased polyp number and did not increase polyp size.
Cancer Cell Growth Inhibition t10,c12-CLA (25-100 µM)Human breast, colon, and prostate cancer cellsMore potent inhibitor of cell proliferation compared to c9,t11-CLA.
Fatty Acid Synthase (FAS) Expression t10,c12-CLAHuman breast, colon, and prostate cancer cellsDownregulated FAS expression in a concentration-dependent manner. c9,t11-CLA had no effect.
Apoptosis Induction t10,c12-CLAColon cancer cells (in vitro)Induced apoptosis and decreased DNA synthesis. c9,t11-CLA had no effect.

Experimental Protocols

In Vitro Adipocyte Studies
  • Cell Culture: Primary human adipocytes or 3T3-L1 preadipocytes are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Differentiation into mature adipocytes is induced using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Fatty Acid Treatment: Pure isomers of fatty acids (e.g., t10,c12-CLA, c9,t11-CLA, oleic acid, stearic acid) are dissolved in a vehicle like ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) before being added to the cell culture media at specified concentrations (e.g., 30-100 µM) for various durations (e.g., 3 hours to 7 days).

  • Analysis of Gene and Protein Expression: Total RNA is isolated, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of target genes. For protein analysis, cell lysates are subjected to SDS-PAGE and Western blotting using specific antibodies against proteins of interest.

  • Lipid Metabolism Assays: De novo lipid synthesis is measured by incubating cells with radiolabeled precursors like [14C]-acetic acid or [14C]-pyruvic acid, followed by extraction and quantification of lipids. Lipolysis is assessed by measuring glycerol (B35011) release into the culture medium.

Animal Studies
  • Animal Models: Various mouse models are utilized, including genetically obese mice (e.g., N2KO), cancer-prone transgenic mice (e.g., Her2/ErbB2, Apc(min/+)), and wild-type mice on high-fat diets.

  • Dietary Supplementation: Experimental diets are formulated to contain specific percentages of fatty acids (e.g., 0.1% to 1% w/w). The fatty acids are typically added to a standard or high-fat diet formulation. Control groups receive a diet with a comparable fatty acid that is not the one being tested (e.g., linoleic acid or safflower oil).

  • Duration: Studies can range from a few weeks to several months to observe effects on body composition, tumor development, or metabolic parameters.

  • Outcome Measures: Body weight, food intake, and body composition (using techniques like NMR) are monitored. At the end of the study, blood is collected for analysis of serum parameters (e.g., glucose, insulin, lipids). Tissues such as adipose depots, liver, and tumors are excised, weighed, and processed for histological analysis or molecular assays (qPCR, Western blotting).

Cancer Cell Line Studies
  • Cell Lines: A variety of human cancer cell lines are used, including breast (MCF-7), colon (HT-29), and prostate (LNCaP).

  • Cell Proliferation Assays: Cells are treated with different concentrations of fatty acid isomers, and cell viability is assessed using methods like the MTT assay or by direct cell counting.

  • Apoptosis Assays: The induction of apoptosis is determined by techniques such as flow cytometry to detect annexin (B1180172) V staining or by measuring caspase activity.

  • Enzyme Activity Assays: The activity of key enzymes, such as fatty acid synthase (FAS), is measured in cell lysates using spectrophotometric methods.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Lipid_Metabolism_Pathway t10c12_CLA This compound ERK1_2 ERK1/2 t10c12_CLA->ERK1_2 activates AMPK AMPK ERK1_2->AMPK activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits CPT1 CPT1 AMPK->CPT1 activates FAS FAS SREBP1c->FAS activates ACC ACC SREBP1c->ACC activates Lipogenesis Lipogenesis FAS->Lipogenesis ACC->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Cancer_Signaling_Pathway t10c12_CLA This compound IGFIR IGF-I/Insulin Receptor t10c12_CLA->IGFIR activates PI3K PI3K IGFIR->PI3K MEK MEK IGFIR->MEK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Inflammation_Signaling_Pathway t10c12_CLA This compound GPR120 GPR120 t10c12_CLA->GPR120 inhibits NFkB NF-κB t10c12_CLA->NFkB activates GPR120->NFkB inhibits ProInflammatoryGenes Pro-inflammatory Genes (IL-6, IL-8, COX-2) NFkB->ProInflammatoryGenes activates

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Adipocytes, Cancer Cells) Treatment Fatty Acid Treatment (t10,c12-CLA vs Others) CellCulture->Treatment Analysis_invitro Analysis: - Gene/Protein Expression - Lipid Metabolism - Cell Proliferation/Apoptosis Treatment->Analysis_invitro DataIntegration Data Integration & Comparison Analysis_invitro->DataIntegration AnimalModel Animal Model Selection (e.g., Obese or Transgenic Mice) Diet Dietary Supplementation (t10,c12-CLA vs Control) AnimalModel->Diet Monitoring Monitoring: - Body Weight, Food Intake - Metabolic Parameters Diet->Monitoring Endpoint Endpoint Analysis: - Tissue Collection - Histology, Molecular Assays Monitoring->Endpoint Endpoint->DataIntegration

Conclusion

The biological effects of this compound are multifaceted and highly context-dependent. Its potent ability to reduce adiposity is well-documented, primarily through the inhibition of lipogenesis and enhancement of fatty acid oxidation. However, this is often accompanied by a pro-inflammatory response in adipocytes. In the context of cancer, t10,c12-CLA's effects are dichotomous; it can inhibit the growth of several cancer cell lines in vitro, yet it may promote tumorigenesis in certain in vivo models. These contrasting effects, especially when compared to the generally beneficial profile of c9,t11-CLA, underscore the importance of isomer-specific research. Understanding the distinct signaling pathways activated by t10,c12-CLA is crucial for harnessing its potential therapeutic benefits while mitigating its adverse effects. Further research is warranted to fully elucidate the mechanisms underlying its diverse biological activities and to explore its potential applications in a clinical setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.